N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-13-7-4-3-6(9(10,11)12)5-8(7)14(15)16/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYBRXYMSSZKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067549 | |
| Record name | Benzenamine, N-ethyl-2-nitro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30377-62-9 | |
| Record name | N-Ethyl-2-nitro-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30377-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-ethyl-2-nitro-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-ethyl-2-nitro-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-ethyl-2-nitro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethyl-2-nitro-4-trifluoromethylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN87AU4DNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 30377-62-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, with the CAS number 30377-62-9 , is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an ethylamino group, a nitro group, and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly sought after in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, safety protocols, and its emerging role as a key intermediate in the development of novel therapeutics. The strategic positioning of the electron-withdrawing nitro and trifluoromethyl groups significantly influences the reactivity of the aniline moiety, making it a versatile synthon for targeted molecular design.
Molecular Structure and Physicochemical Properties
This compound is characterized by a benzene ring substituted with an N-ethylamino group at position 1, a nitro group at position 2, and a trifluoromethyl group at position 4. The interplay of these substituents governs its chemical behavior and physical attributes.
The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the compound's lipophilicity, which can be a crucial factor in modulating the pharmacokinetic properties of derivative compounds, such as their ability to cross biological membranes.[1] The nitro group, also strongly electron-withdrawing, further deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.
| Property | Value | Source |
| CAS Number | 30377-62-9 | [2][3][4] |
| Molecular Formula | C₉H₉F₃N₂O₂ | [2][3] |
| Molecular Weight | 234.18 g/mol | [1][3] |
| Appearance | Yellow solid | [1] |
| Predicted Boiling Point | 278.6 ± 40.0 °C | [1] |
| Predicted pKa | -3.08 ± 0.50 | [2] |
| Topological Polar Surface Area | 57.8 Ų | [2] |
Synthesis and Mechanism
The most prevalent and industrially scalable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAAr) reaction.[1] This process involves the reaction of a suitable starting material, 4-chloro-3-nitrobenzotrifluoride, with ethylamine.
The underlying mechanism of this reaction is a well-established addition-elimination pathway. The highly electron-deficient aromatic ring of 4-chloro-3-nitrobenzotrifluoride, due to the presence of the nitro and trifluoromethyl groups, is susceptible to nucleophilic attack by ethylamine. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride leaving group re-aromatizes the ring to yield the final product. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical as it effectively solvates the cationic species involved in the reaction, thereby facilitating the reaction. A base, such as triethylamine (TEA), is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure completion before proceeding to the workup and purification stages.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1 equivalent) in N,N-dimethylformamide (DMF).
-
Reagent Addition : Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (TEA) (3 equivalents) followed by the portion-wise addition of ethylamine hydrochloride (1.2 equivalents). The use of ethylamine hydrochloride is a practical choice due to its stability and ease of handling compared to gaseous ethylamine.
-
Reaction Execution : After the addition is complete, heat the reaction mixture to 100 °C and stir for approximately 2 hours. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent elimination step.
-
Work-up : Monitor the reaction to completion using TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine to remove DMF and any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Concentrate the dried organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield this compound as a yellow solid with a purity of >98% (as determined by HPLC).[1] The typical yield for this reaction is approximately 72%.[1]
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons) and distinct signals for the aromatic protons. The chemical shifts of the aromatic protons are significantly influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups.[1]
-
¹³C NMR : The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group and the carbons of the aromatic ring and the trifluoromethyl group.
-
¹⁹F NMR : The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the various functional groups. Key vibrational frequencies include the N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro group (typically in the 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively), and the strong C-F stretching vibrations of the trifluoromethyl group.[1]
-
Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For instance, in LC-MS analysis, the protonated molecule [M+H]⁺ would be observed at m/z 235.1.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1]
Precursor for Bioactive Scaffolds
The chemical functionalities of this molecule allow for diverse synthetic transformations. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization, such as amide bond formation or the construction of heterocyclic rings.[1] This diamino derivative is a key precursor for various pharmaceutical targets. The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates.
While specific, publicly disclosed final drug products derived directly from this intermediate are not abundant in the literature, its structural motifs are present in compounds investigated for various therapeutic areas. For example, related trifluoromethyl- and nitro-substituted anilines are precursors in the synthesis of compounds with potential applications as anticancer, anti-angiogenic, and antioxidant agents.
Role in Medicinal Chemistry
The incorporation of the N-ethyl-2-nitro-4-(trifluoromethyl)phenyl moiety into a larger molecule can significantly impact its pharmacological profile. The lipophilicity imparted by the trifluoromethyl and ethyl groups can enhance cell permeability, while the electronic nature of the substituents can influence receptor binding interactions.[1] The nitro group can also be a site for metabolic activation in hypoxic environments, a strategy employed in the design of hypoxia-selective anticancer drugs.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards Identification : It is known to cause skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory irritation (H335).[4]
-
Precautionary Measures :
-
First Aid :
-
Skin Contact : Wash with plenty of soap and water.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation : Remove the person to fresh air and keep comfortable for breathing.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[4]
-
-
Stability and Storage : The product is stable under normal handling and storage conditions.[4] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Incompatible Materials : Strong oxidizing agents.
-
Hazardous Decomposition Products : Thermal decomposition can generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[4]
Conclusion
This compound is a pivotal chemical intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined synthesis, coupled with its unique electronic and steric properties, makes it an attractive starting material for the creation of novel, high-value compounds. A thorough understanding of its chemistry, spectroscopic properties, and safety considerations, as outlined in this guide, is essential for its effective and safe utilization in research and development. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of key building blocks like this compound is set to increase.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 30377-62-9), a compound of interest in synthetic and medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectral features, providing both theoretical interpretations and practical, field-proven experimental protocols. All spectral data presented herein are predicted using advanced computational models to serve as a reliable reference in the absence of publicly available experimental spectra.
Introduction to this compound
This compound is a substituted aniline containing three key functional groups: a secondary amine (N-ethylamino), a nitro group, and a trifluoromethyl group.[4] The molecular formula is C₉H₉F₃N₂O₂ with a molecular weight of 234.18 g/mol .[2] The strategic placement of a strong electron-withdrawing nitro group ortho to the amine and a trifluoromethyl group para to the amine significantly influences the electronic environment of the benzene ring, making it a valuable intermediate in organic synthesis.[4] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in research and development settings.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The predicted IR spectrum of this compound exhibits several characteristic absorption bands that correspond to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3350 | N-H Stretch | Secondary Amine |
| ~3100-3000 | Aromatic C-H Stretch | Benzene Ring |
| ~2980-2850 | Aliphatic C-H Stretch | Ethyl Group |
| ~1610, ~1500 | C=C Stretch | Benzene Ring |
| ~1530, ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |
| ~1320 | C-N Stretch | Aryl Amine |
| ~1250-1050 | C-F Stretch (strong, multiple bands) | Trifluoromethyl Group |
Interpretation of the IR Spectrum
The IR spectrum provides a clear "fingerprint" of this compound. The N-H stretching vibration of the secondary amine is expected around 3350 cm⁻¹.[5] Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹.
The presence of the nitro group is unequivocally confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically located around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[4] The trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands in the 1250-1050 cm⁻¹ region.[4] The C=C stretching vibrations of the aromatic ring are observed at approximately 1610 cm⁻¹ and 1500 cm⁻¹.
Experimental Protocol for IR Spectroscopy
This protocol describes the acquisition of a high-quality IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Objective: To obtain the infrared spectrum of this compound for functional group identification.
Materials:
-
This compound (solid)
-
FTIR Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory
-
Spatula
-
Isopropanol or ethanol for cleaning
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument's software.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d (J ≈ 2 Hz) | 1H | H-3 |
| ~7.5 | dd (J ≈ 9, 2 Hz) | 1H | H-5 |
| ~6.9 | d (J ≈ 9 Hz) | 1H | H-6 |
| ~3.4 | q (J ≈ 7 Hz) | 2H | -CH₂- (Ethyl) |
| ~1.4 | t (J ≈ 7 Hz) | 3H | -CH₃ (Ethyl) |
| ~8.3 (broad s) | s | 1H | N-H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of the protons.
-
Aromatic Region: The three protons on the benzene ring appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nitro and trifluoromethyl groups further deshield these protons. H-3 is expected to be the most downfield due to its proximity to the nitro group. The splitting pattern (doublet and doublet of doublets) arises from coupling between adjacent protons.
-
Aliphatic Region: The ethyl group protons appear in the upfield region. The methylene (-CH₂-) protons are a quartet due to coupling with the three methyl (-CH₃) protons. The methyl protons are a triplet due to coupling with the two methylene protons.
-
Amine Proton: The N-H proton signal is typically broad and its chemical shift can vary depending on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[5]
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-1 |
| ~135 | C-2 |
| ~128 (q) | C-4 |
| ~125 | C-5 |
| ~122 (q) | -CF₃ |
| ~118 | C-3 |
| ~115 | C-6 |
| ~40 | -CH₂- (Ethyl) |
| ~14 | -CH₃ (Ethyl) |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
-
Aromatic Carbons: The six aromatic carbons are expected to appear in the δ 110-150 ppm range. The carbons directly attached to the electron-withdrawing nitro (C-2) and trifluoromethyl (C-4) groups, as well as the nitrogen (C-1), are shifted downfield. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Aliphatic Carbons: The two carbons of the ethyl group are found in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-4 second relaxation delay, 8-16 scans).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectral Data (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 234
-
Key Fragments:
-
m/z = 219 ([M-CH₃]⁺)
-
m/z = 205 ([M-C₂H₅]⁺)
-
m/z = 188 ([M-NO₂]⁺)
-
m/z = 159
-
Interpretation of the Mass Spectrum
Under electron ionization (EI), this compound will produce a molecular ion peak at m/z = 234, which corresponds to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for N-alkyl-o-nitroanilines involve the loss of the alkyl group or the nitro group.[6]
-
Loss of Methyl Radical: A peak at m/z = 219 would correspond to the loss of a methyl radical from the ethyl group.
-
Loss of Ethyl Radical: A more prominent peak at m/z = 205 is expected from the cleavage of the N-ethyl bond.
-
Loss of Nitro Group: A peak at m/z = 188 would indicate the loss of the NO₂ group.
Experimental Protocol for Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the compound in a volatile solvent.
-
GC Method Development: Develop a GC method that allows for the elution of the compound as a sharp peak. This involves optimizing the temperature program of the GC oven.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
MS Acquisition: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in scientific research. This guide provides a detailed analysis of its predicted IR, ¹H NMR, ¹³C NMR, and mass spectra, along with standardized protocols for data acquisition. The interpretation of these spectra reveals a consistent picture that aligns with the compound's known molecular structure, offering a valuable resource for researchers in the field.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE | 30377-62-9 [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar [semanticscholar.org]
Introduction: The Significance of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline in Modern Chemistry
An In-Depth Technical Guide to the ¹H NMR Spectrum of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through spectral interpretation, supported by established principles of NMR spectroscopy and data from analogous compounds.
This compound, with CAS number 30377-62-9 and molecular formula C₉H₉F₃N₂O₂, is a substituted aniline derivative of significant interest in synthetic organic chemistry.[1][2] Its multifaceted structure, featuring an ethylamino group, a nitro group, and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. The presence of strong electron-withdrawing groups (the nitro and trifluoromethyl moieties) and an electron-donating group (the ethylamino group) creates a unique electronic environment within the molecule, influencing its reactivity and spectroscopic properties.
¹H NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of such compounds. The precise chemical shifts, signal multiplicities, and coupling constants of the protons provide a detailed fingerprint of the molecular structure. This guide will offer a comprehensive interpretation of the ¹H NMR spectrum of this compound, providing a foundational understanding for researchers working with this and structurally related compounds.
Molecular Structure and Predicted Proton Environments
The structure of this compound features several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The aromatic ring is substituted with three groups that exert strong electronic effects, significantly influencing the chemical shifts of the aromatic protons.
Figure 1. Molecular structure of this compound with proton labeling.
The key proton environments are:
-
Aromatic Protons (H-3, H-5, H-6): These protons are on the benzene ring and their chemical shifts are heavily influenced by the substituents. The nitro group at C-2 and the trifluoromethyl group at C-4 are strong electron-withdrawing groups, which will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm).
-
Amine Proton (NH): This proton is attached to the nitrogen atom and its chemical shift can be variable and is often broad. Its signal may or may not show coupling to the adjacent methylene protons.
-
Ethyl Group Protons (CH₂ and CH₃): The methylene (CH₂) protons are adjacent to the nitrogen atom and will be deshielded. They will be split by the methyl (CH₃) protons. The methyl protons are further from the ring and will appear at a higher field (lower ppm) and will be split by the methylene protons.
Detailed ¹H NMR Spectral Interpretation (Predicted)
As of the time of this writing, a publicly available, experimentally verified ¹H NMR spectrum for this compound with full spectral parameters is not readily accessible. Therefore, the following is a detailed prediction based on the analysis of structurally similar compounds and established NMR principles.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~8.3 - 8.5 | d | ~2.0 | 1H | H-3 |
| 2 | ~7.8 - 8.0 | dd | ~9.0, ~2.0 | 1H | H-5 |
| 3 | ~6.9 - 7.1 | d | ~9.0 | 1H | H-6 |
| 4 | ~6.0 - 7.0 | br s | - | 1H | NH |
| 5 | ~3.4 - 3.6 | q | ~7.2 | 2H | -CH₂- |
| 6 | ~1.3 - 1.5 | t | ~7.2 | 3H | -CH₃ |
Aromatic Region (δ 6.5-8.5 ppm)
The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons.
-
H-3 (δ ~8.3 - 8.5 ppm, doublet): This proton is ortho to the strongly electron-withdrawing nitro group and para to the trifluoromethyl group. This combination of effects will cause the most significant deshielding, shifting its signal to the furthest downfield position in the aromatic region. It is expected to appear as a doublet due to coupling with H-5, with a small meta-coupling constant (J ≈ 2.0 Hz).
-
H-5 (δ ~7.8 - 8.0 ppm, doublet of doublets): This proton is ortho to the trifluoromethyl group and meta to the nitro group. It will be strongly deshielded, but likely less so than H-3. It will be coupled to both H-6 (ortho-coupling, J ≈ 9.0 Hz) and H-3 (meta-coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.
-
H-6 (δ ~6.9 - 7.1 ppm, doublet): This proton is ortho to the electron-donating ethylamino group and meta to the trifluoromethyl group. The electron-donating effect of the amino group will shield this proton relative to H-3 and H-5, causing it to appear at the most upfield position in the aromatic region. It will be split into a doublet by ortho-coupling with H-5 (J ≈ 9.0 Hz).
Amine Proton (δ ~6.0 - 7.0 ppm, broad singlet)
The chemical shift of the N-H proton can vary depending on the solvent, concentration, and temperature. It is often observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. In some cases, coupling to the adjacent CH₂ group may be observed, but often it is not. A broad signal in this region that disappears upon a D₂O shake is characteristic of an N-H proton.
Aliphatic Region (δ 1.0-4.0 ppm)
The N-ethyl group will give rise to two signals, a quartet and a triplet, characteristic of this functional group.
-
Methylene Protons (-CH₂-, δ ~3.4 - 3.6 ppm, quartet): These protons are directly attached to the nitrogen atom and are deshielded by its electronegativity and the influence of the aromatic ring. They are coupled to the three protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4), with a coupling constant of J ≈ 7.2 Hz. This is consistent with the methylene quartet observed in N-ethyl-2-nitroaniline.
-
Methyl Protons (-CH₃, δ ~1.3 - 1.5 ppm, triplet): These protons are further from the deshielding influence of the aromatic ring and the nitrogen atom, thus appearing at a higher field. They are coupled to the two protons of the methylene group, resulting in a triplet (n+1 = 2+1 = 3), with a coupling constant of J ≈ 7.2 Hz.
Experimental Protocols
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this type of compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may be beneficial for observing the N-H proton due to hydrogen bonding with the solvent.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent contains TMS, no further addition is necessary.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
-
Figure 2. A generalized workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex yet highly informative. The strong deshielding effects of the nitro and trifluoromethyl groups result in a well-dispersed aromatic region, allowing for the unambiguous assignment of the three aromatic protons. The characteristic signals of the N-ethyl group provide further confirmation of the structure. This in-depth guide, though based on a predicted spectrum, offers a robust framework for the interpretation of experimental data for this compound and its analogues. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectra, which is crucial for accurate structural elucidation and purity assessment in a research and drug development setting.
References
A Technical Guide to the ¹³C NMR Spectroscopy of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical prediction of chemical shifts based on substituent effects, outlines a robust experimental protocol for data acquisition, and discusses the key structural insights obtainable from the spectrum. By integrating fundamental principles with practical methodology, this guide serves as an essential resource for the structural elucidation and characterization of this and structurally related compounds.
Introduction: The Molecular Context
This compound is a polysubstituted aromatic amine. Molecules of this class are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of the substituents—an electron-donating ethylamino group and two powerful electron-withdrawing groups (nitro and trifluoromethyl)—creates a unique electronic environment within the molecule. Accurate structural verification is paramount for its application in further synthetic steps, and ¹³C NMR spectroscopy is one of the most definitive methods for this purpose.[1] This guide explains how to predict, acquire, and interpret the ¹³C NMR spectrum of this specific molecule, providing a framework for analyzing similar complex aromatic systems.
Molecular Structure and Predicted Electronic Effects
The chemical shifts in a ¹³C NMR spectrum are exquisitely sensitive to the local electronic environment of each carbon atom.[2] In this compound, the interplay between the electron-donating nature of the ethylamino group and the electron-withdrawing effects of the nitro and trifluoromethyl groups governs the spectral output.
-
N-Ethylamino Group (-NHCH₂CH₃): An activating, ortho-, para-directing group that donates electron density to the aromatic ring via resonance, causing a shielding effect (upfield shift) on the carbons at these positions.
-
Nitro Group (-NO₂): A strongly deactivating, meta-directing group that withdraws electron density from the ring through both inductive and resonance effects, causing significant deshielding (downfield shift), especially at the ortho and para positions relative to itself.[3][4][5]
-
Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group that withdraws electron density primarily through a powerful inductive effect (-I), leading to a deshielding of the attached carbon and, to a lesser extent, other ring carbons.[6][7][8]
The numbering of the carbon atoms for the purpose of spectral assignment is shown below.
Caption: IUPAC numbering for this compound.
The diagram below illustrates the dominant electronic influences of the substituents on the aromatic ring.
Caption: Electronic push-pull effects of substituents on the aromatic ring.
Predicted ¹³C NMR Spectrum and Signal Assignment
Based on established substituent chemical shift (SCS) data for aniline, nitrobenzene, and trifluoromethylbenzene derivatives, a predicted ¹³C NMR spectrum can be constructed.[3][6][9] The molecule has 8 unique carbon environments, and thus 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Rationale for Chemical Shift |
| C1 | 145 - 150 | Singlet | Attached to the electron-donating amino group, but also ortho to the strongly withdrawing nitro group. The deshielding effect from the ortho -NO₂ group is expected to dominate. |
| C2 | 135 - 140 | Singlet | Attached to the electron-withdrawing nitro group, causing significant deshielding. |
| C3 | 128 - 133 | Singlet | Meta to the -NHR and -CF₃ groups, and ortho to the -NO₂ group. The deshielding influence of the adjacent nitro group will be primary. |
| C4 | 123 - 128 | Quartet (q) | Attached to the strongly inductive -CF₃ group. The signal will be split into a quartet by coupling to the three fluorine atoms (¹JCF ≈ 270-275 Hz).[8] |
| C5 | 115 - 120 | Quartet (q) | Ortho to the -CF₃ group, resulting in a smaller C-F coupling (²JCF ≈ 30-35 Hz).[7] Also para to the -NO₂ group, leading to deshielding. |
| C6 | 110 - 115 | Singlet | Para to the -CF₃ group and ortho to the electron-donating -NHR group. The shielding effect of the amino group is expected to make this the most upfield aromatic signal. |
| -CH₂- | 40 - 45 | Singlet | Typical chemical shift for a methylene carbon attached to a nitrogen atom in an aniline derivative.[10] |
| -CH₃ | 13 - 16 | Singlet | Typical chemical shift for a terminal methyl group in an ethyl substituent.[10] |
| -CF₃ | 120 - 125 | Quartet (q) | The carbon of the trifluoromethyl group itself exhibits a strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 255-260 Hz).[6] |
Experimental Protocol for Spectrum Acquisition
A self-validating and reproducible protocol is essential for obtaining high-quality ¹³C NMR data. The following procedure is recommended for a standard modern NMR spectrometer (e.g., Bruker 400 MHz or higher).[11][12][13]
Step 1: Sample Preparation
-
Weighing: Accurately weigh 20-50 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. CDCl₃ is a common first choice for its volatility and minimal interference, with its residual solvent peak appearing at ~77.16 ppm.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), though referencing to the solvent peak is more common practice.
Step 2: Instrument Setup and Calibration
-
Insertion: Insert the sample into the spectrometer's magnet.
-
Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[11]
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure maximum signal transmission and sensitivity.
Step 3: Data Acquisition
The following workflow outlines the acquisition process.
References
- 1. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. sc.edu [sc.edu]
An In-Depth Technical Guide to the Infrared Spectroscopy of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Introduction
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is a complex substituted aromatic compound with significant interest in chemical synthesis and drug development.[1] Its molecular architecture, featuring a secondary aromatic amine, a nitro group, and a trifluoromethyl group, presents a unique electronic environment that governs its chemical reactivity and potential biological activity.[1] Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural elucidation and quality control of this molecule. This guide provides a comprehensive analysis of the IR spectroscopy of this compound, detailing the theoretical underpinnings of its vibrational spectrum, a practical experimental protocol for data acquisition, and an in-depth interpretation of its characteristic absorption bands. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of this compound.
Theoretical Framework: Vibrational Modes of a Multifunctional Aromatic System
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups, each influenced by the overall electronic structure of the molecule. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly modulates the electron density of the aniline ring and the properties of the N-ethylamino group.[1] Understanding these intramolecular interactions is key to accurately assigning the observed absorption bands.
The principal vibrational modes that contribute to the IR spectrum are:
-
N-H Stretching and Bending: The secondary amine (N-H) group gives rise to a characteristic stretching vibration. In aromatic secondary amines, this peak is typically observed around 3400 cm⁻¹.[2][3] The position and intensity of this band are sensitive to hydrogen bonding. An out-of-plane N-H bending, or "wag," is also expected in the 700-750 cm⁻¹ region.[2]
-
C-H Stretching: The spectrum will feature contributions from both aromatic (sp² C-H) and aliphatic (sp³ C-H) stretching vibrations. Aromatic C-H stretches typically appear at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[4]
-
Nitro Group (NO₂) Stretching: The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch.[5] For aromatic nitro compounds, these bands are typically found in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[6][7] The conjugation with the aromatic ring influences the exact position of these bands.[8]
-
Trifluoromethyl Group (CF₃) Stretching: The C-F bonds in the trifluoromethyl group give rise to very strong and characteristic absorption bands in the 1100-1200 cm⁻¹ region due to C-F stretching vibrations.[9][10]
-
Aromatic Ring (C=C) Vibrations: The benzene ring itself produces a series of characteristic skeletal vibrations in the 1450-1600 cm⁻¹ region.[8]
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically a strong band found in the 1250-1335 cm⁻¹ range.[11][12]
Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the recommended method for obtaining a high-quality IR spectrum of this compound, which is a solid at room temperature.[1] This technique requires minimal sample preparation and is suitable for a wide range of solid and liquid samples.[13]
Methodology
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or zinc selenide) should be meticulously cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to remove any residues from previous measurements.[13][14]
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected.[14] This is done with the clean, empty ATR crystal in the infrared beam path. This step measures the absorbance of the ambient atmosphere (e.g., water vapor and carbon dioxide) and the instrument's optical components, allowing for their subtraction from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[15]
-
Pressure Application: Lower the ATR press arm to apply consistent and firm pressure on the solid sample. This ensures intimate contact between the sample and the crystal surface, which is crucial for obtaining a strong and reproducible spectrum.[13][14]
-
Sample Spectrum Acquisition: Initiate the sample scan. The infrared beam will penetrate a short distance into the sample at the points of contact with the crystal, and the resulting attenuated radiation is measured by the detector.[16] Typical scan parameters would be a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹ with an accumulation of 32 to 64 scans to ensure a good signal-to-noise ratio.[14]
-
Data Processing and Cleaning: After the measurement is complete, raise the press arm and carefully remove the sample. Clean the ATR crystal thoroughly as described in step 1. The acquired spectrum should be baseline corrected and normalized as needed using the spectrometer's software.
Experimental Workflow Diagram
Caption: ATR-FTIR experimental workflow for solid sample analysis.
Spectral Interpretation and Analysis
The following table summarizes the predicted key absorption bands for this compound, based on established group frequencies for its constituent functional moieties.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3400 | N-H Stretch | Secondary Aromatic Amine | Medium |
| 3100-3000 | C-H Stretch | Aromatic (sp²) | Medium to Weak |
| 3000-2850 | C-H Stretch | Aliphatic (sp³) - Ethyl Group | Medium |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1550-1475 | Asymmetric NO₂ Stretch | Aromatic Nitro Group | Strong |
| 1360-1290 | Symmetric NO₂ Stretch | Aromatic Nitro Group | Strong |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |
| 1200-1100 | C-F Stretch | Trifluoromethyl Group | Very Strong |
| 750-700 | N-H Wag | Secondary Amine | Medium to Strong |
Detailed Band Assignment and Rationale
-
N-H Region (around 3400 cm⁻¹): A single, relatively sharp peak is anticipated in this region, characteristic of the N-H stretching vibration of a secondary amine.[11] Its position near 3400 cm⁻¹ is indicative of an aromatic secondary amine.[2] The intensity may be moderate, and its precise location can be influenced by intermolecular hydrogen bonding in the solid state.
-
C-H Stretching Region (3100-2850 cm⁻¹): Weaker absorptions are expected just above 3000 cm⁻¹ corresponding to the C-H stretches of the aromatic ring. Just below 3000 cm⁻¹, sharper, more intense peaks will be present due to the asymmetric and symmetric stretching of the C-H bonds in the ethyl group's CH₂ and CH₃ moieties.[4]
-
Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of structural information.
-
Aromatic C=C Stretching (1600-1450 cm⁻¹): Several bands of medium to strong intensity will appear in this range, corresponding to the skeletal vibrations of the benzene ring.
-
Nitro Group Vibrations (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹): Two of the most prominent and diagnostically significant peaks in the spectrum will be the strong absorptions from the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[6][7] The electron-withdrawing nature of the trifluoromethyl group and the electron-donating tendency of the amino group, both attached to the same ring, will influence the precise frequencies of these vibrations.
-
C-N and C-F Vibrations (1335-1100 cm⁻¹): A strong band between 1335-1250 cm⁻¹ is attributable to the C-N stretching of the aromatic amine.[11][12] This region will be dominated, however, by the very strong and broad absorptions arising from the C-F stretching modes of the trifluoromethyl group, typically appearing between 1100 and 1200 cm⁻¹.[9] The intensity of these C-F bands is often the strongest in the entire spectrum.
-
Molecular Structure and Key Vibrational Modes
Caption: Key functional groups and their corresponding IR vibrational frequencies.
Conclusion
The infrared spectrum of this compound is rich with information, providing a unique vibrational fingerprint that confirms its molecular structure. The key diagnostic bands include the N-H stretch of the secondary aromatic amine, the strong symmetric and asymmetric stretches of the nitro group, and the exceptionally intense C-F stretching vibrations of the trifluoromethyl group. By following a systematic experimental protocol using ATR-FTIR and applying a thorough understanding of group frequencies, researchers can confidently identify and characterize this complex molecule, ensuring its purity and identity in synthetic and developmental applications.
References
- 1. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. askthenerd.com [askthenerd.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. wikieducator.org [wikieducator.org]
- 13. agilent.com [agilent.com]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Field-Proven Insights for Researchers in Drug Development
An In-Depth Technical Guide to the Mass Spectrometry of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a compound of interest in synthetic chemistry and drug discovery. As a substituted nitroaniline, its characterization is critical for reaction monitoring, purity assessment, and metabolic studies. This document moves beyond a standard protocol, offering an in-depth rationale for the experimental design, predicting fragmentation patterns based on first principles, and providing a self-validating workflow for authoritative and reproducible results.
Compound Profile and Analytical Rationale
This compound (CAS: 71506-63-3) possesses a unique electronic and structural profile that dictates its behavior in a mass spectrometer. Its key structural features are:
-
An N-ethyl group , which is susceptible to alpha-cleavage.
-
A nitro group (NO2) ortho to the ethylamino group, which can participate in complex intramolecular rearrangements and fragmentations.
-
A trifluoromethyl group (CF3), a strongly electron-withdrawing group that influences ionization and fragmentation.
-
An aromatic ring , providing a stable backbone but also participating in characteristic fragmentations.
Understanding these features is paramount. The choice of ionization technique and the interpretation of the resulting mass spectrum depend entirely on how these functionalities interact and break apart under energetic conditions. Electron Ionization (EI) is expected to induce extensive, predictable fragmentation, ideal for structural confirmation. Electrospray Ionization (ESI), a softer technique, is better suited for identifying the intact molecular ion, which is crucial for molecular weight confirmation and liquid chromatography-mass spectrometry (LC-MS) applications.
| Compound Property | Value | Source |
| Chemical Formula | C₉H₉F₃N₂O₂ | PubChem |
| Molecular Weight | 249.18 g/mol | PubChem |
| CAS Number | 71506-63-3 | LGC Standards |
| Canonical SMILES | CCNC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(F)(F)F | PubChem |
Predicted Fragmentation Pathways and Mechanistic Insights
The fragmentation of this compound is predicted to be a rich interplay between its functional groups. The following pathways are hypothesized based on established fragmentation mechanisms of related aromatic compounds.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI (typically 70 eV), the molecular ion ([M]⁺˙ at m/z 249) will be formed, followed by a cascade of fragmentation events.
-
Alpha-Cleavage (α-Cleavage): The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom of the ethyl group. This results in the loss of a methyl radical (•CH₃), leading to a highly stable, resonance-stabilized cation at m/z 234 . This is often the base peak in the EI spectra of N-alkylanilines.
-
Nitro Group Rearrangements: The ortho-nitro group can undergo a characteristic rearrangement, leading to the loss of a hydroxyl radical (•OH) from the molecular ion, a process known as the "ortho effect." This would produce a fragment at m/z 232 . Subsequently, the loss of carbon monoxide (CO) could occur, yielding a fragment at m/z 204 .
-
Loss of Nitro Group: Direct cleavage of the C-N bond can lead to the loss of nitrogen dioxide (•NO₂) from the molecular ion, resulting in a fragment at m/z 203 .
-
Loss of Ethyl Group: The entire ethyl group can be lost as an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a fragment at m/z 221 .
-
Trifluoromethyl Group Stability: The C-CF₃ bond is strong, and the CF₃ group itself is a stable radical. While loss of CF₃ (a mass of 69) is possible, it is generally less favored than the fragmentation of the more labile N-ethyl and nitro groups.
Caption: Predicted EI Fragmentation Pathway.
Electrospray Ionization (ESI) Behavior
In ESI, ionization is much softer. The compound is expected to ionize readily in positive ion mode due to the basicity of the secondary amine.
-
Protonation: The primary species observed will be the protonated molecule, [M+H]⁺, at m/z 250 .
-
Adduct Formation: Depending on the solvent system, adducts with sodium ([M+Na]⁺ at m/z 272) or potassium ([M+K]⁺ at m/z 288) may also be observed, particularly if glassware is not scrupulously cleaned or if additives are present in the mobile phase.
-
In-Source Fragmentation: By increasing the cone voltage (in-source collision-induced dissociation), some fragmentation can be induced. The most likely fragmentation of the [M+H]⁺ ion would be the neutral loss of ethene (28 Da), resulting in a fragment at m/z 222 .
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to provide a comprehensive analysis, using both EI and ESI techniques for unambiguous identification.
Sample Preparation
Trustworthiness Principle: Accurate concentration is key to reproducibility. A calibrated analytical balance and volumetric flasks are non-negotiable.
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound using a calibrated microbalance.
-
Dissolve the compound in 1.0 mL of HPLC-grade methanol in a volumetric flask. Ensure complete dissolution using brief sonication if necessary.
-
Working Solution for GC-MS (10 µg/mL): Perform a 1:100 dilution of the stock solution with HPLC-grade methanol.
-
Working Solution for LC-MS (1 µg/mL): Perform a 1:1000 dilution of the stock solution using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
GC-MS Analysis for EI Fragmentation
Expertise & Experience: A temperature ramp is crucial for separating the analyte from any potential impurities and ensuring a sharp peak shape for clean spectral acquisition.
Caption: GC-MS Experimental Workflow.
| Parameter | Setting | Rationale |
| System | Agilent 7890B GC with 5977A MSD (or equivalent) | Industry-standard equipment for reliable EI data. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of organic molecules. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector | Splitless mode, 250°C | Ensures complete volatilization without thermal degradation. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | Separates the analyte from solvent and impurities. |
| MS Source | Electron Ionization (EI) at 70 eV, 230°C | Standard EI energy for library matching; source temp prevents condensation. |
| MS Quad | Scan mode, m/z 50-350 | Covers the molecular ion and all expected fragments. |
LC-MS Analysis for ESI (Molecular Ion Confirmation)
Expertise & Experience: The addition of formic acid is critical. It ensures the analyte is protonated in the ESI source, maximizing the [M+H]⁺ signal.
| Parameter | Setting | Rationale |
| System | Waters ACQUITY UPLC with a Xevo TQ-S (or equivalent) | High-resolution system for accurate mass measurement. |
| Column | C18 BEH (2.1 x 50 mm, 1.7 µm) | Standard reversed-phase column for retaining small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with acid modifier for efficient protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS Source | Electrospray Ionization (ESI), Positive Mode | Optimal for protonating the basic amine group. |
| Capillary Voltage | 3.0 kV | Standard voltage for stable spray. |
| Cone Voltage | 30 V (scan for m/z 250), ramp to 70V for fragmentation | Low voltage for intact ion, higher voltage to induce fragmentation. |
| MS Scan Range | m/z 100-350 | Covers the expected protonated molecule and adducts. |
Data Interpretation and Validation
A successful analysis will yield complementary data from both techniques:
-
From GC-MS (EI): A fragmentation pattern consistent with the predictions in Section 2.1. The presence of the molecular ion at m/z 249 (even if low abundance) and a base peak at m/z 234 would provide strong evidence for the compound's identity.
-
From LC-MS (ESI): A strong signal for the protonated molecule [M+H]⁺ at m/z 250. Accurate mass measurement should confirm the elemental composition (C₉H₁₀F₃N₂O₂) to within 5 ppm.
The combination of an accurate parent mass from ESI and a predictable, fingerprint-like fragmentation pattern from EI provides an exceptionally high degree of confidence in the structural assignment, forming a self-validating dataset that is the hallmark of rigorous scientific practice.
Solubility of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline in organic solvents
An In-depth Technical Guide to the Solubility of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive publicly available quantitative data, this document delivers a robust qualitative assessment based on the compound's physicochemical properties and the foundational principle of "like dissolves like." Furthermore, it equips researchers with detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals to effectively handle, utilize, and characterize this compound, ensuring data integrity and facilitating downstream applications from synthesis to formulation.
Introduction: The Critical Role of Solubility
This compound is an aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring an aniline backbone substituted with a nitro group, an ethyl group, and a trifluoromethyl group, makes it a versatile building block for more complex molecules, particularly in the development of novel therapeutic agents.[1] The trifluoromethyl (-CF3) group is especially noteworthy, as its incorporation into organic molecules can enhance lipophilicity, metabolic stability, and binding affinity, thereby improving the pharmacokinetic profile of a potential drug.[1][2]
Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). Poorly characterized solubility can lead to failed experiments, impure products, and significant delays in the development pipeline. This guide provides the foundational knowledge and practical methodologies to mitigate these risks.
Physicochemical Properties & Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and overall lipophilicity.
-
Molecular Structure: C9H9F3N2O2[3]
-
Molecular Weight: 234.18 g/mol [3]
-
Key Functional Groups:
-
Aniline Backbone: Aromatic and moderately polar.
-
N-Ethyl Group: A nonpolar alkyl group that increases lipophilicity.
-
Nitro Group (-NO2): A strongly polar, electron-withdrawing group. It can act as a hydrogen bond acceptor.
-
Trifluoromethyl Group (-CF3): A highly electronegative and lipophilic group.[2] It does not participate in hydrogen bonding but contributes to van der Waals forces.[2]
-
Amine (-NH-): The secondary amine proton is a potential hydrogen bond donor.[1]
-
Intermolecular Forces and Solubility Prediction:
The interplay of these functional groups results in a molecule with distinct polar and nonpolar regions. The nitro and amine groups provide sites for polar interactions, while the trifluoromethylated benzene ring and the ethyl group create a significant lipophilic character. This duality governs its solubility across different solvent classes. The principle of "like dissolves like" provides a strong framework for predicting this behavior.[4][5]
Qualitative Solubility Assessment
Based on the structural analysis, a qualitative solubility profile in common organic solvents is predicted below. It is crucial to recognize that these are expert estimations; precise quantitative values must be determined experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate to High | The significant lipophilic character imparted by the trifluoromethylated aromatic ring and the ethyl group favors interaction with non-polar solvents.[2][6] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents can engage in strong dipole-dipole interactions with the polar nitro group and aniline core, effectively solvating the molecule without the steric hindrance of hydrogen bonding. |
| Polar Protic | Methanol, Ethanol | Moderate | While the amine and nitro groups can interact with protic solvents via hydrogen bonding, the bulky and hydrophobic trifluoromethyl and ethyl groups may limit overall solubility compared to polar aprotic solvents.[2] |
| Aqueous | Water | Low to Insoluble | The compound's high lipophilicity (hydrophobicity) suggests it will have very limited solubility in water.[2][7] |
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, the isothermal shake-flask method is the gold standard.[8][9] This technique measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a constant temperature.
Safety & Handling Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[3][10]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or mists.[3][11]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5]
Isothermal Shake-Flask Protocol
This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached.
Materials & Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatic orbital shaker or water bath
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure that the solution becomes saturated and undissolved solid remains present at equilibrium.[9][12]
-
Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[8] To confirm equilibrium, samples can be taken at various time points (e.g., 24h, 36h, 48h) until the measured concentration remains constant.[8]
-
-
Sample Isolation:
-
Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticulates.[13]
-
-
Quantitative Analysis (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.
-
The final value represents the thermodynamic solubility, typically expressed in mg/mL or mol/L.
-
Visual Workflow for Solubility Determination
The following diagram illustrates the key stages of the isothermal shake-flask method.
Caption: Workflow for the Isothermal Shake-Flask Method.
Understanding Solubility: A Molecular Perspective
The experimentally determined solubility values can be rationalized by examining the intermolecular interactions between this compound (the solute) and the solvent molecules.
Caption: Solute-Solvent Interactions Governing Solubility.
-
In Polar Protic Solvents: The primary interactions are hydrogen bonds between the solvent's hydroxyl group and the solute's amine (-NH-) and nitro (-NO2) groups. However, the large lipophilic domains (-CF3, ethyl, aromatic ring) can disrupt the solvent's hydrogen-bonding network, limiting overall solubility.
-
In Polar Aprotic Solvents: Strong dipole-dipole interactions between the solvent and the highly polar nitro group are the dominant favorable force. The absence of a competing hydrogen-bond network in the solvent allows for better solvation of the entire molecule, often leading to the highest solubility.
-
In Non-Polar Solvents: Solubility is driven by van der Waals forces (London dispersion forces) between the solvent and the lipophilic portions of the solute. The large surface area of the trifluoromethylated ring and ethyl group facilitates these interactions, resulting in moderate to high solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be broadly published, a thorough understanding of its physicochemical properties allows for a robust qualitative prediction of its behavior in various organic solvents. This guide has established that the compound likely exhibits high solubility in polar aprotic solvents, moderate solubility in polar protic and non-polar solvents, and poor solubility in water. To bridge the existing data gap, a detailed, reliable, and validated protocol for the experimental determination of its thermodynamic solubility using the isothermal shake-flask method has been provided. By combining theoretical prediction with rigorous experimental practice, researchers can confidently and accurately utilize this compound in their synthetic and developmental workflows.
References
- 1. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. who.int [who.int]
- 9. bioassaysys.com [bioassaysys.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Section 1: Executive Summary & Hazard Profile
This compound is a substituted aniline derivative utilized in specialized laboratory applications, including chemical synthesis and research and development.[1] Its unique structure, featuring an aniline backbone modified with ethyl, nitro, and trifluoromethyl groups, imparts specific chemical reactivity but also necessitates a rigorous and informed approach to safety. The trifluoromethyl group, for instance, enhances the compound's lipophilicity, which may influence its interaction with biological systems.[2]
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound. The core principle of this document is not merely to list procedures but to explain the causality behind them, creating a self-validating system of safety that prioritizes risk mitigation through a deep understanding of the material's properties. The primary hazards are well-defined under the Globally Harmonized System (GHS) and center on its irritant properties to the skin, eyes, and respiratory system.[1]
| Hazard Identification Summary | |
| GHS Pictogram |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> |
| Signal Word | Warning [1][3] |
| GHS Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| Key Precautionary Statements | P261: Avoid breathing dust.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Section 2: Compound Identification and Physicochemical Properties
Accurate identification and understanding the physical properties of a chemical are the foundation of a robust safety protocol. These data inform storage conditions, appropriate handling techniques, and emergency response.
| Property | Value |
| Chemical Name | This compound[1] |
| CAS Number | 30377-62-9[1][4][5] |
| Molecular Formula | C₉H₉F₃N₂O₂[1][4][6] |
| Molecular Weight | 234.18 g/mol [2][6] |
| Appearance | Yellow solid[2] |
| Boiling Point | 278.6 °C at 760 mmHg[4] |
| Density | 1.371 g/cm³[4] |
| Flash Point | 122.3 °C[4] |
| Chemical Stability | Stable under normal handling and storage conditions.[1] |
Section 3: GHS Hazard Analysis and Risk Interpretation
The GHS classification of this compound as an irritant (Skin Irrit. 2, Eye Irrit. 2A) and a specific target organ toxicant for respiratory irritation (STOT SE 3) stems directly from its molecular structure.[1] Understanding this link is key to appreciating the necessity of the prescribed safety measures. The aniline core is a known irritant, and the presence of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups can potentiate this effect.
Caption: Causality from molecular structure to GHS hazards.
Section 4: Risk Mitigation Framework: A Self-Validating Protocol
A truly effective safety protocol is one that is self-validating, where every step is linked to a specific risk and its mitigation. The following framework is designed to provide this level of understanding.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, representing the most effective means of exposure prevention.
-
Ventilation: All handling of this compound solid must be conducted in a certified chemical fume hood to control airborne dust and prevent respiratory exposure.[4] The causality is clear: the compound is classified with H335 (May cause respiratory irritation), and the fume hood directly captures dust at the source.
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available and tested regularly.[1] This is a direct countermeasure to the risk of accidental exposure, which could lead to serious eye irritation (H319).
Personal Protective Equipment (PPE): A Barrier of Last Resort
PPE should never be the sole means of protection. It serves as a critical final barrier between the researcher and the chemical.
| Task | Required PPE | Rationale / Causality |
| All Handling | Chemical Goggles or Safety Glasses with Face Shield [1] | Protects against dust particles causing serious eye irritation (H319). A face shield provides an additional layer of protection. |
| All Handling | Chemical-Resistant Gloves (e.g., Nitrile) [1][4] | Prevents direct contact with the skin, mitigating the risk of skin irritation (H315). |
| All Handling | Laboratory Coat [4] | Protects skin on arms and the body from accidental spills. |
| Weighing/Transfer | Respiratory Protection (if inadequate ventilation) [1] | As a secondary measure to engineering controls, a respirator prevents inhalation of dust that can cause respiratory irritation (H335). |
Standard Operating Procedure (SOP) for Laboratory Use
This SOP outlines a safe workflow from preparation to disposal. Adherence to this sequence minimizes the risk of exposure and contamination.
Caption: A standard workflow for handling the compound safely.
Section 5: Emergency Response Protocols
In the event of an accidental release or exposure, a rapid and correct response is critical to minimizing harm.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][4] Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][3] If they feel unwell, call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4]
-
Spill Response: The following decision tree outlines the appropriate response to a spill of the solid material.
Caption: Decision tree for emergency spill response.
Section 6: Toxicological and Ecological Considerations
-
Toxicological Profile: The primary known toxicological effects are irritation to the skin, eyes, and respiratory system upon single exposure.[1] The compound is not currently classified for reproductive toxicity.[1] The mechanism of action may involve the nitro group undergoing reduction to form reactive intermediates that interact with cellular components.[2]
-
Ecological Profile: Data on the ecological impact is limited. However, standard practice dictates that aniline derivatives should not be allowed to enter drains or water courses.
-
Disposal: All waste containing this compound must be treated as hazardous. The recommended disposal method is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Dispose of the container and contents in accordance with all local, regional, national, and international regulations.[1][3]
Section 7: Conclusion
This compound is a valuable research chemical that can be used safely when its specific hazards are understood and respected. The risks associated with this compound—skin, eye, and respiratory irritation—are significant but manageable. The key to safety lies not in a checklist of precautions but in a holistic understanding of the material's properties and a disciplined application of engineering controls, appropriate personal protective equipment, and established safe handling procedures. By internalizing the rationale behind these protocols, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment.
Section 8: References
-
Synquest Labs. (2017). This compound Safety Data Sheet. Synquest Labs. 1
-
Chemsrc. (2025). ETHYL-(2-NITRO-4-TRIFLUOROMETHYL-PHENYL)-AMINE | Chemsrc. Chemsrc. 4
-
Benchchem. N-ethyl-4-nitro-2-(trifluoromethyl)aniline. Benchchem. 2
-
Guidechem. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE 30377-62-9 wiki. Guidechem. 5
-
XiXisys. (2025). GHS 11 (Rev.11) SDS Word 下载CAS: 30377-62-9 Name: this compound. XiXisys. 7
-
Fisher Scientific. (2024). SAFETY DATA SHEET - N-Ethyl-2-nitroaniline. Fisher Scientific. 3
-
ChemicalBook. (2024). N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE | 30377-62-9. ChemicalBook. 6
-
PubChem. N-Ethyl-4-nitroaniline. National Center for Biotechnology Information. 8
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Ethynylaniline. Sigma-Aldrich. --INVALID-LINK--
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS#:30377-62-9 | ETHYL-(2-NITRO-4-TRIFLUOROMETHYL-PHENYL)-AMINE | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE | 30377-62-9 [chemicalbook.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 30377-62-9 Name: this compound [xixisys.com]
- 8. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]
An Investigator's Technical Guide to the Potential Biological Activity of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive framework for the initial investigation of the biological activities of the novel compound, N-Ethyl-2-nitro-4-(trifluoromethyl)aniline. Given the limited publicly available data on this specific molecule, this document serves as a roadmap for researchers in drug discovery and the life sciences. It outlines a logical, multi-pronged approach to systematically characterize its potential cytotoxic, antimicrobial, and enzyme-inhibitory properties. The guide is structured to provide not only detailed, step-by-step experimental protocols but also the scientific rationale behind the proposed investigative strategy, ensuring a robust and well-validated assessment.
Introduction and Rationale
This compound is a small molecule whose structure suggests a potential for significant biological activity. The molecule incorporates three key functional groups that are of high interest in medicinal chemistry: an aniline scaffold, a nitroaromatic group, and a trifluoromethyl (CF3) moiety.
-
Trifluoromethyl Group: The CF3 group is a bioisostere for a methyl group but with vastly different electronic properties. It is highly lipophilic, which can enhance membrane permeability and cellular uptake.[1][2] It also often increases metabolic stability, a desirable trait in drug candidates.[1]
-
Nitroaromatic System: Nitroaromatic compounds are known for their diverse toxicological and therapeutic properties.[3][4] The nitro group can be bioreduced in cellular environments to form reactive nitroso and hydroxylamino intermediates, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress.[5] This mechanism is the basis for the activity of several anticancer and antimicrobial agents.[3]
-
Aniline Scaffold: The aniline core is a common feature in a vast array of biologically active compounds and serves as a versatile synthetic intermediate.[6]
The combination of these groups suggests that this compound could interact with various biological targets, making it a candidate for screening in anticancer, antimicrobial, and other therapeutic areas. This guide outlines a foundational screening cascade to explore these possibilities.
Physicochemical Properties and Synthesis
A foundational understanding of the compound's properties is critical for designing meaningful biological assays.
Physicochemical Characteristics
While experimental data for this specific molecule is scarce, properties can be predicted based on its structural analogs, such as 3-(trifluoromethyl)aniline.[7][8]
| Property | Predicted Value/Characteristic | Significance for Biological Assays |
| Molecular Formula | C9H9F3N2O2 | - |
| Molecular Weight | 234.18 g/mol [9] | Affects molar concentration calculations. |
| Appearance | Likely a solid or oil at room temperature. | Influences handling and solubilization. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol.[2][7] | Critical for preparing stock solutions for biological assays. DMSO is the most common solvent. |
| Lipophilicity (LogP) | High (predicted)[1] | Suggests good membrane permeability but may also lead to non-specific binding. |
Synthesis Outline
The primary synthetic route to this compound is through nucleophilic aromatic substitution.[6][10]
Caption: General synthesis workflow for the target compound.
Tier 1 Screening: In Vitro Cytotoxicity Assessment
The most logical first step in evaluating a novel compound with potential anticancer activity is to assess its general cytotoxicity against a panel of human cancer cell lines.
Scientific Rationale
The presence of the nitroaromatic group suggests a potential for cytotoxicity, possibly through the induction of oxidative stress.[5] The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]
Experimental Protocol: MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure: [13]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13] Metabolically active cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Tier 2 Screening: Antimicrobial Susceptibility Testing
Many nitroaromatic compounds and aniline derivatives possess antimicrobial properties.[1][3] Therefore, evaluating the compound against a panel of pathogenic bacteria is a logical next step.
Scientific Rationale
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[15] This assay provides quantitative data on the compound's potency against various bacterial strains.
Experimental Protocol: Broth Microdilution
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[14]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution in DMSO
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. The typical concentration range is 0.125 to 128 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[14] Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[17]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Tier 3 Screening: Mechanistic Investigations
Should the compound show significant activity in Tier 1 or 2 screens, the next phase is to investigate its potential mechanism of action. Based on its structure, plausible mechanisms include induction of apoptosis and inhibition of key cellular enzymes like kinases.
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[18] It is executed by a family of proteases called caspases.[18]
5.1.1. Caspase-3 Activity Assay
-
Rationale: Caspase-3 is a critical executioner caspase in the apoptotic pathway. Measuring its activity provides direct evidence of apoptosis induction. Colorimetric or fluorometric assays use a substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3 to produce a detectable signal.[19]
-
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells to release intracellular contents.
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the colorimetric (405 nm) or fluorescent signal, which is proportional to caspase-3 activity.
-
5.1.2. Western Blot Analysis of Apoptotic Markers
-
Rationale: Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[22][23] This provides more detailed mechanistic insights.
-
Key Protein Targets: [24]
-
Cleaved Caspase-3: The appearance of the cleaved (active) form of caspase-3 is a hallmark of apoptosis.
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 is a substrate of caspase-3. Its cleavage is another indicator of apoptosis.
-
Bcl-2 Family Proteins: Analyze the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins to assess the involvement of the mitochondrial pathway.
-
-
-
Prepare protein lysates from cells treated with the compound.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific to the target proteins, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Caption: Hypothesized apoptotic pathway induced by the compound.
Investigation of Kinase Inhibition
The aniline scaffold is present in many FDA-approved kinase inhibitors. Therefore, screening the compound against a panel of kinases is a worthwhile endeavor.
-
Rationale: Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer and other diseases.[26] Luminescence-based assays, such as those that measure ATP consumption (e.g., Kinase-Glo®), are widely used for high-throughput screening of kinase inhibitors.[27][28] A decrease in kinase activity results in less ATP being consumed, leading to a higher luminescent signal.
-
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in an appropriate buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate mixture.
-
Incubate for a set period (e.g., 60 minutes) at room temperature.
-
Add a detection reagent (e.g., Kinase-Glo®) that stops the reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Measure luminescence using a plate reader and calculate percent inhibition relative to a vehicle control.
-
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven framework for the initial biological evaluation of this compound. By systematically progressing through cytotoxicity, antimicrobial, and mechanistic assays, researchers can efficiently determine if this novel compound warrants further investigation as a potential therapeutic lead. Positive results in any of these assays would justify more advanced studies, including broader kinase profiling, in vivo efficacy studies in animal models, and detailed toxicological assessments. This logical progression from broad screening to mechanistic insight is fundamental to modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 7. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Trifluoromethyl)aniline = 99 98-16-8 [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. protocols.io [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. mpbio.com [mpbio.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. benchchem.com [benchchem.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. benchchem.com [benchchem.com]
- 28. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
The Strategic Utility of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline: A Technical Guide for Synthetic Chemists
Introduction: Unveiling a Key Building Block in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is paramount for modulating physicochemical and biological properties. N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, a trifluoromethylated nitroaniline derivative, has emerged as a pivotal synthetic intermediate. Its unique substitution pattern—featuring an activating nitro group, a lipophilic trifluoromethyl moiety, and a reactive N-ethylamino group—renders it a highly valuable precursor for the synthesis of a diverse array of complex molecules, particularly heterocyclic systems with significant pharmacological and agrochemical applications.
This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its strategic application as a precursor to bioactive compounds. We will delve into the mechanistic rationale behind the synthetic protocols and showcase its utility in constructing key heterocyclic scaffolds, thereby offering researchers and drug development professionals a comprehensive understanding of this important building block.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 30377-62-9 | [1] |
| Molecular Formula | C₉H₉F₃N₂O₂ | [1] |
| Molecular Weight | 234.18 g/mol | [1] |
| Appearance | Yellow solid | ChemicalBook |
| pKa | -3.08 ± 0.50 (Predicted) | [1] |
Safety Profile:
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. In case of fire, thermal decomposition may generate hazardous products, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[2]
Synthesis of this compound: A Mechanistic Approach
The most prevalent and industrially scalable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the strong electron-withdrawing nature of the nitro and trifluoromethyl groups to activate the aromatic ring towards nucleophilic attack.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds by the displacement of a halide, typically chloride, from 4-chloro-3-nitrobenzotrifluoride with ethylamine.
Reaction Scheme:
References
An In-Depth Technical Guide to N-Ethyl-2-nitro-4-(trifluoromethyl)aniline in Agrochemical Research
Abstract
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is a dinitroaniline derivative of significant interest in the field of agrochemical research, primarily for its potential as a pre-emergence herbicide. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and mechanism of action. Drawing parallels with well-studied dinitroaniline herbicides such as trifluralin, this document elucidates the molecular interactions that lead to its herbicidal activity, specifically the inhibition of microtubule formation in susceptible plant species. Detailed, field-proven protocols for its chemical synthesis, analytical characterization, and herbicidal efficacy screening are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its evaluation and potential development. Furthermore, this guide addresses the environmental fate and toxicological profile of the dinitroaniline class of compounds, offering a holistic perspective on the research and development trajectory of this compound as a candidate agrochemical.
Introduction: The Dinitroaniline Class and the Potential of this compound
The dinitroaniline class of herbicides has been a cornerstone of weed management in modern agriculture since the 1960s.[1] These compounds are primarily used as pre-emergence herbicides, controlling a wide spectrum of annual grasses and broadleaf weeds in various crops.[2][3] Their mode of action, which involves the disruption of mitosis (cell division) at the microtubule level, provides a selective means of controlling germinating weeds before they can compete with crops for essential resources.[4]
This compound, a member of this class, presents a compelling subject for agrochemical research. Its structural features, including the trifluoromethyl group, are known to enhance lipophilicity, which can facilitate its absorption by plant roots and shoots and interaction with biological membranes and proteins.[5] This guide aims to provide a detailed technical overview of this compound, from its fundamental chemistry to its practical application in an agrochemical research setting.
Synthesis and Physicochemical Properties
A reliable and scalable synthesis is paramount for the systematic investigation of any candidate agrochemical. This compound is most commonly synthesized via nucleophilic aromatic substitution.
Recommended Synthesis Protocol
This protocol details the synthesis of this compound from 4-chloro-3-nitrobenzotrifluoride.
Materials and Equipment:
-
4-chloro-3-nitrobenzotrifluoride
-
Ethylamine hydrochloride
-
Triethylamine (TEA)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Column chromatography setup (silica gel)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitrobenzotrifluoride in DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine and ethylamine hydrochloride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for approximately 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water in a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography using a gradient of 0-60% ethyl acetate in hexane to yield the final product as a yellow solid.[5]
Expected Yield and Purity:
Physicochemical and Spectral Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉F₃N₂O₂ | [6] |
| Molecular Weight | 234.18 g/mol | [6] |
| CAS Number | 30377-62-9 | [7] |
| Appearance | Yellow solid | [5] |
| pKa (Predicted) | -3.08 ± 0.50 | [7] |
Spectral Data: While specific spectra are proprietary, NMR and Mass Spectrometry are standard characterization methods.[7][8] The expected signals in ¹H NMR would include those for the ethyl group protons, the aromatic protons, and the amine proton. ¹³C NMR would show the carbon skeleton with characteristic shifts for carbons attached to the nitro and trifluoromethyl groups. Mass spectrometry would be used to confirm the molecular weight.[9]
Mechanism of Action: A Microtubule Assembly Inhibitor
The herbicidal activity of this compound, like other dinitroanilines, is attributed to its role as a mitotic disrupter.[4] It specifically targets the polymerization of tubulin into microtubules.[2]
The Cellular Target: Tubulin and Microtubules
Microtubules are essential components of the plant cell cytoskeleton, playing a critical role in cell division (forming the mitotic spindle), cell wall formation, and overall cell shape. They are polymers of α- and β-tubulin protein subunits.
The Inhibitory Action
-
Uptake and Translocation: this compound is primarily absorbed by the roots and emerging shoots of germinating seedlings. Translocation within the plant is generally limited.[4]
-
Binding to Tubulin: The dinitroaniline molecule binds to free tubulin dimers (α- and β-tubulin subunits).
-
Disruption of Microtubule Formation: This binding prevents the polymerization of tubulin into functional microtubules. The herbicide-tubulin complex may also incorporate into a growing microtubule, capping it and preventing further elongation.[2]
-
Consequences for the Plant: The absence of functional microtubules leads to:
-
Failed Mitosis: The mitotic spindle cannot form, and chromosomes are unable to segregate properly during cell division. This results in abnormal, often multinucleated, cells.[4]
-
Inhibited Root Growth: Root elongation is halted due to the cessation of cell division in the root tip meristem. This is a characteristic symptom of dinitroaniline herbicide injury, often leading to swollen, club-like root tips.[4]
-
Disrupted Cell Wall Formation: The orientation of cellulose microfibrils in the cell wall becomes disorganized, leading to abnormal cell swelling.
-
The following diagram illustrates the mechanism of action of dinitroaniline herbicides.
Experimental Protocols for Agrochemical Evaluation
The following protocols provide a framework for the initial screening of this compound for its herbicidal properties.
Pre-Emergence Herbicidal Activity Assay (Greenhouse)
This assay evaluates the effect of the compound on weed emergence.[10][11]
Materials:
-
Seeds of target weed species (e.g., annual ryegrass, green foxtail, common lambsquarters)
-
Pots or flats filled with a standardized soil mix (e.g., sandy loam)
-
This compound stock solution in a suitable solvent (e.g., acetone)
-
Spray chamber calibrated to deliver a specific volume
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Fill pots or flats with the soil mix and sow a predetermined number of seeds of each target weed species at the appropriate depth.
-
Prepare a series of dilutions of the this compound stock solution to achieve a range of application rates (e.g., 0.1, 0.5, 1.0, 2.0 kg a.i./ha). Include a solvent-only control and an untreated control.
-
Apply the herbicide solutions evenly to the soil surface using the spray chamber.
-
Water the pots/flats as needed to maintain adequate soil moisture for germination.
-
Place the pots/flats in the greenhouse under optimal conditions for weed growth.
-
After a set period (e.g., 21 days), assess the herbicidal efficacy by:
-
Counting the number of emerged seedlings in each pot/flat.
-
Visually rating the phytotoxicity (e.g., stunting, discoloration) on a scale of 0 (no effect) to 100 (complete kill).
-
Harvesting the above-ground biomass and measuring the fresh or dry weight.
-
-
Calculate the percentage of inhibition relative to the untreated control.
Petri Dish Bioassay for Root Growth Inhibition
This rapid bioassay is useful for assessing the direct impact on root development.[6]
Materials:
-
Petri dishes containing agar or filter paper
-
Seeds of a sensitive indicator species (e.g., cucumber, oat)
-
This compound stock solution
-
Incubator or growth chamber
Procedure:
-
Prepare a series of dilutions of the test compound in the agar medium or to be applied to the filter paper.
-
Place a set number of seeds in each Petri dish.
-
Seal the dishes and place them in an incubator in the dark to promote germination and root growth.
-
After a few days (e.g., 3-5 days), measure the length of the primary root of each seedling.
-
Calculate the percentage of root growth inhibition compared to the control.
Analytical Methodology
Accurate quantification and characterization are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of nitroaniline compounds.[12][13]
Representative HPLC Protocol
This protocol is a general guideline and may require optimization.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[9]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[9] For MS compatibility, a volatile acid like formic acid can be used instead of non-volatile acids like phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically in the 250-400 nm range for nitroanilines).[9]
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards into the HPLC system to generate a calibration curve.
-
Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering it through a 0.45 µm filter.
-
Inject the sample and quantify the amount of this compound by comparing its peak area to the calibration curve.
The following diagram outlines the general workflow for the synthesis and analysis of this compound.
Environmental Fate and Toxicology
The environmental behavior and toxicological profile of a candidate herbicide are critical considerations for its development. The properties of this compound can be inferred from extensive studies on related dinitroanilines like trifluralin.
Environmental Fate
-
Soil: Dinitroanilines are strongly adsorbed to soil organic matter and clay particles, resulting in low mobility and a low potential for leaching into groundwater.[14][15] They are considered persistent in soil, with half-lives that can range from several weeks to months.[16]
-
Water: These compounds have low water solubility.[14] In aquatic environments, they tend to partition from the water column to sediment.[7]
-
Degradation: The primary degradation pathways for dinitroanilines in the environment include photodecomposition (degradation by sunlight) and microbial metabolism.[5] Volatilization can also be a significant dissipation route, which is why soil incorporation is often recommended for dinitroaniline herbicides.[17]
Toxicological Profile
-
Mammals: Dinitroaniline herbicides generally exhibit low acute toxicity to mammals.[7]
-
Aquatic Organisms: This class of compounds can be highly toxic to fish and other aquatic organisms.[3]
-
Non-Target Plants: As herbicides, they can affect non-target terrestrial and aquatic plants.
Conclusion and Future Directions
This compound demonstrates significant potential as a subject of agrochemical research within the well-established dinitroaniline class of herbicides. Its synthesis is straightforward, and its mechanism of action as a microtubule inhibitor is well understood. The protocols provided in this guide offer a robust framework for its synthesis, characterization, and evaluation of its herbicidal efficacy.
Future research should focus on a comprehensive screening of this compound against a broad range of economically important weed and crop species to determine its selectivity and potential for commercial development. Further studies on its metabolic pathways in plants and its detailed environmental and toxicological profile will be essential for a complete assessment of its viability as a novel agrochemical. The insights and methodologies presented herein are intended to facilitate these research endeavors and contribute to the ongoing development of effective and sustainable weed management solutions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treflan / trifluralin | CALS [cals.cornell.edu]
- 5. Environmental fate of trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unece.org [unece.org]
- 8. Metabolism of Trifluralin in Peanuts and Sweet Potatoes | Weed Science | Cambridge Core [cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 11. scielo.br [scielo.br]
- 12. Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Trifluralin in freshwater and marine water [waterquality.gov.au]
- 15. Trifluralin - Wikipedia [en.wikipedia.org]
- 16. scribd.com [scribd.com]
- 17. kpu.ca [kpu.ca]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Abstract
This application note provides a comprehensive and field-proven protocol for the synthesis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, a key building block in pharmaceutical and agrochemical research. The described method is based on the nucleophilic aromatic substitution (SNAr) of 4-Chloro-3-nitrobenzotrifluoride with ethylamine. We present a detailed, step-by-step procedure that emphasizes safety, efficiency, and high purity, achieving yields of approximately 72% and purity levels exceeding 98% as determined by HPLC. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, characterization techniques, and troubleshooting, ensuring a reproducible and reliable synthesis.
Introduction
This compound (CAS No: 30377-62-9) is a fluorinated nitroaromatic compound of significant interest in organic synthesis.[1][2] Its structure, featuring an aniline backbone substituted with nitro, ethyl, and trifluoromethyl groups, makes it a valuable intermediate for creating more complex molecules.[3] The trifluoromethyl group, in particular, is a crucial substituent in modern drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[3][4]
The primary application of this compound lies in its use as a precursor in the development of novel therapeutic agents and agrochemicals.[3][5] The nitro group can be readily reduced to an amine, providing a reactive site for further functionalization, a common strategy in the synthesis of diverse compound libraries for screening.[3]
This document provides an authoritative, self-validating protocol for the laboratory-scale synthesis of this compound. By detailing the causality behind each step—from reagent selection to purification and characterization—we aim to equip researchers with the knowledge to perform this synthesis safely and effectively.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring of 4-Chloro-3-nitrobenzotrifluoride is strongly activated towards nucleophilic attack due to the powerful electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon the attack of the ethylamine nucleophile, thereby facilitating the displacement of the chloride leaving group.[6][7] Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Overall Reaction:
(4-Chloro-3-nitrobenzotrifluoride + Ethylamine Hydrochloride + Triethylamine → this compound + Triethylamine Hydrochloride)
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | C₇H₃ClF₃NO₂ | Starting material. Purity ≥97%. |
| Ethylamine hydrochloride | 557-66-4 | C₂H₈ClN | Nucleophile source. |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | Base. Dry, purity ≥99%. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS grade, for extraction. |
| Hexane | 110-54-3 | C₆H₁₄ | ACS grade, for chromatography. |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent. |
| Silica Gel | 7631-86-9 | SiO₂ | For column chromatography (230-400 mesh). |
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Environmental Health & Safety (EHS) Precautions
WARNING: This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.
-
4-Chloro-3-nitrobenzotrifluoride: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8][9][10] It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[8][11]
-
Triethylamine (TEA) & N,N-Dimethylformamide (DMF): Flammable liquids and irritants. DMF is a suspected teratogen.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.[8][11] Ensure eyewash stations and safety showers are accessible.[10]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under an inert atmosphere.
-
Reagent Addition: To the flask, add 4-Chloro-3-nitrobenzotrifluoride (e.g., 10.0 g, 44.3 mmol), Ethylamine hydrochloride (e.g., 4.35 g, 53.2 mmol, 1.2 equiv), and anhydrous DMF (100 mL).
-
Initiation: Begin stirring the mixture to form a suspension. Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add Triethylamine (e.g., 12.4 mL, 88.6 mmol, 2.0 equiv) to the cooled suspension dropwise over 15-20 minutes. The addition is exothermic. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80-90 °C and maintain for 2-4 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water (300 mL), which should precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and gradually increasing to 15%).
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent system, collecting fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a yellow to orange solid.
Characterization and Data
The identity, purity, and structure of the final compound should be confirmed using a combination of spectroscopic and chromatographic methods.[12]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 30377-62-9 | [1] |
| Molecular Formula | C₉H₉F₃N₂O₂ | [1][13] |
| Molecular Weight | 234.18 g/mol | [1] |
| Appearance | Yellow to orange solid | [5] |
| Purity (by HPLC) | >98% | [3] |
Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons. |
| ¹³C NMR | Resonances for the ethyl carbons, aromatic carbons, and the trifluoromethyl carbon (quartet due to C-F coupling). |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ ≈ 235.06 |
| HPLC | Single major peak with >98% area under the curve. |
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and characterization of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Discussion and Troubleshooting
-
Rationale for Reagents:
-
DMF: A polar aprotic solvent is ideal for SNAr reactions as it effectively solvates the cationic species without interfering with the nucleophile.
-
Triethylamine: A common organic base strong enough to deprotonate the ammonium salt formed in situ and neutralize HCl, but not nucleophilic enough to compete with ethylamine in attacking the aromatic ring.
-
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase temperature. Confirm starting material purity. |
| Moisture in the reaction. | Use anhydrous solvent and ensure glassware is properly dried. | |
| Loss during work-up/purification. | Ensure pH is neutral before extraction. Be meticulous during chromatography. | |
| Impure Product | Unreacted starting material. | Ensure sufficient reaction time and correct stoichiometry of reagents. |
| Side products (e.g., from reaction with water). | Use anhydrous reagents and maintain an inert atmosphere. | |
| Residual solvent. | Dry the final product under high vacuum for an extended period. |
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound. The nucleophilic aromatic substitution method described is efficient, scalable, and yields a high-purity product suitable for subsequent use in drug discovery and development pipelines. By adhering to the outlined safety precautions and experimental procedures, researchers can confidently produce this valuable chemical intermediate.
References
- 1. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE | 30377-62-9 [chemicalbook.com]
- 3. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 4. jelsciences.com [jelsciences.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. redox.com [redox.com]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [wap.guidechem.com]
Application Note & Protocol: Synthesis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline through the reaction of 4-chloro-3-nitrobenzotrifluoride with ethylamine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), a pivotal transformation in modern organic synthesis. The protocol herein is designed for researchers in medicinal chemistry, agrochemical development, and materials science, offering detailed procedural steps, mechanistic insights, analytical monitoring techniques, and safety considerations. The resulting product is a valuable intermediate for the synthesis of various pharmaceuticals and specialized chemical products.[1][2]
Scientific Principles & Reaction Mechanism
The substitution of the chlorine atom on the 4-chloro-3-nitrobenzotrifluoride ring by the nucleophilic ethylamine proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This pathway is distinct from SN1 or SN2 reactions and is specifically enabled by the electronic characteristics of the substrate.
Causality of Reactivity: The aromatic ring of 4-chloro-3-nitrobenzotrifluoride is rendered significantly electron-deficient by the powerful electron-withdrawing effects of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group.[4] These groups, positioned ortho and para to the chlorine leaving group, are critical for the reaction's feasibility.[5] They activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate.[3][6]
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The lone pair of electrons on the nitrogen atom of ethylamine attacks the carbon atom bearing the chlorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, providing significant stabilization.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, this compound.
The presence of a base (e.g., an excess of ethylamine or a non-nucleophilic base like triethylamine) is essential to neutralize the hydrochloric acid (HCl) formed during the reaction. This prevents the protonation of the ethylamine nucleophile, which would otherwise form an unreactive ethylammonium salt.[7]
Caption: SNAr reaction mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | M.P. (°C) | B.P. (°C) | Hazards |
| 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | 225.55 | -2.5 | 222 | Harmful, Irritant[8] |
| Ethylamine (70% in H₂O or 2.0 M in THF) | 75-04-7 | 45.08 | -81 | 16.6 | Flammable, Corrosive |
| Triethylamine (Optional Base) | 121-44-8 | 101.19 | -115 | 90 | Flammable, Toxic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | -97 | 40 | Carcinogen Suspect |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | -84 | 77 | Flammable, Irritant |
| Hexanes | 110-54-3 | 86.18 | -95 | 69 | Flammable, Neurotoxin |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 1124 | - | Hygroscopic |
| Deionized Water | 7732-18-5 | 18.02 | 0 | 100 | - |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Temperature-controlled heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol details the synthesis, workup, and purification of this compound.
Caption: Experimental synthesis workflow.
Reaction Setup
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitrobenzotrifluoride (1.0 eq, e.g., 2.25 g, 10 mmol) in 20 mL of a suitable solvent such as Tetrahydrofuran (THF) or Acetonitrile.
-
Rationale: A polar aprotic solvent is chosen to dissolve the reactants without interfering with the reaction mechanism.
-
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to bring the solution temperature to 0-5 °C.
-
Rationale: The initial reaction can be exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
Reagent Addition
-
Nucleophile Addition: Add a solution of ethylamine (2.0 - 2.5 eq, e.g., 20-25 mmol) dropwise to the cooled, stirring solution over 15-20 minutes. If using aqueous ethylamine, a phase-transfer catalyst may be beneficial. If using ethylamine solution in a solvent, ensure compatibility.
-
Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material. Dropwise addition prevents a rapid temperature increase. Using at least 2.0 equivalents of ethylamine ensures one equivalent acts as the nucleophile and the second acts as a base to neutralize the HCl byproduct.
-
Reaction and Monitoring
-
Reaction Conditions: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Mobile Phase: A 10-20% Ethyl Acetate in Hexanes mixture is a good starting point.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Visualization: Use a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.
-
Workup and Isolation
-
Quenching: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 50 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).
-
Rationale: The organic product is more soluble in the organic solvent and will be separated from water-soluble salts (e.g., ethylammonium chloride).
-
-
Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 30 mL) and then with a saturated sodium chloride solution (brine, 1 x 30 mL).
-
Rationale: Washing removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which will likely be a yellow or orange oil/solid.
Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of the synthesized product. The following are standard protocols adaptable for this compound.[9]
| Parameter | Typical Value / Method | Rationale |
| TLC | Rf ~0.4 (20% EtOAc/Hexanes) | Quick check for reaction completion and purity. |
| HPLC | C18 column, MeCN/H₂O gradient | Quantitative assessment of purity and impurity profiling. |
| GC-MS | Capillary column (e.g., DB-5) | Confirms molecular weight (M⁺) and identifies volatile impurities. |
| ¹H NMR | (CDCl₃ or DMSO-d₆) | Confirms structure by showing characteristic peaks for aromatic, ethyl, and amine protons. |
| ¹³C NMR | (CDCl₃ or DMSO-d₆) | Confirms the carbon skeleton of the molecule. |
| FTIR | (KBr pellet or thin film) | Identifies key functional groups (N-H, NO₂, C-F stretches). |
Safety Precautions
-
General Handling: Conduct all operations in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
4-Chloro-3-nitrobenzotrifluoride: Harmful if swallowed and an irritant to the eyes, respiratory system, and skin.[8] Avoid inhalation and contact.
-
Ethylamine: Highly flammable and corrosive. It can cause severe skin burns and eye damage. Handle with extreme care.
-
Organic Solvents (DCM, EtOAc, Hexanes): Flammable and volatile. Dichloromethane is a suspected carcinogen. Avoid inhalation of vapors.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Nucleophile was deactivated (protonated).- Low-quality or wet reagents/solvents. | - Allow the reaction to run longer or warm gently (e.g., to 40°C).- Add an additional equivalent of ethylamine or a non-nucleophilic base (e.g., triethylamine).- Use freshly opened or distilled reagents and anhydrous solvents. |
| Low Yield | - Product loss during workup/extraction.- Inefficient purification. | - Ensure pH is neutral or slightly basic before extraction.- Perform extractions thoroughly.- Optimize column chromatography conditions (e.g., silica gel loading, eluent polarity). |
| Multiple Products (TLC) | - Side reactions due to overheating.- Di-substitution (unlikely but possible under harsh conditions). | - Maintain proper temperature control.- Ensure slow, controlled addition of the nucleophile. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-クロロ-3-ニトロベンゾトリフルオリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Application Note: N-Ethyl-2-nitro-4-(trifluoromethyl)aniline as a Versatile Building Block for Heterocyclic Synthesis
Introduction
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic compound poised to serve as a strategic building block in the synthesis of diverse heterocyclic structures. The unique arrangement of its functional groups—an ethylamino group, a nitro group in the ortho position, and a strongly electron-withdrawing trifluoromethyl group—offers a powerful platform for constructing complex molecules, particularly those of pharmaceutical and agrochemical interest. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1] This application note provides an in-depth guide for researchers, outlining the core reactivity of this building block and detailing a robust protocol for its application in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.[2]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is critical for experimental design and safety.
| Property | Value | Source(s) |
| CAS Number | 30377-62-9 | [3][4] |
| Molecular Formula | C₉H₉F₃N₂O₂ | [3][4] |
| Molecular Weight | 234.18 g/mol | [4] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | 106 - 107 °C | [5] |
| pKa | -3.08 ± 0.50 (Predicted) | [4] |
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups. The strategic positioning of the nitro group ortho to the ethylamino group is the lynchpin for cyclization reactions.
The core synthetic strategy involves the selective reduction of the nitro group to an amine. This in situ generation of an ortho-diamine derivative is immediately followed by condensation with a suitable electrophile (such as an aldehyde) and subsequent cyclization to form the heterocyclic ring. The trifluoromethyl group remains a spectator during this transformation, imparting its valuable physicochemical properties to the final product.
The diagram below illustrates the key reactive sites and the general synthetic pathway for forming a benzimidazole ring system.
References
- 1. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Page loading... [wap.guidechem.com]
- 5. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging N-Ethyl-2-nitro-4-(trifluoromethyl)aniline in Modern Drug Discovery
Introduction: Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational molecular design. N-Ethyl-2-nitro-4-(trifluoromethyl)aniline stands out as a versatile intermediate, offering a unique combination of functionalities that are highly sought after in the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of its synthesis, key chemical transformations, and practical applications, with a focus on empowering researchers to effectively utilize this compound in their drug development pipelines.
The intrinsic value of this compound lies in the synergistic interplay of its three key structural features:
-
The Trifluoromethyl Group (-CF3): This moiety is a powerful tool for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] Its strong electron-withdrawing nature can significantly influence the pKa of nearby functional groups, which is critical for optimizing drug-receptor interactions.[3] The carbon-fluorine bond's high strength makes it resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.[1]
-
The Nitro Group (-NO2): Beyond being a potent electron-withdrawing group, the nitro functionality is a versatile synthetic handle.[4][5][6] Its facile reduction to a primary amine is a fundamental transformation in medicinal chemistry, opening up a plethora of possibilities for further molecular elaboration, such as the construction of heterocyclic scaffolds.[4][7]
-
The N-Ethyl Group (-CH2CH3): The ethyl substituent on the aniline nitrogen provides a degree of steric bulk and lipophilicity that can be crucial for optimizing binding to target proteins. It can also influence the compound's overall solubility and pharmacokinetic properties.
This document will provide detailed protocols for the synthesis of this compound, its subsequent reduction to the corresponding diamine, and a practical application in the synthesis of benzimidazoles—a privileged scaffold in numerous FDA-approved drugs.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 30377-62-9[8] |
| Molecular Formula | C9H9F3N2O2[8] |
| Molecular Weight | 234.18 g/mol [9] |
| Appearance | Yellow solid[9] |
| Purity | >98% (as determined by HPLC)[9] |
| Predicted pKa | -3.08 ± 0.50[10] |
| Safety Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[11] |
| Handling Precautions | Use in a well-ventilated area, wear protective gloves, eye protection, and face protection. Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[11][12] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[12] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12] |
Synthesis of this compound
The most common and industrially scalable synthesis of this compound is achieved through nucleophilic aromatic substitution (SNAr). This process involves the reaction of 4-chloro-3-nitrobenzotrifluoride with ethylamine. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.
Caption: Synthetic pathway for this compound.
Protocol: Nucleophilic Aromatic Substitution
Materials:
-
4-Chloro-3-nitrobenzotrifluoride (1.0 eq)
-
Ethylamine hydrochloride (1.2 eq)
-
Triethylamine (TEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 4-chloro-3-nitrobenzotrifluoride in DMF, add triethylamine and ethylamine hydrochloride portion-wise at 0°C.
-
Heat the reaction mixture to 100°C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a yellow solid.
Expected Yield: Approximately 72%.[9]
Key Transformation: Reduction to N-Ethyl-4-(trifluoromethyl)benzene-1,2-diamine
The reduction of the nitro group to a primary amine is a pivotal step in unlocking the synthetic potential of this compound. This transformation yields the corresponding ortho-phenylenediamine, a critical precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. Catalytic hydrogenation is a widely employed, clean, and efficient method for this conversion.
Caption: Reduction of the nitro group to form the corresponding diamine.
Protocol: Catalytic Hydrogenation of the Nitro Group
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve this compound in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Ethyl-4-(trifluoromethyl)benzene-1,2-diamine. This product is often used in the next step without further purification.
Application in Heterocyclic Synthesis: Preparation of Benzimidazoles
Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[13] The condensation of ortho-phenylenediamines with aldehydes is a robust and widely used method for their synthesis.[14][15] The N-Ethyl-4-(trifluoromethyl)benzene-1,2-diamine, synthesized in the previous step, is an ideal substrate for this reaction, leading to the formation of 1-ethyl-6-(trifluoromethyl)-1H-benzo[d]imidazoles.
References
- 1. spectrabase.com [spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 30377-62-9 Name: this compound [xixisys.com]
- 4. ijariie.com [ijariie.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE | 30377-62-9 [chemicalbook.com]
- 9. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the N-alkylation of 2-nitro-4-(trifluoromethyl)aniline, a critical transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates. The inherent challenge of this reaction lies in the reduced nucleophilicity of the aniline nitrogen due to the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl substituents. This document details two primary, field-proven protocols to overcome this hurdle: a classical approach using alkyl halides and a modern catalytic method employing alcohols. The causality behind experimental choices, troubleshooting, and safety considerations are discussed in depth to ensure reliable and reproducible outcomes.
Introduction: The Significance of N-Alkylated 2-nitro-4-(trifluoromethyl)aniline Derivatives
2-Nitro-4-(trifluoromethyl)aniline is a key building block in medicinal chemistry. The introduction of N-alkyl groups is a fundamental strategy to modulate the physicochemical properties of the resulting molecules, such as lipophilicity, solubility, and metabolic stability. These modifications are crucial in the development of new therapeutic agents. The N-alkylated derivatives of 2-nitro-4-(trifluoromethyl)aniline serve as precursors to a wide range of biologically active compounds.
However, the N-alkylation of this substrate is not trivial. The electron density on the nitrogen atom is significantly diminished by the resonance and inductive effects of the nitro and trifluoromethyl groups, rendering it a poor nucleophile.[1] Consequently, forcing reaction conditions are often necessary to achieve successful alkylation.[1][2]
Strategic Approaches to N-Alkylation
Two principal strategies have proven effective for the N-alkylation of electron-deficient anilines like 2-nitro-4-(trifluoromethyl)aniline:
-
Classical Nucleophilic Substitution with Alkyl Halides: This is a widely used method involving the reaction of the aniline with an alkyl halide in the presence of a base. The choice of base, solvent, and temperature is critical for success.
-
Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen Methodology): This modern approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.[3][4] This method is considered a green and atom-economical alternative, with water as the only byproduct.[3][5]
The following sections provide detailed protocols for both methodologies, enabling researchers to select the most appropriate approach based on available resources and desired outcomes.
Protocol I: N-Alkylation using Alkyl Halides
This protocol details a robust and broadly applicable method for the synthesis of N-alkylated 2-nitro-4-(trifluoromethyl)aniline derivatives using alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism. A base is essential to deprotonate the aniline, enhancing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.[2]
Experimental Workflow
Caption: General experimental workflow for the N-alkylation of 2-nitro-4-(trifluoromethyl)aniline using an alkyl halide.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
2-nitro-4-(trifluoromethyl)aniline
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq). The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.[2] The reactivity of alkyl halides generally follows the order I > Br > Cl.[1]
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), for example, using a 3:1 hexanes:ethyl acetate eluent.[2] The starting material should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
-
Key Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK[1] | The reduced nucleophilicity of the aniline requires a sufficiently strong base to facilitate deprotonation.[1] If the reaction is slow, consider a stronger base like NaH or t-BuOK. |
| Solvent | DMF, Acetonitrile, DMSO[1] | Polar aprotic solvents are preferred as they can dissolve the reactants and stabilize charged intermediates, thereby increasing the reaction rate.[1] |
| Temperature | 60-120 °C | Due to the low reactivity of the substrate, elevated temperatures are typically required to achieve a reasonable reaction rate.[1] If no reaction is observed, a higher temperature may be necessary. |
| Side Products | N,N-dialkylation, Elimination | To minimize dialkylation, a slight excess of the aniline can be used.[1] Elimination can be an issue with secondary or tertiary alkyl halides; using primary alkyl halides is recommended.[1] |
Protocol II: Catalytic N-Alkylation with Alcohols
This protocol utilizes the "borrowing hydrogen" or "hydrogen autotransfer" methodology, a powerful and sustainable strategy for C-N bond formation.[4] In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product.[6]
Catalytic Cycle
Caption: Simplified mechanism of the "Borrowing Hydrogen" strategy for N-alkylation of anilines with alcohols.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
2-nitro-4-(trifluoromethyl)aniline
-
Alcohol (e.g., benzyl alcohol, ethanol)
-
Transition metal catalyst (e.g., NHC-Ir(III) complex, Ru-based catalyst)[1][7]
-
Base (e.g., potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
Reaction Setup: In an argon-filled Schlenk tube, add the catalyst (e.g., 1.0 mol%), the base (e.g., t-BuOK, 1.5 eq), and a magnetic stir bar.[1]
-
Reagent Addition: Add 2-nitro-4-(trifluoromethyl)aniline (1.0 eq), the alcohol (1.5 eq), and the solvent under an inert atmosphere.[1]
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C). Stir for the required time (e.g., 20-24 hours).[1]
-
Workup:
-
Cool the reaction to room temperature.
-
Filter off any inorganic salts.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
-
Comparison of Catalytic Systems
| Catalyst System | Advantages | Disadvantages |
| Ruthenium-based | High efficiency, good functional group tolerance[4] | May require higher temperatures |
| Iridium-based | Highly active, can operate under milder conditions[7] | Generally more expensive |
| Nickel-based | Earth-abundant and cost-effective[8] | May require specific ligands for high activity |
| Cobalt-based | Cost-effective, potential for high selectivity[3] | Can be sensitive to air and moisture |
Characterization of N-Alkylated Products
Upon successful N-alkylation, the following changes in the NMR spectra are expected:
-
¹H NMR: The two protons of the primary amine (NH₂) will be replaced by a single proton (NH) for mono-alkylation, which will shift downfield. New signals corresponding to the protons of the introduced alkyl group will appear.[2]
-
¹³C NMR: New signals corresponding to the carbons of the alkyl group will be observed. The carbon atoms of the aromatic ring will experience slight shifts due to the change in the electronic environment.[2]
Safety Precautions
-
2-nitro-4-(trifluoromethyl)aniline: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle with extreme care in a fume hood.
-
Bases: Strong bases like sodium hydride and potassium tert-butoxide are corrosive and react violently with water. Handle under an inert atmosphere.
-
Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12]
Conclusion
The N-alkylation of 2-nitro-4-(trifluoromethyl)aniline is a challenging yet essential transformation for the synthesis of a wide array of functional molecules. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can successfully achieve this transformation. The classical approach with alkyl halides provides a reliable method, while the modern catalytic N-alkylation with alcohols offers a greener and more atom-economical alternative. The protocols and insights provided in this guide are intended to empower researchers to confidently and safely perform this important synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. synquestlabs.com [synquestlabs.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
Application Notes and Protocols for the Reduction of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the preparation of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] The resulting aromatic amines are versatile intermediates, amenable to a wide range of further functionalization. This guide provides a detailed technical overview and actionable protocols for the reduction of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline to its corresponding diamine, N¹-ethyl-4-(trifluoromethyl)benzene-1,2-diamine.
The presence of the electron-withdrawing trifluoromethyl group and the ortho-nitro and N-ethyl substituents on the aniline scaffold presents specific challenges and considerations for this transformation. This document will explore two robust and widely applicable reduction methodologies: catalytic hydrogenation with palladium on carbon (Pd/C) and chemical reduction using iron in an acidic medium (Béchamp reduction). The choice between these methods often depends on factors such as available equipment, scale, and the presence of other functional groups sensitive to specific reaction conditions.
This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a comprehensive understanding for successful implementation in a research and development setting.
Reaction Overview and Mechanistic Considerations
The fundamental transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is a six-electron reduction that proceeds through several intermediates, including nitroso and hydroxylamine species.
Catalytic Hydrogenation
Catalytic hydrogenation is a heterogeneous process that employs a metal catalyst, typically palladium, platinum, or nickel, to facilitate the reaction between a substrate and molecular hydrogen.[2][3] For the reduction of nitroarenes, palladium on carbon (Pd/C) is often the catalyst of choice due to its high activity and selectivity under relatively mild conditions.[3]
The mechanism of catalytic hydrogenation of nitroarenes on a palladium surface is generally understood to involve the following key steps:
-
Adsorption: Both the nitroaromatic compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Dissociation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates before the final amine product is formed.
-
Desorption: The resulting aniline desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.
It is noteworthy that the reaction is often carried out in protic solvents like ethanol or methanol, which can facilitate the protonation steps involved in the reduction pathway.
Béchamp Reduction (Iron in Acidic Media)
The Béchamp reduction is a classical and industrially significant method for the reduction of aromatic nitro compounds using a metal, typically iron, in the presence of an acid, such as hydrochloric acid or acetic acid.[4][5] This method is valued for its cost-effectiveness and tolerance of a wide range of functional groups.
The mechanism of the Béchamp reduction is a series of single-electron transfers from the metal surface to the nitro group, interspersed with protonation steps. The iron metal acts as the electron donor, being oxidized from Fe(0) to Fe(II) or Fe(III) species in the process. The acid serves as the proton source required for the formation of water as a byproduct. The overall stoichiometry for the reduction of a nitro group with iron and hydrochloric acid can be represented as:
R-NO₂ + 3Fe + 6HCl → R-NH₂ + 3FeCl₂ + 2H₂O
A key advantage of this method is its chemoselectivity; other reducible functional groups such as esters, ketones, and nitriles are often tolerated under these conditions.[6]
Comparative Overview of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Béchamp Reduction (Fe/HCl) | Catalytic Transfer Hydrogenation |
| Reducing Agent | Molecular Hydrogen (H₂) | Iron metal (Fe) | Hydrogen donor (e.g., Ammonium formate)[7] |
| Catalyst | Palladium on Carbon (Pd/C) | Not applicable (stoichiometric reagent) | Palladium on Carbon (Pd/C) |
| Conditions | Mild to moderate temperature and pressure | Often requires heating (reflux) | Generally mild temperature |
| Advantages | High efficiency, clean byproducts (water), catalyst can be recycled. | Cost-effective, high functional group tolerance, no specialized pressure equipment needed. | Avoids the use of high-pressure hydrogen gas, experimentally simple.[7] |
| Disadvantages | Requires specialized hydrogenation equipment, potential for catalyst deactivation, safety concerns with H₂ gas. | Generates stoichiometric amounts of iron salts as waste, work-up can be cumbersome. | May require a larger excess of the hydrogen donor. |
| Safety | Flammable H₂ gas, pyrophoric catalyst. | Exothermic reaction, handling of strong acids. | Decomposition of hydrogen donor can be vigorous. |
Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reduction of nitro compounds is often exothermic and should be carefully monitored, especially on a larger scale.[8]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol describes the reduction of this compound using hydrogen gas and a Pd/C catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (10% Pd/C)
-
Ethanol, reagent grade
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® for filtration
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol to a concentration of approximately 0.2-0.5 M.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and avoid ignition sources.[9][10]
-
Inerting the System: Seal the reaction vessel and purge the system with nitrogen gas at least three times to remove all residual oxygen. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[10][11]
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-4 bar or use a hydrogen balloon for atmospheric pressure reactions).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or by observing the uptake of hydrogen. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst should be kept wet with solvent or water to prevent ignition upon exposure to air.[9][12] Wash the filter cake with a small amount of ethanol.
-
Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude N¹-ethyl-4-(trifluoromethyl)benzene-1,2-diamine. The product can be further purified by column chromatography on silica gel if necessary.
Diagram of Catalytic Hydrogenation Workflow:
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: Béchamp Reduction using Iron and Hydrochloric Acid
This protocol details the reduction using iron powder in an acidic ethanolic solution.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ethanol, reagent grade
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Addition of Reagents: To the stirred suspension, add iron powder (3-5 eq). Heat the mixture to a gentle reflux.
-
Acid Addition: Slowly and carefully add concentrated hydrochloric acid (0.1-0.2 eq) dropwise to the refluxing mixture. Caution: The reaction is exothermic, and the addition of acid may cause a significant increase in the rate of reflux.
-
Reaction Monitoring: Maintain the reaction at reflux with vigorous stirring. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 1-3 hours. The disappearance of the yellow color of the starting material is a good visual indicator of reaction progress.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization and Filtration: Carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is approximately 8. This will neutralize the excess acid and precipitate iron salts. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude N¹-ethyl-4-(trifluoromethyl)benzene-1,2-diamine. The product can be further purified by column chromatography if necessary.
Diagram of Béchamp Reduction Reaction Pathway:
Caption: Simplified reaction pathway for nitro group reduction.
Characterization of the Product
The successful synthesis of N¹-ethyl-4-(trifluoromethyl)benzene-1,2-diamine can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show the appearance of two new signals corresponding to the protons of the newly formed amino group (-NH₂), which are typically broad singlets. The signals for the aromatic protons will shift upfield compared to the starting material due to the electron-donating nature of the amino group. The signals for the ethyl group (a quartet and a triplet) will also experience a slight shift.
-
¹³C NMR: The carbon atoms attached to the amino groups will show a significant upfield shift.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₁₁F₃N₂). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Chromatography:
-
TLC: The product should have a different Rf value compared to the starting material. Staining with an appropriate agent (e.g., ninhydrin) can be used to visualize the amine product.
-
HPLC/GC-MS: These techniques can be used to assess the purity of the product and identify any potential impurities.
-
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Catalytic Hydrogenation) | - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring | - Use fresh, high-quality catalyst.- Increase hydrogen pressure.- Ensure vigorous stirring to maintain catalyst suspension. |
| Incomplete Reaction (Béchamp Reduction) | - Insufficient iron or acid- Low reaction temperature | - Increase the equivalents of iron and/or acid.- Ensure the reaction is maintained at a steady reflux. |
| Formation of Side Products | - Over-reduction or side reactions at high temperatures.- Dehalogenation (less likely for -CF₃). | - Conduct the reaction at a lower temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Work-up (Béchamp Reduction) | - Emulsion formation during extraction.- Fine iron salts clogging the filter. | - Add more brine to the aqueous layer to break the emulsion.- Use a thicker pad of Celite® for filtration. |
Conclusion
The reduction of this compound to N¹-ethyl-4-(trifluoromethyl)benzene-1,2-diamine is a readily achievable transformation using either catalytic hydrogenation or chemical reduction with iron and acid. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. Both protocols provided in this guide are robust starting points, and with careful execution and monitoring, should provide the desired product in good yield and purity. As with any chemical process, appropriate safety measures must be strictly adhered to, particularly when handling flammable gases, pyrophoric catalysts, and corrosive acids.
References
- 1. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: A Comprehensive Guide to the Catalytic Hydrogenation of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Foreword: The Strategic Importance of 4-Amino-3-(ethylamino)benzotrifluoride
The reduction of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is a pivotal chemical transformation, yielding 4-Amino-3-(ethylamino)benzotrifluoride. This resulting diamine is a highly valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group and two distinct amino functionalities, makes it a critical intermediate for the development of novel pharmaceuticals, advanced agrochemicals, and specialized dyes. The selective and efficient synthesis of this compound is therefore of considerable interest to researchers in both academic and industrial settings.
Catalytic hydrogenation stands as the premier industrial method for the reduction of aromatic nitro compounds.[1] This process is favored for its high efficiency, atom economy, and the generation of clean reaction profiles, where water is typically the only byproduct. This guide provides an in-depth exploration of the reaction, offering detailed protocols, mechanistic insights, and critical safety directives to ensure successful and safe execution.
Mechanistic Rationale and Catalyst Selection
The conversion of a nitro group to an amine via catalytic hydrogenation is a complex, multi-step process occurring on the surface of a heterogeneous catalyst.[2] While the exact mechanism can vary with the catalyst and conditions, the generally accepted pathway involves the following key stages:
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the active sites of the metal catalyst (e.g., Palladium) and dissociates into highly reactive atomic hydrogen.[3]
-
Nitro Group Adsorption: The this compound substrate adsorbs onto the catalyst surface, positioning the nitro group in proximity to the activated hydrogen atoms.
-
Stepwise Reduction: The nitro group undergoes a sequential reduction, likely through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[4] These intermediates are typically highly reactive and are seldom isolated during the reaction.[2]
-
Product Desorption: Once the reduction is complete, the final amine product, 4-Amino-3-(ethylamino)benzotrifluoride, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Diagram: Generalized Reaction Pathway
Caption: Stepwise reduction of the nitro group on a heterogeneous catalyst surface.
Choosing the Right Catalyst
The choice of catalyst is paramount and directly influences reaction efficiency, selectivity, and safety.
-
Palladium on Carbon (Pd/C): This is the most widely used and often preferred catalyst for nitro group reductions.[5] It offers excellent activity under mild conditions (low temperature and pressure), high chemoselectivity, and is relatively robust. Its primary drawback is cost, although low catalyst loadings are often sufficient.[6]
-
Raney Nickel (Ra-Ni): A cost-effective alternative to palladium, Raney Nickel is a sponge-like nickel-aluminum alloy.[1][4] It is highly active but may require more forcing conditions (higher temperature and pressure) than Pd/C.[7] Its main safety concern is its pyrophoric nature, as it can spontaneously ignite when exposed to air in its dry, activated form.[4]
-
Catalytic Transfer Hydrogenation (CTH): For laboratories not equipped for high-pressure gas reactions, CTH is a safer alternative.[8][9] This method uses a hydrogen donor, such as hydrazine hydrate, formic acid, or 2-propanol, to generate hydrogen in situ.[9][10][11] While safer from a gas handling perspective, the reagents themselves can introduce other handling and selectivity challenges.[8]
Optimizing Reaction Parameters: A Quantitative Approach
Achieving optimal yield and purity requires careful control over several experimental variables. The hydrogenation of nitro compounds is a highly exothermic process, and poor control can lead to side reactions or dangerous thermal runaway.[4][12]
| Parameter | Typical Range | Rationale & Expert Insights |
| Catalyst | Pd/C, Raney Ni | Pd/C (5-10%): Preferred for high selectivity and activity under mild conditions.[5] Raney Ni: A robust, lower-cost option, but may require higher temperatures/pressures and is pyrophoric.[1][4] |
| Catalyst Loading | 1-5 mol% (Pd) 5-20 wt% (Raney Ni) | Loading is a balance between reaction rate and cost. Lower loadings may require longer reaction times or more forcing conditions. For Raney Ni, a higher weight percentage is standard. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | The solvent must fully dissolve the substrate and be inert under hydrogenation conditions. Alcohols like ethanol and methanol are excellent choices for both solvency and their ability to wet the catalyst, reducing pyrophoric risk.[13] |
| Hydrogen Pressure | 1-10 bar (15-150 psi) | Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.[1] For this substrate, moderate pressures are typically sufficient. Atmospheric pressure (balloon) is feasible but may be slow. |
| Temperature | 25°C - 80°C | The reaction is highly exothermic.[12] Starting at room temperature is advised. Gentle heating can increase the rate, but aggressive heating risks runaway reactions and byproduct formation. Efficient cooling is essential. |
| Reaction Monitoring | TLC, GC, HPLC, H₂ Uptake | Thin-Layer Chromatography (TLC) is a simple method for tracking the disappearance of the starting material. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) provide more quantitative analysis. In a pressure vessel, the cessation of hydrogen uptake is a strong indicator of reaction completion. |
Detailed Experimental Protocols
Safety is the paramount concern in any hydrogenation reaction. These procedures must be performed by trained personnel familiar with high-pressure equipment and the handling of pyrophoric and flammable materials.[12][14] The reaction should always be conducted in a certified chemical fume hood with a blast shield in place.[13][15]
Protocol 1: Preferred Method Using Palladium on Carbon (Pd/C)
This protocol outlines the reduction in a laboratory-scale high-pressure reactor (e.g., a Parr shaker).
Materials & Equipment:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (5 mol% Pd)
-
Ethanol (ACS grade, ~0.5 M concentration)
-
High-pressure hydrogenation vessel (e.g., Parr apparatus)
-
High-purity hydrogen gas cylinder with regulator
-
Nitrogen gas cylinder with regulator
-
Filtration apparatus (Buchner funnel, filter flask)
-
Celite® or other filter aid
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, safety glasses, face shield, anti-static footwear, cotton gloves.[12][14]
Procedure:
-
Reactor Preparation: Ensure the pressure vessel is clean, dry, and rated for the intended pressure. Place a magnetic stir bar inside.
-
Charging the Reactor: In the fume hood, add this compound to the vessel. Add ethanol to dissolve the substrate.
-
Catalyst Handling (Critical Step): Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Never add dry catalyst to a dry solvent, as this can cause a static-induced fire. [13] The catalyst is best handled as a water-wet paste or added quickly to the solvent-containing vessel.
-
System Sealing and Inerting: Immediately seal the reactor according to the manufacturer's instructions. To remove all oxygen, purge the system by pressurizing with nitrogen to ~3 bar and then carefully venting. Repeat this cycle at least 3-5 times. An explosive mixture can form if oxygen is not completely removed before introducing hydrogen.[12][13]
-
Hydrogenation: After the final nitrogen vent, evacuate the vessel briefly and then introduce hydrogen gas to the desired pressure (e.g., 5 bar / 75 psi).
-
Reaction Execution: Begin vigorous stirring and, if required, gentle heating (e.g., 40°C). Monitor the reaction by observing the pressure gauge; a drop in pressure indicates hydrogen consumption. The reaction is typically complete within 2-8 hours.
-
Shutdown and Purging: Once the reaction is complete (hydrogen uptake ceases), stop the stirring and heating. Close the hydrogen cylinder valve. Carefully vent the excess hydrogen from the reactor. Purge the vessel 3-5 times with nitrogen to remove all residual hydrogen.
-
Catalyst Filtration (Critical Step): Open the reactor in the fume hood. The reaction mixture now contains the product and the highly active, pyrophoric catalyst. Do not allow the catalyst to dry on the filter paper. Pre-wet a pad of Celite® in a Buchner funnel with ethanol. Filter the reaction mixture through the Celite. Immediately wash the filter cake with additional ethanol to keep it wet.
-
Spent Catalyst Quenching: The filtered catalyst on the Celite pad should be immediately transferred to a separate container and quenched with plenty of water. It should never be disposed of in a dry state in a standard waste bin.
-
Product Isolation: The filtrate contains the desired 4-Amino-3-(ethylamino)benzotrifluoride. The solvent can be removed under reduced pressure (rotary evaporation) to yield the crude product, which can be purified further if necessary (e.g., by column chromatography or recrystallization).
Protocol 2: Alternative Method Using Raney Nickel
This protocol requires heightened safety awareness due to the extremely pyrophoric nature of activated Raney Nickel.
Key Differences from Protocol 1:
-
Catalyst Handling: Raney Nickel is typically supplied as a slurry in water. The required amount should be washed several times with the reaction solvent (e.g., ethanol) by decantation before being added to the reactor. At no point should the catalyst be allowed to go dry. [4]
-
Catalyst Loading: A higher loading of 10-20% by weight relative to the substrate is common.
-
Reaction Conditions: Raney Nickel may require higher pressures (10-20 bar) and temperatures (60-100°C) to achieve comparable reaction rates to Pd/C.[7]
-
Filtration and Quenching: The same stringent safety procedures for filtering and quenching the pyrophoric catalyst must be followed.
Workflow and Safety Visualization
Diagram: Experimental Workflow
Caption: A generalized workflow for safe catalytic hydrogenation.
Analytical Monitoring and Characterization
Real-time monitoring and final product confirmation are essential for process control and validation.
-
In-Process Monitoring: The disappearance of the nitro group's distinct stretching frequency (around 1350 cm⁻¹) can be monitored using techniques like in-situ Raman spectroscopy.[16] For routine laboratory work, TLC or GC analysis of aliquots (after safely depressurizing and purging) is standard.
-
Final Product Confirmation: The structure and purity of the isolated 4-Amino-3-(ethylamino)benzotrifluoride should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and absence of starting material.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
HPLC: To determine the purity of the final compound.
-
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. "Chemoselective Transfer Hydrogenation of Nitroarenes Catalyzed by High" by Chengjun Jiang, Zeyu Shang et al. [scholarsmine.mst.edu]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. njhjchem.com [njhjchem.com]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. pubs.acs.org [pubs.acs.org]
The Strategic Utility of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline in the Synthesis of Bioactive Molecules
Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. N-Ethyl-2-nitro-4-(trifluoromethyl)aniline emerges as a highly valuable and versatile building block, particularly in the construction of heterocyclic scaffolds that form the core of many bioactive molecules. Its unique trifluoromethyl, nitro, and N-ethyl functionalities provide a powerful handle for medicinal chemists to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. The trifluoromethyl group is well-known for enhancing the pharmacokinetic profile of drug candidates, while the nitro group serves as a key precursor to a reactive diamine, unlocking a plethora of synthetic possibilities.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its transformation into valuable bioactive scaffolds.
Core Synthetic Strategy: From Nitroaniline to Bioactive Benzimidazoles
The primary synthetic utility of this compound lies in its conversion to N-ethyl-5-(trifluoromethyl)benzene-1,2-diamine. This transformation, achieved through the reduction of the nitro group, yields a crucial intermediate for the synthesis of benzimidazoles. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates, including proton pump inhibitors, anthelmintics, and, notably, kinase inhibitors.
The following workflow diagram illustrates the central synthetic pathway:
References
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Oncology Research
An In-Depth Technical Guide to the Strategic Use of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline in the Synthesis of Kinase Inhibitors
Kinases remain one of the most critical classes of drug targets in modern medicine, particularly in oncology, due to their central role in regulating cellular processes like growth, proliferation, and differentiation.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with dozens of drugs approved for clinical use.[1] A key trend in the design of these inhibitors is the incorporation of fluorine-containing moieties. The trifluoromethyl group (CF3), in particular, is highly valued for its ability to enhance crucial drug-like properties. It can increase metabolic stability, improve lipophilicity for better membrane permeability, and engage in specific, favorable interactions within the ATP-binding pocket of target kinases.[2][3]
This compound is a specialized chemical building block that embodies these advantages. Its structure is pre-configured with two key features for kinase inhibitor synthesis: a trifluoromethyl group for modulating pharmacokinetic properties and a nitro group that serves as a masked amine. The strategic unmasking of this amine via reduction provides a nucleophilic center essential for constructing the core scaffolds of many potent inhibitors. This guide provides a detailed examination of the properties, safe handling, and synthetic application of this versatile intermediate for researchers and professionals in drug development.
Compound Profile and Safety Protocols
Before initiating any synthetic work, a thorough understanding of the reactant's properties and safety requirements is paramount. This compound is an irritant and requires careful handling in a controlled laboratory environment.[4][5]
Physicochemical & Safety Data Summary
| Parameter | Value | Reference |
| Compound Name | This compound | [4] |
| CAS Number | 30377-62-9 | [4] |
| Molecular Formula | C9H9F3N2O2 | [4] |
| Molecular Weight | 234.18 g/mol | - |
| Hazard Statements | H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation. | [4][5] |
| Signal Word | Warning | [4][5] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [4][5] |
Mandatory Handling & Safety Protocol
Trustworthiness in experimental science begins with safety. The following protocols are essential for the safe handling of this compound.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or mists.[4][6][7] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield that complies with OSHA or EN166 standards.[7]
-
Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat or protective clothing is required to prevent skin contact.[4][8] Change gloves immediately if they become contaminated.
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate particle filter.[7]
-
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[6][8] Keep away from strong oxidizing agents.[4]
-
First-Aid Measures :
-
In case of skin contact : Immediately wash with plenty of soap and water.[4] Seek medical attention if irritation persists.[8]
-
In case of eye contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][8] Seek immediate medical attention.
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing.[4]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Synthetic Application: From Building Block to Kinase Inhibitor Core
The primary synthetic value of this compound lies in the latent reactivity of its nitro group. Through a straightforward reduction, this group is converted into a primary amine, yielding N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine . This resulting ortho-diamine is a highly valuable intermediate, primed for cyclization reactions to form heterocyclic systems that are foundational to many kinase inhibitor scaffolds, such as quinazolines and pyrrolo[2,3-d]pyrimidines.[9][10]
The trifluoromethyl group remains intact throughout this process, ultimately becoming a key pharmacophoric element in the final inhibitor molecule, while the N-ethyl group provides steric bulk and can influence binding orientation.
Protocol 1: Reduction of the Nitro Group
This protocol details the catalytic hydrogenation of this compound to produce the key diamine intermediate. This method is chosen for its high efficiency and clean reaction profile, minimizing the formation of byproducts.
Experimental Rationale
-
Catalyst : Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It provides a surface for the reaction to occur, lowering the activation energy.
-
Hydrogen Source : Pressurized hydrogen gas is the reductant. The reaction must be conducted in a vessel designed for hydrogenation reactions.
-
Solvent : Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are inert under the reaction conditions.
-
Workup : Filtration through Celite is necessary to completely remove the solid Pd/C catalyst. The subsequent evaporation of the solvent yields the product, which is often pure enough for the next step without extensive purification.
Step-by-Step Methodology
-
Reaction Setup : In a hydrogenation vessel rated for pressure, combine this compound (1.0 eq) and 10% Palladium on Carbon (0.05 eq).
-
Solvent Addition : Add methanol (15 mL per gram of starting material) to the vessel.
-
Inerting : Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Reaction : Pressurize the vessel with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-5 hours, signaled by the consumption of the starting material.
-
Workup : Carefully vent the hydrogen gas from the vessel and purge with nitrogen.
-
Filtration : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh methanol to ensure complete recovery of the product.
-
Concentration : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine as a solid, which should be stored under an inert atmosphere as anilines can be sensitive to air oxidation.
Quantitative Data Summary
| Reactant / Reagent | Molar Eq. | Purity | Expected Yield | Notes |
| This compound | 1.0 | >98% | - | Starting Material |
| 10% Palladium on Carbon | 0.05 | - | - | Catalyst |
| Hydrogen Gas | Excess | High Purity | - | Reductant |
| Methanol | - | Anhydrous | - | Solvent |
| Product | - | >95% | 90-98% | N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine |
Protocol 2: Hypothetical Synthesis of a Kinase Inhibitor Scaffold
The following protocol illustrates how the synthesized diamine intermediate can be used to construct a 4-anilinoquinazoline core, a privileged scaffold found in numerous EGFR and VEGFR inhibitors.[10][11]
Step-by-Step Methodology
-
Reaction Setup : To a round-bottom flask under a nitrogen atmosphere, add N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq), 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), and isopropanol (20 mL/g).
-
Acid Catalyst : Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Heating : Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.
-
Monitoring : Monitor the reaction for the formation of the product and consumption of reactants using TLC or LC-MS.
-
Workup : After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification : Neutralize the residue with an aqueous solution of sodium bicarbonate and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the target anilinoquinazoline scaffold.
This scaffold can then be further functionalized to optimize its kinase inhibitory activity, selectivity, and pharmacokinetic profile, demonstrating the direct path from the initial building block to a complex, biologically active molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 30377-62-9 Name: this compound [xixisys.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for the reduction of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
An In-Depth Guide to the Synthetic Reduction of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Introduction
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical pathway to anilines, which are indispensable building blocks in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The target molecule of this guide, N-ethyl-4-amino-2-(trifluoromethyl)aniline, is synthesized via the reduction of this compound. The presence of the trifluoromethyl group enhances the lipophilicity of molecules, a desirable trait in drug design, while the substituted diamine structure offers versatile points for further chemical modification.[3]
This application note provides a comprehensive overview and detailed protocols for two robust and widely applicable methods for the reduction of this compound: catalytic hydrogenation and chemical reduction using tin(II) chloride. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying principles, justify the choice of reagents and conditions, and provide a framework for troubleshooting, ensuring a high rate of success for researchers in the field.
Reaction Scheme and Overview
The fundamental transformation involves the reduction of the nitro (-NO₂) group to an amino (-NH₂) group.

Figure 1: General reaction scheme for the reduction of this compound.
The choice of reduction method is critical and depends on factors such as substrate compatibility, desired selectivity, scale, and available equipment. Catalytic hydrogenation is often preferred for its high efficiency and clean byproducts (water), while chemical reduction offers an alternative when catalysts might be poisoned or other functional groups are sensitive to hydrogenolysis.[4][5]
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions should be conducted in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment. Palladium on carbon (Pd/C) is pyrophoric when dry and should be handled with care, typically as a wet paste.
-
Tin(II) Chloride and Hydrochloric Acid: Tin(II) chloride is a suspected sensitizer.[4] Concentrated hydrochloric acid is highly corrosive and volatile. Both should be handled in a fume hood with appropriate PPE. The reaction can be exothermic, necessitating careful temperature control.[4]
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly effective and clean method for the reduction of nitro groups.[5] The reaction utilizes a heterogeneous catalyst, typically palladium on a carbon support (Pd/C), to facilitate the transfer of hydrogen gas to the substrate. This method is often high-yielding and the primary byproduct is water, simplifying purification.
Principle and Mechanism
The reaction occurs on the surface of the catalyst. Hydrogen gas is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitroaromatic compound also adsorbs to the surface, where it undergoes stepwise reduction by the activated hydrogen, passing through nitroso and hydroxylamine intermediates before yielding the final aniline product.[1][8]
Experimental Workflow: Catalytic Hydrogenation
The following diagram outlines the general workflow for the catalytic hydrogenation protocol.
Caption: Workflow for Catalytic Hydrogenation.
Detailed Protocol
-
Reaction Setup: To a pressure-rated hydrogenation vessel, add this compound (1.0 eq). Dissolve the starting material in a suitable solvent, such as methanol (MeOH) or ethyl acetate (EtOAc), at a concentration of approximately 0.1 M.
-
Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (5-10 mol% Pd, typically as a 50% wet paste).
-
Hydrogenation: Seal the vessel securely. Purge the headspace with the inert gas three times before carefully introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For more precise tracking, an aliquot can be carefully depressurized, filtered, and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen gas and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude aniline can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Method 2: Tin(II) Chloride Reduction
The reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method.[5] It is particularly useful for substrates that may be sensitive to catalytic hydrogenation or when high-pressure equipment is unavailable.[4] The primary drawback is the generation of stoichiometric tin salt waste, which can sometimes complicate product isolation.[4]
Principle and Mechanism
This reaction proceeds via a series of single-electron transfers from the Sn(II) salt, which acts as the reducing agent, to the nitro group.[4][9] In the presence of a proton source like hydrochloric acid, the nitro group is sequentially reduced through nitroso and hydroxylamine intermediates to the amine. The tin(II) is oxidized to tin(IV) in the process.[9][10]
Caption: Simplified Reactant-Product Relationship.
Detailed Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (EtOH).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution. Slowly add concentrated hydrochloric acid (HCl) dropwise at 0 °C. The reaction is exothermic and may require an ice bath for temperature control.
-
Reaction: After the initial exotherm subsides, heat the reaction mixture to reflux (typically 60-80 °C) and stir for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (a UV-active yellow spot for the nitro-compound, which disappears upon reduction).
-
Work-up: After cooling to room temperature, carefully basify the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. This will precipitate tin salts as tin oxides/hydroxides.[4]
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x). The tin salts can be slow to filter; sometimes, direct extraction of the slurry is more efficient.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Method 1.
Data Summary and Method Comparison
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Tin(II) Chloride Reduction |
| Primary Reagent | H₂ gas, Pd/C catalyst | SnCl₂·2H₂O, HCl |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature | 0 °C to Reflux |
| Pressure | Atmospheric to ~100 psi | Atmospheric |
| Typical Yield | >90% | 70-90% |
| Byproducts | Water | Tin(IV) salts, Water[4] |
| Advantages | High yield, clean reaction, catalytic | Good functional group tolerance, no special pressure equipment needed[5] |
| Disadvantages | Requires H₂ handling/pressure setup, catalyst can be pyrophoric | Stoichiometric metal waste, potentially difficult workup, exothermic[4] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | (Method 1): Inactive catalyst, insufficient H₂ pressure, poor stirring. | Use fresh catalyst, ensure the system is leak-free, and increase stirring speed to ensure good mixing of the three phases. |
| (Method 2): Insufficient reducing agent or acid. | Add an additional equivalent of SnCl₂ and/or HCl and continue heating. | |
| Side Product Formation | (Method 1): Over-reduction or hydrogenolysis of other functional groups (less likely with this substrate). | Use a more selective catalyst (e.g., Platinum-based catalysts can sometimes be better for avoiding dehalogenation).[11] |
| (Method 2): Formation of azo or azoxy compounds. | Ensure a sufficient excess of the reducing agent is used. | |
| Difficult Product Isolation | (Method 2): Emulsion during workup or fine precipitate of tin salts. | Filter the basified mixture through a pad of Celite® before extraction. Alternatively, add more organic solvent and brine to help break the emulsion. |
Characterization of N-ethyl-4-amino-2-(trifluoromethyl)aniline
To confirm the successful synthesis and purity of the final product, the following analytical techniques are recommended:
-
TLC: To monitor reaction completion and assess fraction purity during chromatography.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure. Key indicators include the disappearance of the nitro-group's electronic influence and the appearance of new signals for the -NH₂ protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₁₁F₃N₂, MW: 206.19).
-
Gas Chromatography (GC) or HPLC: To determine the purity of the final product.[12][13]
Conclusion
The reduction of this compound to N-ethyl-4-amino-2-(trifluoromethyl)aniline is a critical transformation for accessing valuable chemical intermediates. Both catalytic hydrogenation and tin(II) chloride reduction are effective methods to achieve this conversion. Catalytic hydrogenation offers a cleaner, higher-yielding process ideal for scale-up, provided the necessary equipment is available. The tin(II) chloride method provides a robust and accessible alternative, particularly valuable for its functional group tolerance on a lab scale. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal protocol for their specific needs, enabling the successful synthesis of this important aniline derivative.
References
- 1. mt.com [mt.com]
- 2. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mt.com [mt.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Application Notes and Protocols for the Derivatization of the Amino Group of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Introduction
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of strong electron-withdrawing groups—a nitro group ortho to the amine and a trifluoromethyl group in the para position—dramatically influences the molecule's chemical properties.[1][2] These substituents significantly reduce the nucleophilicity of the secondary amino group, making its derivatization a challenging yet crucial task for the synthesis of novel compounds with tailored biological activities and material properties.[3][4][5]
This technical guide provides in-depth application notes and detailed protocols for the derivatization of the N-ethylamino group of this compound. We will explore key derivatization strategies, including acylation, alkylation, and sulfonylation, with a focus on overcoming the inherent low reactivity of this substrate. The protocols presented herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to successfully functionalize this important synthetic intermediate.
Understanding the Challenge: The Impact of Electron-Withdrawing Groups
The primary obstacle in derivatizing this compound is the diminished electron density on the nitrogen atom. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing substituents that deactivate the aromatic ring and, by extension, the amino group through inductive and resonance effects.[3][4] This reduced nucleophilicity means that standard derivatization conditions often result in low yields or fail altogether.[6] Therefore, successful derivatization necessitates the use of more potent reagents, catalytic systems, and carefully optimized reaction conditions to drive the reactions to completion.
Derivatization Strategies and Protocols
This section details protocols for three key transformations of the N-ethylamino group: acylation, alkylation, and sulfonylation. Each protocol is accompanied by an explanation of the underlying chemical principles and a visual workflow diagram.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom, forming a stable amide bond. For electron-deficient anilines, standard acylation methods using acyl chlorides or anhydrides with a weak base may be sluggish. A more effective approach involves the use of peptide coupling reagents that activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic amine.[7][8]
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation between this compound and a carboxylic acid.[7][8]
Experimental Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.0 eq) in anhydrous acetonitrile (ACN) to a concentration of 0.1 M.
-
Amine Addition: To the stirred solution, add this compound (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Activator Addition: Add 4-Dimethylaminopyridine (DMAP) (1.0 eq) and a catalytic amount of Hydroxybenzotriazole (HOBt) (0.1 eq).
-
Coupling Reagent: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Causality Behind Experimental Choices:
-
EDC/HOBt/DMAP System: This combination is highly effective for coupling sterically hindered and electron-deficient amines. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate.[8]
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts without competing in the acylation reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the activated carboxylic acid species.
Quantitative Data Summary (Representative)
| Carboxylic Acid | Reaction Time (h) | Yield (%) |
| Acetic Acid | 18 | 85 |
| Benzoic Acid | 24 | 78 |
| 4-Chlorobenzoic Acid | 24 | 75 |
Experimental Workflow Diagram:
N-Acylation Workflow
N-Alkylation: Introduction of Alkyl Groups
N-alkylation of the deactivated amino group of this compound is challenging via traditional methods using alkyl halides due to the low nucleophilicity of the nitrogen. More advanced catalytic methods, such as "borrowing hydrogen" or "hydrogen autotransfer" reactions using alcohols as alkylating agents, are more suitable.[9] Nickel-catalyzed N-alkylation has been shown to be effective for a broad range of anilines, including those with electron-withdrawing groups.[9]
This protocol describes a nickel-catalyzed direct N-alkylation of this compound with a primary or secondary alcohol.
Experimental Protocol:
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add NiBr₂ (10 mol%), and 1,10-phenanthroline (L1) (20 mol%).
-
Reagent Addition: Add this compound (1.0 eq), the desired alcohol (1.2 eq), and anhydrous toluene as the solvent.
-
Base Addition: Add potassium tert-butoxide (t-BuOK) (1.5 eq).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 130 °C for 24-48 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
Causality Behind Experimental Choices:
-
Nickel/1,10-phenanthroline Catalyst System: This catalytic system is effective for the "borrowing hydrogen" mechanism. The nickel complex facilitates the oxidation of the alcohol to the corresponding aldehyde, which then forms an iminium ion with the aniline. The nickel hydride species, formed during the alcohol oxidation, then reduces the iminium ion to the N-alkylated product.[9]
-
t-BuOK: A strong, non-nucleophilic base is required to facilitate the deprotonation of the alcohol and the aniline, promoting the catalytic cycle.
-
High Temperature: The reaction requires elevated temperatures to overcome the activation energy barrier for the C-N bond formation with the deactivated aniline.
Quantitative Data Summary (Representative)
| Alcohol | Reaction Time (h) | Yield (%) |
| Benzyl Alcohol | 36 | 72 |
| 1-Butanol | 48 | 65 |
| Cyclohexylmethanol | 48 | 68 |
Experimental Workflow Diagram:
N-Alkylation Workflow
N-Sulfonylation: Synthesis of Sulfonamides
N-sulfonylation introduces a sulfonyl group to the amino nitrogen, forming a sulfonamide, a common motif in medicinal chemistry. The reduced nucleophilicity of this compound makes direct sulfonylation with sulfonyl chlorides challenging. Photoredox catalysis offers a mild and efficient alternative for the sulfonylation of anilines, even those bearing electron-withdrawing groups.[10][11]
This protocol utilizes a photoredox catalyst to generate a sulfonyl radical from a sulfinate salt, which then couples with the aniline derivative.[10]
Experimental Protocol:
-
Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired sodium sulfinate salt (1.5 eq), and a photocatalyst such as Ir(ppy)₃ (1-2 mol%).
-
Solvent and Additives: Add a suitable solvent, typically a mixture of acetonitrile and water.
-
Degassing: Degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-sulfonylated product.
Causality Behind Experimental Choices:
-
Photoredox Catalysis: This method avoids the need for harsh reagents and high temperatures. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, generating a sulfonyl radical from the sulfinate salt. This radical is sufficiently reactive to couple with the electron-deficient aniline.[10][11]
-
Sulfinate Salts: These are stable and easy-to-handle sources of sulfonyl radicals.
-
Inert Atmosphere: Degassing is crucial to remove oxygen, which can quench the excited state of the photocatalyst and interfere with the radical pathway.
Quantitative Data Summary (Representative)
| Sodium Sulfinate | Reaction Time (h) | Yield (%) |
| Sodium benzenesulfinate | 18 | 75 |
| Sodium p-toluenesulfinate | 18 | 78 |
| Sodium methanesulfinate | 24 | 65 |
Experimental Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Introduction
Welcome to the technical support guide for the synthesis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline. This molecule is a critical intermediate in the pharmaceutical industry, notably in the synthesis of non-steroidal anti-androgen agents like Bicalutamide.[1][2] Its efficient synthesis is paramount for drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols designed for researchers and scientists. The predominant and most industrially scalable method for this synthesis is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitrobenzotrifluoride with ethylamine, which will be the primary focus of this document.[3]
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most reliable route involves the reaction of 4-Chloro-3-nitrobenzotrifluoride with ethylamine hydrochloride in the presence of a base, typically triethylamine (TEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring, making it highly susceptible to nucleophilic attack by ethylamine.
Caption: SNAr reaction mechanism for the synthesis.
Optimized Experimental Protocol
This protocol is a baseline for achieving high yields. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Chloro-3-nitrobenzotrifluoride (1.0 equiv.)
-
Ethylamine hydrochloride (1.2 equiv.)
-
Triethylamine (TEA) (3.0 equiv.)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-chloro-3-nitrobenzotrifluoride (1.0 equiv.) in DMF, add triethylamine (3.0 equiv.) at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add ethylamine hydrochloride (1.2 equiv.) portion-wise, ensuring the temperature remains at 0°C.
-
After the addition is complete, heat the reaction mixture to 100°C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).[4]
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude yellow solid by column chromatography or recrystallization.[4]
Quantitative Data Summary
The following table summarizes the key reaction parameters for optimal yield and purity. Industrial processes can achieve yields of up to 98% by tightly controlling these parameters.[3]
| Parameter | Laboratory Scale Value | Industrial Scale Target | Rationale |
| Starting Material | 4-chloro-3-nitrobenzotrifluoride | 4-chloro-3-nitrobenzotrifluoride | Activated aromatic halide for efficient SNAr.[3] |
| Nucleophile | Ethylamine hydrochloride | Ethylamine hydrochloride | Stable salt form of the amine nucleophile.[4] |
| Base | Triethylamine (TEA) | Triethylamine (TEA) | Neutralizes the HCl byproduct and frees the ethylamine nucleophile. |
| Solvent | N,N-dimethylformamide (DMF) | N,N-dimethylformamide (DMF) | Polar aprotic solvent stabilizes the charged intermediate (Meisenheimer complex).[3] |
| Temperature | 0°C to 100°C | Tightly controlled gradient | Initial low temperature for controlled addition, followed by heating to drive the reaction to completion.[4] |
| Reaction Time | ~2 hours (TLC monitored) | Optimized based on process analytics | Ensures full conversion of the limiting reagent. |
| Expected Yield | ~72% | >95% | Represents a typical, unoptimized laboratory yield.[4] |
| Purity (Post-Purification) | >98% (HPLC) | >98% (HPLC) | Standard for pharmaceutical intermediates.[3] |
Troubleshooting Guide & FAQs
Caption: Troubleshooting workflow for low reaction yield.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yield is a frequent issue that can typically be traced to a few key parameters:
-
Insufficient Base: Triethylamine (TEA) serves two purposes: it deprotonates ethylamine hydrochloride to generate the free, nucleophilic ethylamine, and it neutralizes the HCl formed during the reaction. Using less than 3 equivalents can result in an incomplete reaction as the free amine concentration will be too low.
-
Reaction Temperature and Time: This SNAr reaction has a significant activation energy. While the initial addition is done at 0°C for control, the mixture must be heated (e.g., to 100°C) to proceed at a reasonable rate. Failure to reach or maintain this temperature will result in a sluggish or stalled reaction. Always monitor by TLC to confirm the disappearance of the starting material, not just by time.[4]
-
Purity of Starting Materials: Ensure the 4-chloro-3-nitrobenzotrifluoride is pure. Impurities can interfere with the reaction. Likewise, ensure the TEA is free of water, which could hydrolyze the starting material under heating.
-
Solvent Quality: DMF is hygroscopic. Use an anhydrous grade of DMF to prevent unwanted side reactions, such as the formation of 4-hydroxy-3-nitrobenzotrifluoride.
Q2: I'm observing a persistent impurity that is difficult to remove. What could it be?
A2: The most likely impurity is unreacted 4-chloro-3-nitrobenzotrifluoride starting material. This indicates an incomplete reaction (see Q1). Another possibility, though less common in this specific SNAr reaction, could be the formation of a dialkylated product if the reaction conditions were significantly altered.
-
Identification: Use TLC to compare the crude product with a sample of the starting material. The starting material will have a different Rf value. For definitive identification, techniques like LC-MS or NMR are invaluable.[5]
-
Minimization & Removal: Ensure the reaction goes to completion. A slight excess of the ethylamine hydrochloride (1.2 equivalents) helps drive the reaction forward.[4] If unreacted starting material persists, it can be separated during purification. Since the product has a secondary amine and is more polar than the starting halide, it will have a lower Rf on silica gel, allowing for effective separation by column chromatography.
Q3: When I try to purify my product by recrystallization, it "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute's melting point is below the boiling point of the chosen solvent, or when the solution is cooled too quickly, leading to precipitation of a supersaturated liquid instead of crystal lattice formation.[5]
-
Solvent Choice is Key: The purification described in the literature uses a combi-flash system with an ethyl acetate/hexane gradient, suggesting this is a good solvent system to adapt for recrystallization.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate (a good solvent). Then, slowly add hexanes (an anti-solvent) until the solution becomes cloudy. Gently heat until it is clear again, then allow it to cool slowly.
-
Control the Cooling Rate: Rapid cooling (e.g., plunging a hot flask into an ice bath) is a primary cause of oiling out. Allow the flask to cool slowly to room temperature, and only then place it in an ice bath to maximize crystal precipitation.[5]
-
Induce Nucleation: If crystals are slow to form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal from a previous successful batch is also highly effective.
Q4: Are there viable alternative synthesis routes if the SNAr method is problematic?
A4: While the SNAr route is dominant, other strategies exist for forming N-alkylated anilines.
-
Reductive Amination: One could theoretically start with 2-nitro-4-(trifluoromethyl)aniline and react it with acetaldehyde via reductive amination. This involves forming an imine intermediate which is then reduced in-situ, often with a catalyst like Pd/C and a hydrogen source.[6][7] However, this requires starting with a different, potentially more expensive, aniline.
-
Direct Alkylation with Alkyl Halides: N-alkylation of 2-nitro-4-(trifluoromethyl)aniline with an ethyl halide (like ethyl iodide or bromide) in the presence of a strong base (like K₂CO₃ or NaH) is another possibility.[8] The challenge here is that the electron-withdrawing groups on the aniline ring severely decrease the nucleophilicity of the amino group, often requiring harsh conditions and leading to lower yields compared to the SNAr route.[8]
For scalability, yield, and efficiency, the SNAr reaction on 4-chloro-3-nitrobenzotrifluoride remains the superior and recommended industrial method.[3]
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 4. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 30377-62-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. The most common industrial synthesis involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride with ethylamine.[1][2] Consequently, typical impurities may include:
-
Unreacted 4-chloro-3-nitrobenzotrifluoride
-
Over-alkylated products (e.g., N,N-diethyl-2-nitro-4-(trifluoromethyl)aniline)
-
Positional isomers, if the starting materials are not pure
-
Residual solvents from the reaction (e.g., DMF, triethylamine)[2]
-
Colored byproducts resulting from side reactions or degradation of nitro compounds.
Q2: My crude product is a dark oil or a sticky solid. Can I still purify it by recrystallization?
A2: While challenging, it is often possible. An oily or sticky consistency usually indicates the presence of significant impurities or residual solvent which are depressing the melting point. Before attempting recrystallization, it's advisable to try and remove volatile impurities under high vacuum. If the product is still oily, a "trituration" step can be effective. This involves washing the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble (e.g., cold hexanes). This can often remove enough of the impurities to allow for successful crystallization. If these methods fail, column chromatography is the recommended next step.
Q3: How do I choose the best purification method: recrystallization or column chromatography?
A3: The choice depends on the purity of your crude material and the desired final purity.
-
Recrystallization is an excellent and scalable method for removing the bulk of impurities, especially if your crude product is already of reasonable purity (>85-90%).[3][4] It is generally faster and more cost-effective for large quantities.
-
Column chromatography is necessary when impurities are closely related to the product in terms of polarity (e.g., positional isomers), when the crude product is an intractable oil, or when very high purity (>98%) is required for sensitive downstream applications.[2][5]
Q4: What analytical techniques are best for monitoring the purity of this compound?
A4: For routine monitoring, Thin-Layer Chromatography (TLC) is a quick and effective tool, especially for tracking the progress of column chromatography. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.[2][6] For unequivocal structural confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3][7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent. The rate of cooling is too rapid. | Use a lower-boiling point solvent or a solvent mixture. Slow down the cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.[3] |
| Poor Crystal Yield | The chosen solvent is too effective at room temperature. The solution is not sufficiently concentrated. | Select a solvent in which the product has lower solubility at room temperature. Concentrate the solution further before cooling. Consider adding an anti-solvent to induce precipitation.[3] |
| No Crystal Formation | The solution is not supersaturated. The compound is highly soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration. Try a different solvent or a solvent mixture. Scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.[3] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and heat for a few minutes before the hot filtration step to adsorb colored impurities. Ensure the hot filtration is performed rapidly to prevent premature crystallization.[3] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | The polarity of the mobile phase is not optimal. The column was overloaded with the crude sample. | Optimize the mobile phase composition using TLC first. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system will increase retention and may improve separation.[5][8] Reduce the amount of sample loaded onto the column or use a column with a larger diameter.[8] |
| Product Tailing or Streaking | Strong interaction between the basic aniline and the acidic silica gel. | The amine group can interact with the acidic silanol groups on the silica surface.[8] To counteract this, add a small amount of a basic modifier like triethylamine (typically 0.5-1%) to the mobile phase to neutralize these acidic sites.[8] |
| Colored Bands Not Eluting | Highly polar or charged impurities are irreversibly adsorbed onto the silica gel. | This is common with nitro-aromatic compounds. While these impurities may not elute with the standard mobile phase, this can be an advantage as it separates them from your product. If you need to clean the column, flushing with a highly polar solvent like methanol may be necessary. |
| Cracked or Channeled Column Bed | Improper packing of the column. | The "slurry" or "wet" packing method is generally preferred as it minimizes the chance of the stationary phase bed cracking.[5] Ensure the silica gel is fully suspended in the initial eluent and allowed to settle evenly. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the steps for purifying this compound via recrystallization. The key is to first identify a suitable solvent system.
Step 1: Solvent Screening
-
Place a small amount (e.g., 20-30 mg) of the crude product into several different test tubes.
-
Add a small volume (e.g., 0.5 mL) of a test solvent to each tube. Good starting solvents to screen include ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof.
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the tubes that showed low solubility. The ideal solvent will fully dissolve the compound at an elevated temperature.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate.
Step 2: Recrystallization Procedure
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent in small portions while heating the mixture with gentle swirling. Add just enough hot solvent to completely dissolve the solid.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and activated charcoal.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a detailed method for purifying this compound using silica gel column chromatography.
Step 1: Mobile Phase Selection (TLC)
-
Dissolve a small amount of the crude product in a volatile solvent like ethyl acetate or dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities. A common system for this compound is a mixture of ethyl acetate and hexanes.[2]
-
The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.2-0.3, with good separation from impurities.[5]
Step 2: Column Packing
-
Secure a chromatography column in a vertical position and add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent it from being disturbed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, the column should never be allowed to run dry. [5]
Step 3: Sample Loading
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
Step 4: Elution and Fraction Collection
-
Begin eluting with the mobile phase, starting with the polarity determined from your TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 0% to 60% ethyl acetate in hexanes), is often effective.[2]
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified yellow solid product.[2]
Safety and Handling
This compound is a chemical that must be handled with appropriate safety precautions.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, mist, or spray.[9][11] Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11]
-
In Case of Fire: Thermal decomposition can generate toxic carbon oxides, nitrogen oxides, and hydrogen fluoride.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve removal to an authorized incinerator.[9]
Visual Workflow and Decision Logic
Below are diagrams illustrating the decision-making process and workflows for the purification of this compound.
Caption: Purification method decision tree.
Caption: Step-by-step recrystallization workflow.
Caption: Step-by-step column chromatography workflow.
References
- 1. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. kishida.co.jp [kishida.co.jp]
Recrystallization protocol for N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Welcome to the technical support resource for N-Ethyl-2-nitro-4-(trifluoromethyl)aniline. This guide, designed for chemistry professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the purification of this compound by recrystallization. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure you can achieve high-purity material reliably and safely.
Physicochemical & Safety Data Summary
A thorough understanding of a compound's properties is critical for procedural success and laboratory safety. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 30377-62-9 | [1][2] |
| Molecular Formula | C₉H₉F₃N₂O₂ | [1] |
| Molecular Weight | 234.18 g/mol | [3] |
| Appearance | Yellow Solid | [4] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Key Safety Precautions | Handle in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. | [1][5] |
| Incompatibilities | Strong oxidizing agents. | [1] |
| Thermal Decomposition | Generates carbon oxides, hydrogen fluoride, and nitrogen oxides upon combustion. | [1] |
Recrystallization Workflow Diagram
The following diagram outlines the logical flow of the single-solvent recrystallization process described in this guide.
Caption: Workflow for single-solvent recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for recrystallizing this compound?
A1: Based on data from structurally similar compounds and synthesis purification methods, ethanol is an excellent starting solvent. N-ethyl-4-nitroaniline, a related compound, is known to form high-quality crystals from ethanol.[6] Furthermore, the synthesis of the target compound often involves purification via ethyl acetate/hexane chromatography, indicating good solubility in moderately polar solvents.[7] For recrystallization, a single-solvent system with ethanol or a two-solvent system like ethanol/water is recommended. The trifluoromethyl group enhances lipophilicity, suggesting that pure methanol might also be effective, while a less polar system like ethyl acetate/heptane could be a secondary option.[4]
Q2: How do I assess the purity of my recrystallized product?
A2: Purity should be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot, with a different Rf value from any impurities present in the crude material.
-
Melting Point Analysis: A sharp melting range (typically < 2 °C) that is consistent with literature values indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Spectroscopy (¹H NMR, ¹³C NMR): This is the most definitive method. The NMR spectrum of the recrystallized product should be clean, showing no signals attributable to solvents or other contaminants.
Q3: What specific safety precautions should I take when handling this compound?
A3: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, all manipulations should be conducted inside a certified chemical fume hood. Personal protective equipment (PPE) is mandatory and includes:
-
Nitrile gloves (or other chemically resistant gloves).
-
Chemical splash goggles.
-
A flame-resistant lab coat. Should skin contact occur, wash the affected area immediately with plenty of soap and water. In case of eye contact, flush with water for at least 15 minutes and seek medical attention.[1]
Detailed Recrystallization Protocol: Ethanol/Water System
This protocol is designed as a robust starting point. The principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (x2)
-
Hotplate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
Methodology:
-
Solvent Preparation: Prepare a beaker of ethanol and a separate beaker of deionized water and bring both to a gentle boil on a hotplate.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add the hot ethanol dropwise while stirring until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product.
-
Inducing Crystallization (Part 1): Add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Disturbing the flask during this period can lead to the formation of small, less pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 50:50 ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Transfer the pure crystals to a watch glass and allow them to dry in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming solid crystals.
-
Cause: The compound's melting point is lower than the boiling point of the solvent system, or the solution is supersaturated with impurities, depressing the melting point.
-
Solution 1 (Adjust Solvent): Re-heat the solution to dissolve the oil. Add a larger volume of the primary solvent (ethanol) to lower the solution's saturation point. Then, repeat the slow cooling process.
-
Solution 2 (Lower Temperature): If using a high-boiling point solvent, switch to a lower-boiling point alternative (e.g., methanol instead of ethanol) if solubility permits.
-
Solution 3 (Seed Crystals): If a small amount of pure solid is available, add a tiny seed crystal to the cooled, oiled-out mixture to provide a nucleation site for crystal growth.
Problem 2: No crystals form, even after cooling in an ice bath.
-
Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.
-
Solution 1: Boil off some of the solvent in a fume hood to concentrate the solution. Allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to crash out impurely.
-
Cause 2: The solution is supersaturated and requires nucleation.
-
Solution 2: Try to induce crystallization by gently scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming. Alternatively, add a seed crystal.
Problem 3: The final product is still colored or appears impure.
-
Cause 1: The colored impurity has similar solubility to the product and co-crystallized.
-
Solution 1: A second recrystallization may be necessary. Alternatively, if the impurity is highly polar or non-polar, consider a pre-purification step. For example, you can dissolve the crude product in a solvent like dichloromethane, add a small amount of activated carbon to adsorb colored impurities, filter the carbon away, and then concentrate the solution before proceeding with recrystallization.
-
Cause 2: The product crashed out too quickly during cooling.
-
Solution 2: Ensure the cooling process is slow and undisturbed. Insulating the flask with glass wool or paper towels can help slow the rate of cooling.
Problem 4: Very low recovery of the product.
-
Cause 1: Too much solvent was used initially, and a significant amount of product remains dissolved in the mother liquor.
-
Solution 1: Concentrate the mother liquor (the leftover solution after filtration) and cool it again to recover a second crop of crystals. Note that the second crop may be less pure than the first.
-
Cause 2: The crystals were washed with a solvent that was not cold, or too much washing solvent was used, redissolving some of the product.
-
Solution 2: Always use a minimal amount of ice-cold solvent for washing the filter cake.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE | 30377-62-9 [chemicalbook.com]
- 4. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purifying N-Ethyl-2-nitro-4-(trifluoromethyl)aniline by Column Chromatography
Welcome to the technical support center for the purification of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS No: 30377-62-9). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and structurally similar compounds. My approach is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
The purification of this compound presents a unique challenge due to its molecular structure. The molecule possesses a basic amine group, a polar nitro group, and a lipophilic trifluoromethyl group.[1] This combination of functional groups can lead to problematic interactions with the stationary phase, requiring a carefully optimized column chromatography procedure.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup of column chromatography for this specific compound.
Q1: What is the recommended stationary phase for purifying this compound?
For this class of compounds, silica gel (60 Å, 230-400 mesh) is the industry-standard stationary phase.[2] Its polarity is well-suited for separating nitroaniline derivatives from common non-polar impurities. The slightly acidic nature of silica's silanol groups (Si-OH) is a critical factor to manage, as the basic amine on your target molecule can interact strongly with these sites, leading to tailing.[3] Should standard silica fail to resolve isomeric impurities, consider a stationary phase with different selectivity, such as alumina or a phenyl-functionalized silica gel, which can leverage π-π interactions.[3]
Q2: How do I select the optimal mobile phase (eluent)?
The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC). A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the most common and effective starting point.[2][4]
The goal is to find a solvent ratio that gives your target compound an Rf value between 0.2 and 0.4 .[4] This range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain on the column indefinitely.
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Expected Rf of Target Compound | Interpretation & Next Step |
| 9:1 | ~0.1 | Too low. Compound is too strongly adsorbed. Increase eluent polarity. |
| 8:2 | ~0.3 | Optimal. Good starting point for the column. |
| 7:3 | ~0.5 | Too high. Compound elutes too quickly. Decrease eluent polarity. |
| Gradient (0-60% EtOAc/Hexane) | Varies | A gradient elution is often used in practice for complex mixtures.[1][5] |
Q3: Should I use wet (slurry) or dry packing for the column?
The wet (slurry) packing method is strongly recommended .[6] This technique involves mixing the silica gel with your initial, least polar mobile phase to create a homogenous slurry, which is then poured into the column. This method is superior to dry packing as it significantly reduces the risk of trapping air bubbles or creating channels in the stationary phase, both of which lead to poor separation and band broadening.[4][6]
Q4: How should I load my crude sample onto the column?
There are two primary methods: wet loading and dry loading.
-
Wet Loading: Dissolve your crude product in the absolute minimum amount of your mobile phase (or a slightly more polar solvent if necessary for solubility).[7] Carefully pipette this concentrated solution directly onto the top of the silica bed. This is fast but can disturb the bed if not done carefully.
-
Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase.[7] Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel to the solution, and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[3] Dry loading often results in sharper bands and better separation.
Troubleshooting Guide: From Tailing Peaks to Lost Compounds
This section is structured to help you diagnose and solve specific problems you may encounter during your purification.
Problem 1: The product is tailing or streaking down the column.
-
Primary Cause: This is the most common issue for aniline derivatives. The basic nitrogen atom of your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[3] This strong, sometimes irreversible, binding causes the compound to "drag" down the column instead of moving in a tight band.
-
Expert Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) , to your mobile phase. A concentration of 0.5-2% TEA is typically sufficient.[3] The TEA is more basic than your aniline and will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.[3][8] Always perform a TLC with the TEA-modified eluent to confirm the Rf value before running the column.
Problem 2: Poor separation between the product and an impurity.
-
Possible Causes:
-
Suboptimal Eluent: The polarity of your mobile phase is not providing sufficient differential retention.
-
Column Overload: You have loaded too much crude material onto the column, exceeding its separation capacity.[3]
-
Poor Packing: The column was packed improperly, creating channels that allow the sample to travel unevenly.
-
-
Suggested Solutions:
-
Re-optimize the Eluent: Go back to TLC. Test solvent systems with very small changes in polarity. A shallower gradient during elution can also improve separation of closely eluting spots.[3]
-
Reduce Sample Load: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel.
-
Repack the Column: If you suspect channeling, the only solution is to repack the column carefully using the slurry method.
-
Problem 3: The compound will not elute from the column.
-
Possible Causes:
-
Suggested Solutions:
-
Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in your mobile phase. If the compound still doesn't move, a stronger solvent like methanol may be needed, but be cautious as this can dissolve the silica.
-
Check for Stability: Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely degrading on the silica.[9] In this case, consider an alternative stationary phase like alumina or a faster purification method.
-
Problem 4: The compound eluted immediately in the first few fractions (in the solvent front).
-
Cause: The mobile phase is far too polar for the separation. Your compound has minimal interaction with the stationary phase and is simply washed through with the solvent.
-
Solution: This is a straightforward fix. Start again with a significantly less polar mobile phase (e.g., increase the hexane ratio). Always confirm with TLC first to ensure your target Rf is in the 0.2-0.4 range.[4]
Visualized Workflow and Troubleshooting
To provide a clearer picture, the following diagrams illustrate the standard workflow and a decision-making process for troubleshooting common issues.
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
Detailed Experimental Protocol
This protocol provides a self-validating system for the purification of this compound.
1. Mobile Phase Optimization (TLC) a. Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). b. Dissolve a small amount of your crude product in ethyl acetate or dichloromethane. c. Spot the crude mixture on TLC plates and develop them in the prepared chambers. d. Visualize the plates under UV light. Identify the solvent system that provides good separation and places the target product spot at an Rf of approximately 0.2-0.4.[4] e. If tailing is observed on the TLC plate, add 1% TEA to the optimal solvent system and re-run the TLC to confirm the issue is resolved.
2. Column Preparation a. Select a glass column of appropriate size for your sample amount. b. Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. c. In a beaker, prepare a slurry of silica gel in your starting, least polar mobile phase. d. Pour the slurry into the column. Use gentle air pressure to help pack the bed uniformly, ensuring no air bubbles are trapped.[3] e. Add another thin layer of sand on top of the silica bed to prevent disturbance.[3] f. Drain the solvent until it is just level with the top of the sand. Never let the column run dry from this point forward. [4]
3. Sample Loading (Dry Loading Method) a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add silica gel (approx. 1-2 times the mass of your crude product) to this solution. c. Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column, creating a small, even layer.
4. Elution and Fraction Collection a. Carefully add your optimized mobile phase to the column. b. Apply gentle positive pressure to achieve a steady flow rate. An optimal flow rate allows for proper equilibration without excessive diffusion.[7] c. Begin collecting the eluting solvent in fractions (e.g., in test tubes). d. Monitor the collected fractions by TLC to identify which ones contain your pure product.
5. Product Isolation a. Based on the TLC analysis, combine all fractions that contain only the pure product. b. Remove the solvent from the combined fractions using a rotary evaporator. c. The resulting yellow solid is your purified this compound.[1] Confirm purity using HPLC or NMR analysis.[4]
References
- 1. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. chromtech.com [chromtech.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my N-alkylation of 2-nitro-4-(trifluoromethyl)aniline resulting in a low yield?
A1: Low yields in this synthesis can often be attributed to several factors, primarily revolving around the reduced nucleophilicity of the starting aniline and suboptimal reaction conditions.
-
Low Basicity of the Starting Aniline: The primary challenge is the significantly decreased nucleophilicity of the amino group on 2-nitro-4-(trifluoromethyl)aniline. The potent electron-withdrawing effects of both the ortho-nitro group and the para-trifluoromethyl group drastically reduce the electron density on the nitrogen atom, making it a poor nucleophile.[1][2] This necessitates more forceful reaction conditions compared to the alkylation of simpler anilines.
-
Insufficient Base Strength: A weak base, such as sodium bicarbonate, may not be potent enough to effectively deprotonate the aniline or neutralize the acid byproduct generated during the reaction. Stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are often required to drive the reaction forward.[1]
-
Inappropriate Reaction Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient to achieve a reasonable reaction rate.[1] Increasing the temperature, typically in the range of 80-140°C, is a common strategy to enhance the reaction kinetics.[1]
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and stabilizing intermediates. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can increase reaction rates.[1]
Q2: I am observing multiple spots on my TLC plate. What are the likely side products, and how can I minimize them?
A2: The most common side reaction is over-alkylation, leading to the formation of the N,N-diethyl derivative. Other minor side products can also form under certain conditions.
-
N,N-Dialkylation (Over-alkylation): The mono-alkylated product, this compound, can undergo a second ethylation to form N,N-Diethyl-2-nitro-4-(trifluoromethyl)aniline.[3][4][5] This occurs because the mono-alkylated product can sometimes be more nucleophilic than the starting aniline.[3][6]
-
Mitigation Strategies:
-
Stoichiometric Control: Use a slight excess of the starting aniline relative to the ethylating agent (e.g., 1.1 to 1.5 equivalents of aniline).[1] This increases the probability of the ethylating agent reacting with the more abundant primary amine.
-
Slow Addition of Alkylating Agent: Adding the ethylating agent slowly to the reaction mixture can help maintain its low concentration, thereby reducing the likelihood of a second alkylation.[6]
-
Control Reaction Time: Monitor the reaction closely using TLC or HPLC and stop it once the starting material is consumed to prevent further reaction of the desired product.[6]
-
-
-
O-Alkylation of the Nitro Group: While less common, the nitro group can potentially be alkylated under harsh reaction conditions, leading to undesired byproducts.[1]
-
Mitigation Strategies:
-
Avoid excessively high temperatures and overly strong, non-selective alkylating agents.
-
Careful selection of the base and solvent system can also minimize this side reaction.
-
-
Q3: How do I choose the optimal base and solvent for this reaction?
A3: The choice of base and solvent is critical for achieving high yield and selectivity.
Base Selection: The base must be strong enough to deprotonate the weakly nucleophilic aniline.
| Base | Strength | Notes |
| Sodium Bicarbonate (NaHCO₃) | Weak | Generally insufficient for this reaction.[1] |
| Potassium Carbonate (K₂CO₃) | Moderate | A common and effective choice.[1][5] |
| Potassium tert-Butoxide (t-BuOK) | Strong | Often used for challenging alkylations.[1] |
| Sodium Hydride (NaH) | Very Strong | Highly effective but requires careful handling due to its reactivity with moisture.[1] |
Solvent Selection: The ideal solvent should dissolve all reactants and be stable at the required reaction temperature.
| Solvent | Type | Boiling Point (°C) | Notes |
| Acetonitrile | Polar Aprotic | 82 | Good for moderate temperature reactions.[1] |
| DMF | Polar Aprotic | 153 | Excellent solvent for many N-alkylations, but can be difficult to remove.[1] |
| DMSO | Polar Aprotic | 189 | High boiling point, useful for sluggish reactions.[1] |
| Toluene | Nonpolar | 111 | Effective for higher temperature reactions.[1] |
Polar aprotic solvents are generally preferred as they do not protonate the amine, thus preserving its nucleophilicity.[1]
Q4: My reaction has gone to completion, but I'm having difficulty purifying the product. What are the best purification strategies?
A4: Purification of this compound can be challenging due to the similar polarities of the product and the dialkylated byproduct.
-
Column Chromatography: This is the most effective method for separating the mono- and di-alkylated products. A silica gel column with a gradient elution system, typically starting with a nonpolar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can provide good separation.[7]
-
Recrystallization: If the crude product is a solid and contains a significant amount of the desired product, recrystallization can be a cost-effective purification method.[7] The choice of solvent is critical and requires screening to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature.[7]
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil, it may be because its melting point is lower than the boiling point of the solvent, or the solution is being cooled too quickly.[7] Try using a lower-boiling point solvent or a solvent mixture, and allow the solution to cool slowly.[7]
-
Poor Crystal Yield: This can happen if the solvent is too good at room temperature or the solution is not concentrated enough.[7] Consider using a less effective solvent or concentrating the solution before cooling. Adding an anti-solvent can also induce precipitation.[7]
-
-
Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[5][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is ideal for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reverse-phase C18 column is often suitable for separating the starting material, product, and byproducts.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.[7]
-
Mass Spectrometry (MS): MS provides the molecular weight of the product and can help in identifying byproducts.[7]
Experimental Protocols
General Procedure for N-Alkylation of 2-nitro-4-(trifluoromethyl)aniline
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-4-(trifluoromethyl)aniline (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Addition of Base: Under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., K₂CO₃, 2-3 equivalents) portion-wise at room temperature.
-
Stirring: Stir the mixture for 30 minutes at room temperature to ensure proper mixing and deprotonation.
-
Addition of Ethylating Agent: Slowly add the ethylating agent (e.g., ethyl iodide or diethyl sulfate, 1.05-1.2 equivalents) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 50-80°C and monitor the progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1]
Visualizations
Reaction Pathway and Side Reaction
Caption: Primary reaction pathway and the over-alkylation side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
Preventing N-dealkylation in N-Ethyl-2-nitro-4-(trifluoromethyl)aniline reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-dealkylation
Welcome to the technical support center for reactions involving N-Ethyl-2-nitro-4-(trifluoromethyl)aniline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address the common and complex challenges associated with this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure the integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and reactivity of this compound, with a specific focus on the undesired N-dealkylation side reaction.
Q1: What is N-dealkylation and why is it a concern in reactions with this compound?
A1: N-dealkylation is a chemical transformation that involves the removal of an alkyl group—in this case, the ethyl group—from the nitrogen atom of the aniline.[1][2][3] This is a significant concern because it leads to the formation of the corresponding primary amine, 2-nitro-4-(trifluoromethyl)aniline, as an impurity. This side reaction reduces the yield of the desired N-ethylated product and complicates purification processes, which is particularly problematic in multi-step syntheses common in pharmaceutical development.[1]
Q2: What are the primary mechanisms that drive N-dealkylation in aniline derivatives?
A2: N-dealkylation of anilines can proceed through several mechanisms, primarily oxidative pathways.[4] These are often catalyzed by enzymes like cytochrome P450 in biological systems, but can be mimicked by chemical oxidants in a laboratory setting.[5][6] The key mechanistic steps typically involve either a Single Electron Transfer (SET) from the nitrogen to an oxidant, forming an aminium radical cation, or a Hydrogen Atom Transfer (HAT) from the α-carbon of the ethyl group.[7][8] Both pathways lead to an unstable intermediate that ultimately cleaves the carbon-nitrogen bond.[6][7][9]
Q3: Which functional groups on the this compound molecule influence its susceptibility to N-dealkylation?
A3: The susceptibility of this compound to N-dealkylation is influenced by its electronic structure. The trifluoromethyl group (-CF3) and the nitro group (-NO2) are strong electron-withdrawing groups. These groups decrease the electron density on the aniline nitrogen, which can influence the stability of intermediates in the dealkylation pathway. The presence of these groups makes the aniline less prone to oxidation compared to electron-rich anilines, but dealkylation can still occur under specific conditions.
Q4: Are there specific classes of reagents that are known to promote N-dealkylation?
A4: Yes, several classes of reagents are known to promote N-dealkylation. These include:
-
Strong Oxidizing Agents: Reagents like peroxides, peracids, and some metal-based oxidants can initiate the oxidative pathways leading to dealkylation.[8]
-
Lewis Acids: In certain contexts, Lewis acids can coordinate to the nitrogen atom, potentially weakening the N-C bond and facilitating cleavage, especially at elevated temperatures.[10][11][12]
-
Photocatalysts: Under irradiation with visible light, certain photocatalysts can promote N-dealkylation through photoredox catalysis.[5][13][14][15]
-
Certain Metal Catalysts: Some transition metal catalysts, particularly those used in oxidation reactions (e.g., Ru, Rh, Cu), can catalyze N-dealkylation.[16]
II. Troubleshooting Guide: Diagnosing and Solving N-dealkylation
This guide is structured to help you identify the root cause of N-dealkylation in your experiments and provides actionable solutions.
Symptom 1: Significant formation of 2-nitro-4-(trifluoromethyl)aniline impurity detected by LC-MS or GC-MS.
Q: My reaction is producing a significant amount of the de-ethylated product. What are the likely causes?
A: The presence of the de-ethylated impurity strongly suggests that an N-dealkylation pathway is competing with your desired reaction. The primary culprits are often related to oxidative conditions, excessive heat, or the presence of incompatible reagents.
Troubleshooting Steps & Solutions:
-
Evaluate for Oxidative Conditions:
-
Air/Oxygen Sensitivity: Is your reaction being run under an inert atmosphere (e.g., Nitrogen or Argon)? The presence of atmospheric oxygen, especially in the presence of metal catalysts or at elevated temperatures, can lead to oxidative N-dealkylation.
-
Peroxide Contamination: Ethereal solvents like THF or diethyl ether can form explosive peroxides upon storage. These peroxides are potent oxidizing agents. Test your solvents for peroxides and purify them if necessary.
-
Inherent Oxidizing Reagents: Are any of your reagents known oxidizing agents? If so, consider if a less reactive alternative is available.
-
-
Assess Reaction Temperature:
-
High temperatures can provide the activation energy needed for N-dealkylation. Determine if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.
-
-
Scrutinize Reagent Compatibility:
-
Lewis Acids: If your reaction employs a Lewis acid, consider if a milder one can be used, or if the reaction can be run at a lower temperature to disfavor the dealkylation pathway.[17][18]
-
Metal Catalysts: Some transition metals are known to catalyze N-dealkylation.[16] If you are using a metal catalyst, investigate literature to see if it has been implicated in this side reaction and if alternative catalysts are available.
-
Symptom 2: Low yield of the desired product with a complex mixture of byproducts.
Q: My reaction yield is low, and the crude product shows multiple spots on TLC or peaks in the chromatogram, including the de-ethylated aniline. What's going on?
A: A complex mixture of byproducts, including the de-ethylated species, points towards more severe reaction conditions or a fundamental incompatibility of the substrate with the chosen methodology.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and byproduct formation.
III. Experimental Protocols for Preventing N-dealkylation
This section provides detailed protocols designed to minimize N-dealkylation during common synthetic transformations of this compound.
Protocol 1: General Guidelines for Inert Atmosphere Reactions
To prevent oxidative N-dealkylation, it is crucial to exclude oxygen from the reaction environment.
Materials:
-
Schlenk flask or a three-neck round-bottom flask
-
Rubber septa
-
Source of inert gas (Nitrogen or Argon) with a bubbler
-
Cannula or gas-tight syringe
-
Anhydrous, degassed solvents
Procedure:
-
Drying Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water.
-
Assembling the Apparatus: Assemble the reaction flask with a condenser (if refluxing) and seal all openings with rubber septa.
-
Inerting the Flask: Insert a needle connected to the inert gas line and another needle as an outlet. Purge the flask with the inert gas for 5-10 minutes.
-
Adding Reagents:
-
Solids: Briefly remove a septum and add solid reagents under a positive flow of inert gas.
-
Liquids: Use a degassed solvent and transfer it to the reaction flask via a cannula or a gas-tight syringe.
-
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, evidenced by slow bubbling in the oil bubbler.
Protocol 2: Screening for Milder Reaction Conditions
When N-dealkylation is observed, a systematic screening of reaction parameters can identify conditions that favor the desired transformation.
Experimental Design:
| Parameter | Condition 1 (Harsh) | Condition 2 (Milder) | Condition 3 (Mildest) |
| Temperature | 100 °C | 60 °C | Room Temperature |
| Solvent | Toluene | Dichloromethane | Acetonitrile |
| Catalyst/Reagent | Strong Lewis Acid | Mild Lewis Acid | Non-Lewis Acidic |
| Reaction Time | 2 hours | 12 hours | 24 hours |
Procedure:
-
Set up a parallel synthesis array with small-scale reactions for each condition.
-
Run each reaction under a strict inert atmosphere as described in Protocol 1.
-
Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
Upon completion, quench the reactions and analyze the crude product mixture to determine the ratio of the desired product to the de-ethylated byproduct.
Data Interpretation: The condition that provides the highest ratio of desired product to the de-ethylated impurity, even if the reaction is slower, is the optimal choice for scaling up.
IV. Mechanistic Insights and Prevention Strategies
A deeper understanding of the N-dealkylation mechanism allows for more targeted prevention strategies.
The Oxidative N-dealkylation Pathway
The most common pathway for non-enzymatic N-dealkylation begins with the oxidation of the amine.
Caption: Simplified oxidative N-dealkylation pathways.
Prevention Strategies Based on Mechanism:
-
Radical Scavengers: In cases where a radical-mediated pathway (SET or HAT) is suspected, the addition of a radical scavenger like TEMPO or BHT in catalytic amounts could potentially inhibit the dealkylation process. However, this must be done cautiously as it may also interfere with the desired reaction.
-
Chelating Agents: If trace metal impurities are suspected of catalyzing oxidation, adding a chelating agent like EDTA could sequester these metals and prevent them from participating in redox cycling.
-
Control of pH: The stability of the aminium radical cation and other intermediates can be pH-dependent. Buffering the reaction mixture, if compatible with the reaction chemistry, can sometimes suppress side reactions.
By understanding the underlying causes of N-dealkylation and systematically applying the troubleshooting and preventative measures outlined in this guide, researchers can significantly improve the efficiency and purity of reactions involving this compound.
V. References
-
BenchChem. (n.d.). N-ethyl-4-nitro-2-(trifluoromethyl)aniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE Synthesis. Retrieved from --INVALID-LINK--
-
Gruen, F., et al. (2018). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. ACS Catalysis.
-
Najmi, A., et al. (2022). N-Dealkylation of Amines. Molecules.
-
Gieshoff, T., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry.
-
Nagy, T., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Catalysts.
-
Gieshoff, T., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Publications.
-
Ripper, J. A., et al. (2001). Photochemical N-Demethylation of Alkaloids. Bioorganic & Medicinal Chemistry Letters.
-
El-Hag, M. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules.
-
Najmi, A., et al. (2022). N-Dealkylation of Amines. MDPI.
-
Lee, Y-M., et al. (2021). Visible light-induced oxidative N-dealkylation of alkylamines by a luminescent osmium(VI) nitrido complex. Chemical Science.
-
JoVE. (n.d.). Phase I Reactions: Oxidation of Carbon-Heteroatom and Miscellaneous Systems. Journal of Visualized Experiments.
-
El-Hag, M. A. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules.
-
Guidechem. (n.d.). N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE 30377-62-9 wiki. Retrieved from --INVALID-LINK--
-
Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas Medicinal Chemistry.
-
Najmi, A., et al. (2022). N-Dealkylation of Amines. University of Groningen Research Portal.
-
BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving N-Ethyl-2,3-difluoro-6-nitroaniline. Retrieved from --INVALID-LINK--
-
Tomilov, Y. V., et al. (2010). Lewis acid-catalyzed reactions of N-allylanilines with diazo compounds involving aza-Claisen rearrangement. Russian Chemical Bulletin.
-
BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Retrieved from --INVALID-LINK--
-
Najmi, A., et al. (2022). N-Dealkylation of Amines. OUCI.
-
Permentier, H., et al. (2022). N-Dealkylation mechanisms of β-blockers, by CYP450 enzymes and by electrochemical oxidation. ResearchGate.
-
Google Patents. (n.d.). Process for preparing nitroaniline derivatives. Retrieved from --INVALID-LINK--
-
Hanna, P. E., et al. (2012). Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. Chemical Research in Toxicology.
-
Hughes, T. B., et al. (2016). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Chemical Research in Toxicology.
-
BenchChem. (n.d.). In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE. Retrieved from --INVALID-LINK--
-
SynQuest Labs. (n.d.). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Brooner, R. E. M., et al. (2019). Appended Lewis acids enable dioxygen reactivity and catalytic oxidations with Ni(II). Dalton Transactions.
-
Wagner, F. R., et al. (2023). Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole. Molecules.
-
Berionni, G., et al. (2018). Opening up new research lines in Lewis acid/base catalysis. Chimie Nouvelle.
-
de Souza, A. S., et al. (2020). Nature and Strength of Lewis Acid/Base Interaction in Boron and Nitrogen Trihalides. Chemistry – A European Journal.
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 4. Video: Phase I Reactions: Oxidation of Carbon-Heteroatom and Miscellaneous Systems [jove.com]
- 5. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chimienouvelle.be [chimienouvelle.be]
- 12. Nature and Strength of Lewis Acid/Base Interaction in Boron and Nitrogen Trihalides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Visible light-induced oxidative N -dealkylation of alkylamines by a luminescent osmium( vi ) nitrido complex - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04369B [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Appended Lewis acids enable dioxygen reactivity and catalytic oxidations with Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Navigating the Challenges of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline: A Technical Support Guide
Alachua, FL – December 30, 2025 – For researchers and chemists working with N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, its unique chemical properties offer significant advantages in the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical sectors. However, its poor solubility in common reaction solvents can often present a significant hurdle, leading to low yields and reaction failures. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive resource for overcoming these challenges. Here, we present a detailed exploration of the solubility characteristics of this compound, along with troubleshooting guides and frequently asked questions to ensure your reactions proceed smoothly and efficiently.
Understanding the Molecule: Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 234.18 g/mol and the chemical formula C₉H₉F₃N₂O₂.[1][2] Its structure, featuring a trifluoromethyl group and a nitro group on an aniline backbone, contributes to its high lipophilicity and often-problematic solubility profile.[3] The electron-withdrawing nature of these groups also reduces the basicity of the aniline nitrogen, influencing its reactivity.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: The poor solubility of this compound is primarily due to its crystalline nature and the presence of the lipophilic trifluoromethyl group.[3][5] This often results in limited solubility in non-polar and some polar protic solvents. For many reactions, polar aprotic solvents are the preferred choice.
Q2: I'm seeing multiple spots on my TLC plate, even at the start of the reaction. What could be the cause?
A2: If you are observing impurities before the reaction has even truly begun, it's crucial to check the purity of your starting material. Additionally, some decomposition may occur if the compound is subjected to harsh conditions or incompatible solvents.[6] It is also advisable to monitor your reaction by TLC to distinguish between starting material, product, and any potential side products.[6][7]
Q3: My reaction is sluggish or not proceeding to completion. Could this be related to solubility?
A3: Absolutely. Poor solubility can lead to a heterogeneous reaction mixture where the effective concentration of the dissolved reactant is very low, thus slowing down the reaction rate. Ensuring your reactant is fully dissolved is a critical first step for a successful reaction.[6]
Troubleshooting Guide: Overcoming Poor Solubility
When encountering solubility issues with this compound, a systematic approach to solvent selection and reaction condition optimization is key.
Solvent Selection: A Data-Driven Approach
While specific quantitative solubility data for this compound is not extensively published, we can infer a solubility profile based on its structural analogs and general principles of organic chemistry. The compound is expected to be most soluble in polar aprotic solvents.
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Expert Insights |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High to Moderate | These solvents can effectively solvate the polar nitro group and the aniline moiety through dipole-dipole interactions. DMF is a common choice for reactions involving this compound.[4][8] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These solvents offer a balance of polarity and are good at dissolving a wide range of organic compounds.[5] |
| Polar Protic | Ethanol, Methanol | Low to Moderate | While capable of hydrogen bonding, the large trifluoromethyl group can hinder effective solvation.[5] |
| Non-Polar | Toluene, Hexane | Low | The polar nature of the nitro and amine groups limits solubility in non-polar solvents.[3] |
Expert Tip: When starting a new reaction, a small-scale solubility test is highly recommended. This can be as simple as adding a few milligrams of your compound to 1 mL of the desired solvent at room temperature and observing its dissolution.
Workflow for Solvent Selection
Caption: A logical workflow for selecting an appropriate solvent system.
Advanced Strategies for Enhancing Solubility
If single-solvent systems prove ineffective, the following techniques can be employed:
-
Co-solvent Systems: The use of a mixture of solvents can significantly enhance solubility. For instance, a small amount of a polar aprotic solvent like DMF or DMSO can be added to a less polar solvent to increase the overall solvating power of the medium.
-
Temperature Adjustment: For many compounds, solubility increases with temperature.[5] Gently warming the reaction mixture can help to dissolve the starting material. However, it is crucial to monitor for any potential thermal degradation of the reactants or products.[9]
-
Use of Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can facilitate the transport of the reactant from a solid or aqueous phase to the organic phase where the reaction occurs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a common method for the synthesis of the title compound and provides insight into a suitable solvent system.
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
Ethylamine hydrochloride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-chloro-3-nitrobenzotrifluoride (1 equiv.) in DMF, add triethylamine (3 equiv.) and ethylamine hydrochloride (1.2 equiv.) portion-wise at 0°C.
-
Heat the resulting reaction mixture to 100°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a yellow solid.[10]
Protocol 2: Reduction of the Nitro Group
A common subsequent reaction is the reduction of the nitro group to an amine, which is a key step in the synthesis of various pharmaceutical intermediates.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and methanol. Stir until the starting material is fully dissolved.
-
To the solution, add 10% Pd/C (0.05 equiv) followed by ammonium formate (5.0 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[7]
Decision-Making Workflow for a Sluggish Reaction
Caption: A troubleshooting workflow for reactions that are not proceeding as expected.
By understanding the inherent solubility characteristics of this compound and employing a systematic approach to solvent selection and reaction optimization, researchers can confidently and successfully utilize this versatile building block in their synthetic endeavors.
References
- 1. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE | 30377-62-9 [chemicalbook.com]
- 2. Compound N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline - Chemdiv [chemdiv.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for N-Ethyl-2-nitro-4-(trifluoromethyl)aniline Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. This compound is a key intermediate in the production of various pharmaceuticals and agrochemicals. The following information is curated to ensure scientific integrity and provide practical, field-tested insights to optimize your experimental outcomes.
I. Reaction Overview and Mechanism
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, 4-chloro-3-nitrobenzotrifluoride is treated with ethylamine in the presence of a base.
Reaction Scheme:
The reaction mechanism proceeds through a concerted pathway, where the nucleophilic ethylamine attacks the carbon atom bearing the chlorine atom, leading to the formation of a Meisenheimer-like transition state. The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups are crucial for activating the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the transition state. The base, typically a tertiary amine like triethylamine, serves to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product.
II. Experimental Protocol: A Validated Starting Point
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Chloro-3-nitrobenzotrifluoride (1.0 eq)
-
Ethylamine hydrochloride (1.2 eq)
-
Triethylamine (TEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Deionized water
Procedure:
-
To a stirred solution of 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in DMF, add triethylamine (3.0 eq) and ethylamine hydrochloride (1.2 eq) portion-wise at 0°C.
-
Heat the resulting reaction mixture to 100°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the crude product by column chromatography using a gradient of 0-60% ethyl acetate in hexane to yield this compound as a yellow solid.[1]
III. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Question: I am seeing a significant amount of unreacted 4-chloro-3-nitrobenzotrifluoride in my TLC analysis even after the recommended reaction time. What could be the cause?
-
Answer: Low or no conversion is a common issue that can stem from several factors:
-
Insufficient Temperature: The reaction requires heating to proceed at a reasonable rate. Ensure your reaction is maintained at the recommended temperature of 100°C.
-
Ineffective Base: Triethylamine is crucial for neutralizing the HCl generated. Ensure that the triethylamine is of good quality and used in the correct stoichiometric amount (3.0 equivalents). If the base is old or has been improperly stored, its effectiveness may be compromised.
-
Poor Quality Reagents: The purity of your starting materials is critical. Ensure that the 4-chloro-3-nitrobenzotrifluoride and ethylamine hydrochloride are of high purity.
-
Moisture: The presence of water can hinder the reaction. While the reaction can tolerate some moisture, using anhydrous DMF is recommended for optimal results.
-
Problem 2: Formation of Multiple Products (Impurity Profile)
-
Question: My TLC plate shows multiple spots in addition to my desired product. What are these impurities and how can I minimize them?
-
Answer: The most common impurity is the N,N-diethyl-2-nitro-4-(trifluoromethyl)aniline, resulting from over-alkylation. The mono-ethylated product is often more nucleophilic than the starting ethylamine, making it susceptible to a second ethylation.
-
Minimization Strategy:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of ethylamine hydrochloride (1.2 equivalents) relative to the 4-chloro-3-nitrobenzotrifluoride (1.0 equivalent) can favor the formation of the mono-ethylated product.
-
Reaction Time and Temperature: Avoid excessively long reaction times or higher temperatures, as these can promote the formation of the dialkylated byproduct. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
Problem 3: Difficulties in Product Isolation and Purification
-
Question: I am having trouble isolating a pure product. During the workup, I observe an emulsion, and my column chromatography separation is poor. What can I do?
-
Answer:
-
Workup: Emulsions can form during the aqueous wash steps. To break up emulsions, you can try adding more brine or filtering the mixture through a pad of celite.
-
Purification:
-
Column Chromatography: For effective separation, ensure your silica gel is properly packed. A gradient elution from 100% hexane to a mixture of ethyl acetate and hexane is recommended. The dialkylated byproduct is less polar and will elute before the desired mono-ethylated product.
-
Recrystallization: As an alternative to chromatography, or for further purification, recrystallization can be effective. A common solvent system for similar compounds is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Then, allow the solution to cool slowly to induce crystallization.
-
-
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the role of triethylamine in this reaction?
-
A1: Triethylamine (TEA) is a non-nucleophilic base that serves to neutralize the hydrogen chloride (HCl) formed during the reaction between ethylamine hydrochloride and 4-chloro-3-nitrobenzotrifluoride. This prevents the protonation of the ethylamine, which would render it non-nucleophilic, and drives the reaction to completion.
-
-
Q2: Can I use a different solvent instead of DMF?
-
A2: While DMF is a common solvent for this type of reaction due to its high boiling point and ability to dissolve the reactants, other polar aprotic solvents like DMSO or NMP could be used. However, reaction conditions may need to be re-optimized.
-
-
Q3: What are the key safety precautions for this synthesis?
-
A3:
-
4-Chloro-3-nitrobenzotrifluoride: This compound is irritating to the eyes, respiratory system, and skin.[2] It may be toxic by ingestion.[3]
-
Ethylamine hydrochloride: This compound can cause skin and eye irritation.
-
Triethylamine: TEA is flammable and has a strong, unpleasant odor.
-
DMF: DMF is a combustible liquid and a known reproductive toxin.
-
It is essential to perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
-
-
Q4: How can I monitor the reaction progress effectively?
-
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1). The product is more polar than the starting material (4-chloro-3-nitrobenzotrifluoride) and will have a lower Rf value.
-
-
Q5: Are there any alternative synthetic routes?
-
A5: While the described SNAr reaction is the most common, other methods for N-alkylation of anilines exist, such as reductive amination. However, for this specific substrate, the SNAr route is generally the most direct and efficient.
-
V. Data Summary and Visualization
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 100°C | Ensures a reasonable reaction rate without significant byproduct formation. |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent that dissolves reactants and facilitates the SNAr reaction. |
| Base | Triethylamine (TEA) | Neutralizes HCl byproduct, driving the reaction to completion. |
| Stoichiometry | 1.2 eq Ethylamine HCl | A slight excess of the amine favors the mono-alkylation product. |
| Reaction Time | 2 hours | Typically sufficient for complete conversion of the starting material. |
Diagram 1: Experimental Workflow
References
Removal of unreacted starting materials from N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Welcome to the technical support guide for the purification of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline. This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key chemical intermediate with high purity. The advice herein is grounded in established chemical principles and practical, field-proven experience.
Introduction: The Critical Need for Purity
This compound is a crucial intermediate in the synthesis of several pharmacologically active molecules, most notably the antiandrogen drug Bicalutamide, used in the treatment of prostate cancer.[1] The purity of this intermediate is paramount, as residual starting materials or byproducts can lead to impurities in the final active pharmaceutical ingredient (API), compromising its safety and efficacy. This guide directly addresses the common challenge of removing unreacted starting materials post-synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material I should expect in my crude product?
The synthesis of this compound is typically an N-alkylation reaction. The most common unreacted starting material you will encounter is the parent amine, 2-nitro-4-(trifluoromethyl)aniline (CAS 400-98-6).[2][3] This is because the reaction often involves driving the alkylation to completion, which may require an excess of the alkylating agent, but can still leave a fraction of the initial amine unreacted.
Other potential, though less common, residuals could include the ethylating agent (e.g., ethyl iodide, diethyl sulfate) or the base (e.g., potassium carbonate), but these are typically removed during the initial aqueous workup.[4]
Q2: How can I quickly assess the purity of my crude product and detect the starting amine?
Thin-Layer Chromatography (TLC) is the most effective and rapid method for qualitative analysis of your crude reaction mixture.[5] It allows you to visualize the presence of the starting material relative to your desired product.
Core Principle: The separation on silica gel is based on polarity. The starting material, 2-nitro-4-(trifluoromethyl)aniline, is a primary amine (-NH₂) and is significantly more polar than the product, this compound, which is a secondary amine (-NHEt). This difference in polarity means the starting material will adhere more strongly to the polar silica gel stationary phase and will, therefore, have a lower Retention Factor (Rf) value.[6]
Data Presentation: Comparative TLC and NMR Data
| Compound | Structure | Polarity | Expected TLC Rf Value* | Key ¹H NMR Signal (CDCl₃, δ ppm)** |
| 2-nitro-4-(trifluoromethyl)aniline (Starting Material) | C7H5F3N2O2[2] | More Polar | ~0.3 - 0.4 | ~6.5 (br s, 2H, -NH₂) |
| This compound (Product) | C9H9F3N2O2[7] | Less Polar | ~0.6 - 0.7 | ~1.4 (t, 3H, -CH₃), ~3.5 (q, 2H, -CH₂-) |
*Typical Rf values in a 4:1 Hexanes:Ethyl Acetate solvent system. These values are illustrative and should be determined experimentally. **Chemical shifts are approximate and can vary based on solvent and concentration.
Q3: My TLC shows a significant amount of starting material. What is the best purification method for a small-scale reaction (< 5 g)?
For small-scale purifications where high purity is essential, flash column chromatography is the method of choice.[8][9] This technique leverages the polarity difference between the product and the starting material for an efficient separation.[6]
Expertise & Experience: The key to a successful separation is choosing an appropriate mobile phase (eluent). The goal is to find a solvent system where the desired product has an Rf of approximately 0.35 on a TLC plate, ensuring it moves down the column at a reasonable rate while providing maximal separation from impurities.[8] For this specific separation, a mixture of non-polar hexanes and moderately polar ethyl acetate is an excellent starting point.
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Select a column with a diameter appropriate for your sample size (a 20-50 fold excess of silica gel by weight is a good rule of thumb).[6] Pack the column with silica gel as a slurry in your starting eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.[6]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" technique often results in better separation than loading the sample as a liquid.
-
Elution: Begin eluting the column with the starting mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Apply gentle air pressure to accelerate the flow ('flash' chromatography).
-
Monitoring (Self-Validation): Collect fractions and monitor the elution process using TLC.[10] Spot each fraction on a TLC plate and develop it in your elution solvent. Fractions containing the same single spot (corresponding to your product's Rf value) can be combined.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Mandatory Visualization: Chromatography Workflow
Caption: Workflow for flash column chromatography purification.
Q4: Column chromatography is not practical for my large-scale synthesis (> 50 g). What is a better alternative?
For large-scale purification, recrystallization is the most economical and efficient method.[11] The success of this technique relies on finding a suitable solvent or solvent system in which the desired compound has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble at all temperatures.[12]
Expertise & Experience: Given the structure of this compound, a moderately polar compound, solvent systems like ethanol/water or isopropanol/hexanes are excellent candidates to screen. The starting material, being more polar, may have different solubility characteristics that can be exploited.
Experimental Protocol: Recrystallization Solvent Screening & Procedure
-
Solvent Screening:
-
Place a small amount (~50 mg) of your crude product into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, toluene, hexanes) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate volume. If it dissolves immediately, it's likely too soluble.
-
If the solid does not dissolve at room temperature, heat the mixture gently. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields a high quantity of crystals with good form is your best choice.
-
-
Bulk Recrystallization:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution has colored impurities, you can add a small amount of activated charcoal and perform a hot filtration to remove it.[11]
-
Allow the flask to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Mandatory Visualization: Purification Method Decision Tree
Caption: Decision tree for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 3. 2-Nitro-4-(trifluoromethyl)aniline, 98% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE | 30377-62-9 [chemicalbook.com]
- 8. columbia.edu [columbia.edu]
- 9. savemyexams.com [savemyexams.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Characterization of Impurities in N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the analysis and characterization of impurities in N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS No: 30377-62-9).
Section 1: Frequently Asked Questions (FAQs) - The Impurity Landscape
This section addresses common high-level questions about the origin and nature of impurities associated with this compound.
Q1: What are the most likely process-related impurities in a typical synthesis of this compound?
The most common industrial synthesis involves a nucleophilic aromatic substitution reaction between 4-Chloro-3-nitrobenzotrifluoride and ethylamine, often in the presence of a base like triethylamine (TEA) and a solvent like N,N-dimethylformamide (DMF).[1][2] Understanding this process is key to predicting potential impurities.
Table 1: Potential Process-Related Impurities
| Impurity Type | Specific Example(s) | Rationale for Presence |
| Unreacted Starting Material | 4-Chloro-3-nitrobenzotrifluoride | Incomplete reaction or inefficient downstream purification. |
| Isomeric Impurities | N-Ethyl-4-nitro-3-(trifluoromethyl)aniline | Potential impurity in the 4-chloro-3-nitrobenzotrifluoride starting material. |
| Over-alkylation Byproduct | N,N-Diethyl-2-nitro-4-(trifluoromethyl)aniline | Reaction of the product with a second molecule of an ethylating agent. |
| Related Substances | 2-Nitro-4-(trifluoromethyl)aniline | May arise from a demethylation side reaction or be present as an impurity in the starting material.[3] |
| Reagent-Related Impurities | Triethylamine HCl salt | Formed during the reaction; should be removed during workup but can persist if purification is inadequate. |
Q2: What types of degradation products should I anticipate from this compound?
Forced degradation studies are essential to identify potential degradants that could form during storage or manufacturing.[4][5][6] The structure of this compound, with its nitroaromatic system, is susceptible to specific degradation pathways.[7][8]
-
Reduction: The nitro group is the most reactive site for reduction. Under reducing conditions (e.g., presence of certain excipients or metal catalysts), it can be reduced to a nitroso, hydroxylamino, or even an amino group, forming N-Ethyl-2-amino-4-(trifluoromethyl)aniline.
-
Hydrolysis: While the aniline C-N bond is generally stable, extreme pH and temperature conditions could potentially lead to hydrolysis, although this is less common than reduction.
-
Photodegradation: Nitroaromatic compounds are often photosensitive.[4][7] Exposure to light, particularly UV, can trigger complex degradation pathways, leading to a variety of unspecified impurities. Photostability testing according to ICH Q1B is crucial.
-
Thermal Degradation: At elevated temperatures, decomposition can occur. The specific products are hard to predict but would be identified through thermal stress testing. Thermal decomposition may generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[9]
Q3: Are there specific safety concerns when handling this compound and its potential impurities?
Yes. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation.[9] It is crucial to handle the substance in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Many aniline derivatives are toxic, and their metabolic products or degradants can also be hazardous.[10][11]
Section 2: Analytical Strategy & Troubleshooting Guide
A systematic approach is required to separate, identify, and quantify impurities. The following workflow provides a logical pathway from initial detection to final structural confirmation.
Caption: General workflow for impurity identification and characterization.
Troubleshooting HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities.[12][13]
Q: My HPLC peaks for the main compound and impurities are showing significant tailing. What should I do?
Peak tailing for aniline compounds is often caused by interactions between the basic amine group and acidic silanol groups on the surface of silica-based columns.
-
Causality: The lone pair of electrons on the amine's nitrogen atom can form strong hydrogen bonds with surface silanols, causing the analyte to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.
-
Solutions:
-
Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid to your mobile phase. This protonates the aniline (R-NH3+), minimizing its interaction with the silanols and leading to more symmetrical peaks.
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that has been end-capped to shield most of the residual silanol groups.
-
Increase Buffer Concentration: If using a buffer, a slightly higher concentration can help compete for active sites on the stationary phase.
-
Q: I'm not getting enough separation (resolution) between the main peak and a closely eluting impurity. How can I improve this?
Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your chromatography.[7]
-
Causality: Poor resolution means the chromatographic system is not adequately distinguishing between the two compounds.
-
Solutions:
-
Optimize the Gradient: Make the gradient slope shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will give the compounds more time to interact with the stationary phase, improving separation.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter elution patterns and improve selectivity.
-
Switch Column Chemistry: If optimizing the mobile phase isn't enough, change the stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and fluorinated compounds compared to a standard C18 column.
-
Troubleshooting LC-MS Analysis
LC-MS is indispensable for obtaining the molecular weight of unknown impurities.[13][14]
Q: I am not observing a clear molecular ion for my impurity in the mass spectrum. What could be the issue?
This is a common challenge that can be due to poor ionization, in-source fragmentation, or the formation of non-obvious adducts.
-
Causality: The stability of the molecular ion depends on the molecule's structure and the ionization energy. The trifluoromethyl and nitro groups are electron-withdrawing, which can influence ionization.
-
Solutions:
-
Switch Ionization Mode: Analyze the sample in both positive (ESI+) and negative (ESI-) electrospray ionization modes. The aniline group should ionize well in positive mode ([M+H]+), while the overall electron-deficient aromatic ring might be detectable in negative mode ([M-H]-).
-
Reduce In-Source Fragmentation: Lower the fragmentor or capillary exit voltage in your MS source settings. High voltages can cause the molecule to break apart before it reaches the mass analyzer.
-
Look for Adducts: Check for common adducts like sodium ([M+Na]+), potassium ([M+K]+), or acetonitrile ([M+ACN+H]+), especially if your mobile phase contains these species.
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the active pharmaceutical ingredient (API) from its potential process and degradation impurities.
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure good peak shape for the aniline. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acidified organic phase for elution. |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | A shallow gradient provides high resolution for closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| UV Detection | 254 nm | Nitroaromatic compounds typically have strong absorbance in this region.[13] |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 0.5 mg/mL. | Ensures solubility and compatibility with the mobile phase. |
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for intentionally stressing the sample to identify potential degradation products, as recommended by ICH guidelines.[4][5]
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Heat at 80 °C for 4 hours.
-
Cool, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Heat at 80 °C for 2 hours.
-
Cool, neutralize with 1N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid sample in an oven at 105 °C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid sample and a solution sample (in a quartz cuvette) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
Analyze the samples by HPLC.
-
References
- 1. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Related substances analysis of 3-(trifluoromethyl) aniline - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Stability of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline under acidic conditions
Welcome to the technical support center for N-Ethyl-2-nitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
I. Understanding the Stability Profile of this compound
This compound is a complex molecule with several functional groups that can influence its stability. While generally stable under standard storage conditions, its behavior in acidic environments requires careful consideration. The primary sites of potential reactivity under acidic conditions are the N-ethylamino group and, to a lesser extent, the nitro group, especially under harsh conditions. The trifluoromethyl group is highly stable and unlikely to undergo degradation in acidic media.[1][2]
The most probable degradation pathway under moderately acidic conditions is N-dealkylation , leading to the formation of 2-nitro-4-(trifluoromethyl)aniline and acetaldehyde. This reaction is catalyzed by acid, which protonates the aniline nitrogen, making the ethyl group susceptible to cleavage.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound in acidic environments.
Q1: I've dissolved my this compound in an acidic solution for my experiment and noticed a new, more polar peak appearing in my HPLC chromatogram over time. What could this be?
A1: The appearance of a new, more polar peak is a strong indication of degradation. The most likely degradation product is 2-nitro-4-(trifluoromethyl)aniline , formed via acid-catalyzed N-dealkylation. This product is more polar because the primary amine is more polar than the secondary N-ethyl amine.
-
Troubleshooting Steps:
-
Confirm the Identity of the Degradant: If you have access to a reference standard of 2-nitro-4-(trifluoromethyl)aniline, co-inject it with your sample to see if the retention times match. Alternatively, use LC-MS to confirm the molecular weight of the new peak. The expected mass would correspond to the de-ethylated compound.
-
Minimize Degradation: If this degradation is undesirable, consider the following:
-
Reduce the acid concentration or use a weaker acid if your experimental conditions permit.
-
Lower the temperature of your experiment.
-
Minimize the time the compound spends in the acidic solution. Prepare fresh solutions immediately before use.
-
-
Q2: Can the nitro group on the aromatic ring be a source of instability in acidic conditions?
A2: Under typical laboratory conditions with dilute acids (e.g., 1M HCl, TFA), the nitro group is generally stable. However, under very harsh conditions, such as heating in concentrated sulfuric acid, nitroanilines can undergo complex decomposition and polymerization reactions.[3][4] These conditions are not typical for most pharmaceutical and research applications.
-
Expert Insight: Unless your protocol involves strong, hot, concentrated acids, the nitro group is unlikely to be the primary source of instability. Focus your investigation on the N-ethyl group.
Q3: Is the trifluoromethyl (-CF3) group stable in acid?
A3: Yes, the trifluoromethyl group is exceptionally stable under acidic conditions due to the high strength of the carbon-fluorine bond.[1][2] While it can be susceptible to hydrolysis under strong basic conditions, it is not a point of concern in acidic media.
Q4: I'm performing a forced degradation study. What acidic conditions should I use, and what level of degradation should I aim for?
A4: For a forced degradation study, you should aim for a detectable but not excessive level of degradation, typically in the range of 5-20%.[5] This allows for the reliable identification and quantification of degradation products.
-
Recommended Starting Conditions for Acid Hydrolysis:
-
Acid: 0.1 M HCl
-
Temperature: 60 °C
-
Timepoints: Monitor at 2, 4, 8, 12, and 24 hours.
-
If no degradation is observed, you can increase the acid concentration (e.g., to 1 M HCl) or the temperature. If degradation is too rapid, reduce the temperature or acid concentration. A well-designed forced degradation study will help you understand the degradation pathway and develop a stability-indicating analytical method.[6][7]
III. Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines the steps to assess the stability of this compound under acidic conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Class A volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Stress Condition Setup:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M HCl.
-
Keep the flask in a water bath or oven at 60 °C.
-
Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask and diluting with the initial mobile phase.
-
-
Timepoint Sampling:
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the stressed sample.
-
Immediately neutralize the aliquot with an equivalent volume of the corresponding strength NaOH solution (e.g., 1 mL of 0.1 M NaOH for the 0.1 M HCl sample).
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A typical starting method could be:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 254 nm).
-
Column Temperature: 30 °C
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation and the formation of any new peaks.
-
Use peak area to determine the amount of parent compound remaining and the amount of degradation product formed.
-
Table 1: Example Data from Forced Degradation Study
| Time (hours) | Parent Compound Peak Area | Degradation Product Peak Area | % Degradation |
| 0 (Control) | 1,250,000 | 0 | 0.0% |
| 2 | 1,237,500 | 12,500 | 1.0% |
| 4 | 1,212,500 | 37,500 | 3.0% |
| 8 | 1,162,500 | 87,500 | 7.0% |
| 12 | 1,112,500 | 137,500 | 11.0% |
| 24 | 1,000,000 | 250,000 | 20.0% |
IV. Visualizing Degradation and Workflows
Diagram 1: Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed N-dealkylation of this compound in acid.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the acidic stability of the compound.
V. References
-
Synquest Labs. This compound Safety Data Sheet.
-
Yuan, G., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Available at: --INVALID-LINK--
-
BenchChem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Available at: --INVALID-LINK--
-
ChemicalBook. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis. Available at: --INVALID-LINK--
-
YouTube. Explosive Decomposition of 4-nitroaniline. Available at: --INVALID-LINK--
-
Poshkus, A. C., & Parker, J. A. (1970). Studies on nitroaniline–sulfuric acid compositions: Aphrogenic pyrostats. Journal of Applied Polymer Science, 14(8), 2049–2064. Available at: --INVALID-LINK--
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: --INVALID-LINK--
-
Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 242-251.
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: --INVALID-LINK--
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: --INVALID-LINK--
-
PubChem. N-Ethylaniline. National Institutes of Health. Available at: --INVALID-LINK--
-
Thavaneswaran, S., & Scammells, P. J. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. Available at: --INVALID-LINK--
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: --INVALID-LINK--
References
- 1. Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Thermal Decomposition of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the thermal decomposition of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 30377-62-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the handling and analysis of this compound under thermal stress. As a substituted nitroaromatic amine, this molecule presents specific hazards and decomposition pathways that require careful consideration in experimental design and execution.
I. Understanding the Thermal Profile: Key Considerations
This compound is a compound that, like many nitroaromatic compounds, can undergo energetic thermal decomposition.[1][2] The presence of the nitro group ortho to the N-ethylamino group introduces the potential for specific intramolecular reactions that can influence its stability and decomposition mechanism.[3] It is crucial to approach the thermal analysis of this compound with a thorough understanding of its potential behavior to ensure both data quality and laboratory safety.
Anticipated Decomposition Pathways
Based on the structure of this compound and literature on similar compounds, several decomposition pathways can be anticipated:
-
Intramolecular Cyclization: The ortho-positioning of the nitro and N-ethylamino groups can facilitate an intramolecular condensation reaction at elevated temperatures, potentially leading to the formation of a benzimidazole derivative. This is often a lower-energy pathway compared to simple bond cleavage.[3]
-
N-Dealkylation: Cleavage of the ethyl group from the amine is a possible decomposition route, which would yield 2-nitro-4-(trifluoromethyl)aniline.[4][5][6]
-
Nitro Group Reduction/Rearrangement: The nitro group itself can undergo reduction or rearrangement, especially in the presence of other reactive species.[2]
-
Fragmentation: At higher temperatures, fragmentation of the aromatic ring and cleavage of the C-NO2 and C-CF3 bonds will occur, leading to the formation of gaseous products such as carbon oxides, nitrogen oxides, and hydrogen fluoride.
dot graph TD { subgraph "Decomposition Pathways" A[this compound] --> B{Elevated Temperature}; B --> C[Intramolecular Cyclization]; B --> D[N-Dealkylation]; B --> E[Nitro Group Reactions]; B --> F[High-Energy Fragmentation]; C --> G[Benzimidazole Derivative]; D --> H[2-Nitro-4-(trifluoromethyl)aniline]; E --> I[Reduced/Rearranged Species]; F --> J[Gaseous Products (COx, NOx, HF)]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Potential thermal decomposition pathways for this compound.
II. FAQs: Addressing Common Experimental Concerns
This section addresses frequently asked questions that may arise during the experimental investigation of the thermal decomposition of this compound.
Q1: What are the primary safety precautions I should take when heating this compound?
A1: Given its nature as a nitroaromatic compound, there is a potential for rapid, exothermic decomposition.[1][7] Always handle with care and adhere to the following safety protocols:
-
Work on a small scale: Use the minimum amount of material necessary for your analysis.
-
Use appropriate personal protective equipment (PPE): This includes safety goggles, a face shield, and flame-resistant lab coat.[8][9]
-
Work in a well-ventilated area: A fume hood is essential to contain any potentially toxic gases released during decomposition.[8]
-
Use a blast shield: For any experiments involving heating, especially on a larger scale or in a sealed container, a blast shield is a mandatory precaution.[10]
-
Avoid confinement: Heating in a sealed container can lead to a dangerous pressure buildup. Ensure any vessel is appropriately vented unless the experiment is specifically designed for high-pressure studies with appropriate safety measures.
-
Be aware of potential for runaway reactions: Impurities can significantly lower the decomposition temperature of nitro compounds.[1][2] Be cautious if your sample is not of high purity.
Q2: My TGA results show an unexpected mass loss at a relatively low temperature. What could be the cause?
A2: An early mass loss could be due to several factors:
-
Residual Solvent or Moisture: Ensure your sample is thoroughly dried before analysis. A shallow, broad mass loss at temperatures below 150 °C is often indicative of solvent or water evaporation.
-
Volatilization of the Compound: The compound itself may have a significant vapor pressure at elevated temperatures, leading to sublimation or evaporation before decomposition. Running the experiment at a higher heating rate can sometimes help to separate volatilization from decomposition.
-
Presence of Impurities: As mentioned, impurities can catalyze decomposition at lower temperatures.[1][2] Consider the purity of your starting material.
Q3: The DSC curve shows a sharp exotherm. How can I determine if this is decomposition or another thermal event?
A3: A sharp exotherm is a strong indicator of an energetic event. To differentiate between decomposition and other events like crystallization:
-
Correlate with TGA data: If the exotherm in the DSC corresponds to a significant mass loss in the TGA, it is highly likely to be decomposition.[11][12]
-
Visual Inspection (with caution): If possible and safe, visually inspect the sample after the thermal event. A change in color (e.g., charring) is indicative of decomposition.
-
Re-running the DSC: If you cool the sample and re-run the DSC, a melting or crystallization peak will likely reappear, whereas a decomposition event is irreversible.
Q4: How can I identify the gaseous products of decomposition?
A4: The most effective method for identifying gaseous decomposition products is to use a coupled thermal analysis-mass spectrometry (TGA-MS) or thermal analysis-Fourier transform infrared spectroscopy (TGA-FTIR) system.[13] These techniques provide real-time analysis of the gases evolved as the sample is heated. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze the headspace of a heated sample or the collected off-gases.[14][15][16]
III. Troubleshooting Guides for Thermal Analysis
This section provides practical troubleshooting advice for common issues encountered during the thermal analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent onset of decomposition temperature in TGA/DSC. | Sample heterogeneity; variations in sample mass; different heating rates. | Ensure the sample is homogenous. Use a consistent sample mass and heating rate for all experiments to ensure comparability. |
| Broad, poorly defined decomposition peak in DSC. | Overlapping thermal events (e.g., volatilization and decomposition); slow decomposition kinetics. | Try different heating rates. A slower heating rate may resolve overlapping events, while a faster rate can sometimes sharpen the decomposition peak. |
| Sudden, sharp spike in TGA data (mass gain). | Static electricity in the balance chamber; turbulent purge gas flow. | Ensure the TGA is properly grounded. Optimize the purge gas flow rate to be smooth and non-turbulent. |
| Baseline drift in DSC or TGA. | Instrument not properly equilibrated; contamination of the sample holder or balance. | Allow sufficient time for the instrument to stabilize before starting the experiment. Clean the sample pan and balance components according to the manufacturer's instructions. |
| Sample sputtering or exploding out of the crucible. | Rapid gas evolution during decomposition; heating rate is too high. | Use a smaller sample size. Employ a slower heating rate to allow for a more controlled release of gaseous products. Consider using a crucible with a lid that has a pinhole to vent gases in a more controlled manner. |
IV. Experimental Protocols
The following are generalized protocols for conducting thermal analysis of this compound. Users must adapt these protocols to their specific instrumentation and safety requirements.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound.
Methodology:
-
Instrument Preparation: Ensure the TGA is clean and calibrated.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a clean TGA crucible (e.g., alumina or platinum).
-
Experimental Setup: Place the crucible in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the mass change as a function of temperature. Determine the onset of decomposition and the temperatures of maximum mass loss.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, including decomposition.
Methodology:
-
Instrument Preparation: Ensure the DSC is clean and calibrated with appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a DSC pan. Crimp the pan with a lid (a pinhole lid is recommended to allow for the escape of decomposition gases).
-
Experimental Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the heat flow as a function of temperature. Identify and quantify any endothermic or exothermic events.
dot graph TD { subgraph "Thermal Analysis Workflow" A[Start] --> B(Sample Preparation 1-3 mg); B --> C{Select Analysis}; C --> D[TGA]; C --> E[DSC]; D --> F(Heat in Inert Atmosphere e.g., 10 °C/min); E --> G(Heat in Inert Atmosphere e.g., 10 °C/min); F --> H[Record Mass Change]; G --> I[Record Heat Flow]; H --> J(Analyze TGA Curve Onset, Mass Loss %); I --> K(Analyze DSC Curve Exotherms, Endotherms); J --> L{Correlate Data}; K --> L; L --> M[Determine Decomposition Profile]; M --> N[End]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style K fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style L fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style M fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style N fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: A generalized workflow for the thermal analysis of this compound.
V. References
-
Gustin, J.-L. Runaway Reaction Hazards in Processing Organic Nitrocompounds. IChemE Symposium Series No. 141, 1996.
-
Gustin, J.-L. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Org. Process Res. Dev. 1998, 2 (1), 27–33.
-
Tsang, W. Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC, 1986.
-
Minsky, A. Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC, 1984.
-
Rao, K. U. B.; Yoganarasimhan, S. R. Thermal decomposition of some nitroanilinoacetic acids. Indian Acad. Sci. (Chem. Sci.) 1985, 95 (3), 309–314.
-
Chen, J. C.; et al. Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust, 2015.
-
Brill, T. B.; James, K. J. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chem. Rev. 1993, 93 (8), 2667–2692.
-
Brill, T. B.; James, K. J. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chem. Rev. 1993, 93 (8), 2667–2692.
-
Harvey Mudd College. Safe Laboratory Practices in Chemistry. 2015.
-
Gustin, J.-L. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Org. Process Res. Dev. 1998, 2 (1), 27–33.
-
Lisy, J. M.; et al. Kinetics of Radical Reactions Involved in the Gas-Phase Thermal Decomposition of Nitrobenzene. J. Phys. Chem. A 2019, 123 (45), 9756–9764.
-
Leggett, D. J. Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Saf. Prog. 2001, 20 (2), 95-103.
-
Jinan Upwell Test Co.,Ltd. What Are The Common Faults Of Thermogravimetric Analyzer(TGA).
-
Mannan, M. S. THERMAL DECOMPOSITION STUDY OF HYDROXYLAMINE NITRATE DURING STORAGE AND HANDLING. Texas A&M University, 2006.
-
Tomenko, I.; et al. Study of the Thermal Decomposition Process of Explosive Mixtures Based on Hydrogen Peroxide. Materials 2021, 14 (16), 4589.
-
Chen, X.; et al. Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Chin. J. Explos. Propellants 2019, 42 (1), 44-49.
-
Amabilino, S.; et al. Screening Protocol to Identify Potentially Explosive Compounds in Early Stage Development. IChemE Symposium Series No. 160, 2015.
-
Zhang, Y.; et al. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. Aerospace 2023, 10 (11), 933.
-
Manner, V. W.; et al. An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives. J. Phys. Chem. C 2021, 125 (35), 19451–19460.
-
University of Auckland. Working with Potentially Explosive Chemicals/Reactions. 2021.
-
University of California, Santa Barbara. Explosive Chemicals SOP.
-
L-H, A.; et al. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. Anal. Chem. 2020, 92 (15), 10488–10495.
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011.
-
betterceramic. Top 10 FAQs for Thermogravimetric Analysis (TGA) Testing. 2024.
-
Zvereva, E. R.; et al. Thermal Decomposition of Aliphatic Nitro-compounds. Molecules 2020, 25 (21), 5021.
-
Glass, R. S.; et al. Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. J. Org. Chem. 1999, 64 (19), 7096–7104.
-
Matt Nicoll. Thermal Decomposition Experiment. YouTube, 2015.
-
ResearchGate. How to interpret the TGA and DSC analysis? 2016.
-
Wu, C. J.; Fried, L. E. Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. J. Phys. Chem. A 2000, 104 (28), 6447–6452.
-
Sharma, P.; et al. N-Dealkylation of Amines. Molecules 2022, 27 (10), 3287.
-
ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
-
Manelis, G. B.; et al. Mechanism of thermal decomposition of secondary nitramines. Russ. Chem. Bull. 2003, 52 (2), 265–275.
-
XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis.
-
RedThermo. Mastering TGA Analysis: Avoid These Crucial Errors for Accurate Results! YouTube, 2023.
-
Ardena. Q&A with Ardena Experts Insights into Thermogravimetric and Evolved Gas Analysis.
-
IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
-
TA Instruments. Interpreting Unexpected Events and Transitions in DSC Results.
-
ResearchGate. Intramolecular Cyclization of the ortho‐Substituted N‐arylquinone Imines under Basic and Thermal Conditions.
-
ResearchGate. TGA curves and corresponding DSC curves for pure polyaniline and its...
-
Fekete, M.; et al. Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Catalysts 2023, 13 (1), 147.
-
Dr. A. A. Yakub. How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. YouTube, 2023.
-
Jackson, G. P.; et al. This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci.
-
Sharma, P.; et al. N-Dealkylation of Amines. Molecules 2022, 27 (10), 3287.
-
ResearchGate. (PDF) N-Dealkylation of Amines.
-
Lian, Q.; et al. Alkali-Driven Photoinduced N-Dealkylation of Aryl Tertiary Amines and Amides. Org. Lett. 2023, 25 (45), 8387–8392.
-
Costanza, F.; et al. Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography. Anal. Chem. 2023, 95 (31), 11757–11764.
-
Klee, M. Activity and Decomposition. Separation Science, 2023.
-
Ruiz-López, M. F.; et al. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. J. Phys. Chem. B 2022, 126 (16), 3125–3134.
-
Lin, S.-Y.; et al. Thermal-Dependent Dehydration Process and Intramolecular Cyclization of Lisinopril Dihydrate in the Solid State. Chem. Pharm. Bull. 2002, 50 (4), 483–487.
References
- 1. icheme.org [icheme.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. N-Dealkylation of Amines [mdpi.com]
- 5. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. hmc.edu [hmc.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. auckland.ac.nz [auckland.ac.nz]
- 11. iitk.ac.in [iitk.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. ardena.com [ardena.com]
- 14. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline: A Comparative Analysis
Introduction: The Strategic Importance of a Key Building Block
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is a critical intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. Its specific arrangement of functional groups—an ethylated amine, an ortho-nitro group, and a para-trifluoromethyl group—makes it a bespoke building block for introducing these moieties into larger, more complex structures. Notably, it serves as a precursor in the synthesis of analogues for drugs like Bicalutamide, used in prostate cancer therapy.[1][2]
The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for researchers in drug development and process chemistry. A suboptimal synthesis route can lead to low yields, purification challenges, and increased production costs, creating significant bottlenecks in the development pipeline. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to produce this compound, grounded in experimental data and mechanistic principles to inform your selection of the most appropriate method.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Industrial Workhorse
The most prevalent and industrially adopted method for synthesizing this compound is through a direct nucleophilic aromatic substitution (SNAr) reaction.[3] This pathway is favored for its high efficiency, scalability, and straightforward execution.
Mechanistic Rationale and Experimental Causality
The reaction proceeds by the displacement of a halide from an activated aromatic ring. The starting material, 4-Chloro-3-nitrobenzotrifluoride, is an ideal substrate for this transformation. The powerful electron-withdrawing effects of both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group strongly activate the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
-
Choice of Nucleophile: Ethylamine hydrochloride is used as the source of the ethylamine nucleophile. While ethylamine gas or solution could be used, the hydrochloride salt is a stable, easy-to-handle solid, which is advantageous for precise stoichiometry in a laboratory or industrial setting.
-
Role of the Base: Triethylamine (TEA) is added as a non-nucleophilic base. Its primary function is to neutralize the hydrochloric acid formed from the ethylamine hydrochloride and the HCl generated during the substitution, driving the reaction to completion.[4]
-
Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial. It effectively solvates the charged intermediates and reagents without participating in the reaction, facilitating a high reaction rate.[3]
Synthetic Pathway Diagram
Caption: Workflow for SNAr synthesis of the target compound.
Detailed Experimental Protocol
-
1. Reaction Setup: To a stirred solution of 4-chloro-3-nitrobenzotrifluoride (1.0 equiv.) in DMF, add triethylamine (3.0 equiv.) and ethylamine hydrochloride (1.2 equiv.) portion-wise at 0°C.[4]
-
2. Reaction Execution: Heat the resulting mixture to 100°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
3. Work-up: Upon completion, cool the reaction mixture and dilute it with ethyl acetate. Wash the organic layer with water and then with brine.[4]
-
4. Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexane) to yield the final product as a yellow solid.[4]
Route 2: N-Alkylation of 2-nitro-4-(trifluoromethyl)aniline
An alternative strategy involves the direct ethylation of a commercially available precursor, 2-nitro-4-(trifluoromethyl)aniline. This approach is conceptually simple but presents distinct mechanistic challenges that must be overcome with specific reaction conditions.
Mechanistic Rationale and Experimental Causality
This reaction is a standard N-alkylation; however, the substrate's reactivity is significantly diminished. The ortho-nitro group acts as a potent electron-withdrawing group, reducing the electron density on the aniline nitrogen. This decreased nucleophilicity makes the amine less reactive towards electrophiles like ethyl halides.[5]
-
Forcing Conditions: To overcome this low reactivity, more forcing conditions are required compared to the alkylation of a standard aniline.
-
Choice of Base: A strong base is essential to deprotonate the aniline, generating a more potent nucleophile (the anilide anion). Common choices include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), which are significantly stronger than bases like triethylamine or potassium carbonate.[5]
-
Temperature: The reaction often requires elevated temperatures (typically in the 80-120°C range) to achieve a reasonable rate.[5]
Synthetic Pathway Diagram
Caption: General workflow for N-Alkylation of the precursor aniline.
Adapted Experimental Protocol
-
1. Anion Formation: In an inert atmosphere, suspend sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous DMF. To this suspension, add a solution of 2-nitro-4-(trifluoromethyl)aniline (1.0 equiv.) in DMF dropwise at 0°C. Allow the mixture to stir at room temperature for 30 minutes.
-
2. Alkylation: Add an ethyl halide (e.g., ethyl iodide, 1.1 equiv.) dropwise to the mixture. Heat the reaction to 80°C and monitor by TLC until the starting material is consumed.
-
3. Work-up: Cool the reaction to 0°C and carefully quench by the slow addition of water. Extract the product with ethyl acetate.
-
4. Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Route 3: Nitration of an N-Ethyl Precursor
A third, more circuitous route involves introducing the nitro group onto a pre-existing N-ethyl-4-(trifluoromethyl)aniline backbone. This electrophilic aromatic substitution requires a multi-step sequence to ensure correct regioselectivity and avoid unwanted side reactions.
Mechanistic Rationale and Experimental Causality
Direct nitration of N-ethyl-4-(trifluoromethyl)aniline is problematic. The activating, ortho-, para-directing nature of the ethylamino group would compete with the deactivating, meta-directing trifluoromethyl group, leading to a mixture of isomers and potential oxidation of the amine. To control the reaction, a protection-nitration-deprotection sequence is employed.[6]
-
1. Protection: The amine is first protected as an acetamide by reacting it with acetic anhydride. This moderates the activating effect of the amine and sterically hinders the ortho position, improving regioselectivity.
-
2. Nitration: The protected intermediate is then nitrated. The acetyl group directs the incoming nitro group to the ortho position, as the para position is already occupied by the -CF₃ group.[6]
-
3. Deprotection: Finally, the acetyl group is removed by acid or base hydrolysis to reveal the desired secondary amine.[6]
This multi-step process, while effective, is less atom-economical and generates more waste compared to the SNAr approach.
Synthetic Pathway Diagram
Caption: Multi-step workflow for the nitration route.
Adapted Experimental Protocol
-
1. Protection: Add N-ethyl-4-(trifluoromethyl)aniline (1.0 equiv.) dropwise to acetic anhydride (3.0 equiv.) at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour. Pour the mixture into ice water to precipitate the protected amide, which is then filtered and dried.
-
2. Nitration: Dissolve the resulting amide in a suitable solvent and cool to 0-10°C. Add a nitrating agent (e.g., 70% nitric acid) dropwise while maintaining the temperature. Stir until the reaction is complete (monitored by TLC).[6]
-
3. Deprotection: Isolate the crude nitro-amide and heat it with concentrated hydrochloric acid for several hours to hydrolyze the amide bond.[6]
-
4. Isolation: Cool the reaction mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent. Purify by column chromatography.
Comparative Analysis and Recommendations
| Feature | Route 1: SNAr | Route 2: N-Alkylation | Route 3: Nitration |
| Starting Materials | 4-Chloro-3-nitrobenzotrifluoride, Ethylamine HCl | 2-nitro-4-(trifluoromethyl)aniline, Ethyl Halide | N-ethyl-4-(trifluoromethyl)aniline |
| Number of Steps | 1 | 1 | 3 |
| Typical Yield | ~72%[4] | Moderate to Good (Variable) | Moderate (Cumulative over 3 steps) |
| Purity | >98% (Post-Purification)[3] | Good (Post-Purification) | Fair to Good (Isomeric impurities possible) |
| Key Reagents | TEA, DMF | NaH or t-BuOK (Hazardous) | Acetic Anhydride, HNO₃, HCl (Corrosive) |
| Scalability | Excellent, preferred industrial route[3] | Moderate; handling NaH can be challenging at scale | Poor; multi-step process is inefficient |
| Atom Economy | High | Moderate | Low |
| Safety & Handling | Standard organic synthesis hazards | Requires inert atmosphere; pyrophoric base | Use of strong acids and nitrating agents |
Senior Application Scientist's Recommendation:
-
For Industrial Production and Scalable Synthesis: Route 1 (SNAr) is unequivocally the superior method. Its single-step nature, high yield, excellent purity, and use of relatively standard industrial reagents make it the most efficient and cost-effective choice.[3]
-
For Small-Scale Laboratory Synthesis: While Route 1 remains the best option, Route 2 (N-Alkylation) is a viable alternative if the starting material, 2-nitro-4-(trifluoromethyl)aniline, is more readily available or cost-effective than 4-Chloro-3-nitrobenzotrifluoride. However, it requires careful handling of strong, moisture-sensitive bases.
-
To be Avoided: Route 3 (Nitration) is the least practical approach. Its multi-step sequence significantly reduces the overall yield and increases labor and waste. The risk of forming regioisomers during the nitration step further complicates purification. This route should only be considered if the specific precursors are uniquely available and other routes are not feasible.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 4. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to the Synthesis and Reactivity of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, trifluoromethyl-substituted anilines are indispensable building blocks. The unique electronic properties conferred by the trifluoromethyl group significantly influence the reactivity, bioavailability, and metabolic stability of molecules. This guide provides an in-depth technical comparison of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline and its key positional isomers, focusing on their synthesis and differential reactivity. Understanding these nuances is critical for the rational design of synthetic routes and the development of novel chemical entities.
Introduction: The Strategic Importance of Trifluoromethyl Anilines
The trifluoromethyl (−CF₃) group is a powerful electron-withdrawing moiety that profoundly alters the electronic and steric environment of the aniline scaffold. This modification enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation, making trifluoromethyl anilines highly sought-after intermediates in drug discovery. Notably, derivatives of these anilines are core components of prominent pharmaceuticals, including the anti-cancer drugs flutamide and bicalutamide.[1][2] The interplay between the strongly electron-withdrawing nitro (−NO₂) and trifluoromethyl groups, along with the N-ethyl substituent, creates a fascinating array of reactivity profiles among the different positional isomers.
Comparative Synthesis: A Tale of Three Isomers
The synthesis of N-ethyl-nitro-(trifluoromethyl)aniline isomers is primarily achieved through two main strategies: nucleophilic aromatic substitution (SNAr) on a suitably halogenated precursor or a multi-step sequence involving nitration, N-protection/alkylation, and deprotection. The position of the nitro group relative to the trifluoromethyl and amino moieties dictates the feasibility and efficiency of these synthetic pathways.
The Ortho Isomer: this compound
The synthesis of the ortho-isomer, this compound, is a well-documented process, often proceeding via the N-alkylation of 2-nitro-4-(trifluoromethyl)aniline. The precursor itself can be synthesized from 4-chloro-3-nitro-benzotrifluoride.
Synthesis of the Precursor: 2-Nitro-4-(trifluoromethyl)aniline
A common industrial method involves the reaction of 4-chloro-3-nitro-benzotrifluoride with aqueous ammonia under elevated temperature and pressure. This nucleophilic aromatic substitution is facilitated by the strong activation of the aromatic ring by both the nitro and trifluoromethyl groups.
Figure 1: Synthetic route to 2-Nitro-4-(trifluoromethyl)aniline.
N-Ethylation to Yield the Final Product
The subsequent N-ethylation of 2-nitro-4-(trifluoromethyl)aniline presents a greater challenge due to the electronic effects at play. The ortho-nitro group, in conjunction with the para-trifluoromethyl group, strongly deactivates the aniline nitrogen, reducing its nucleophilicity.[3] This "ortho effect" necessitates more forcing reaction conditions compared to its meta and para counterparts.[4]
A typical procedure involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a strong base and a polar apathetic solvent at elevated temperatures.
Figure 2: N-Ethylation of 2-Nitro-4-(trifluoromethyl)aniline.
The Meta and Para Isomers: A Comparative Perspective
The synthesis of the meta and para isomers, N-Ethyl-3-nitro-4-(trifluoromethyl)aniline and N-Ethyl-4-nitro-3-(trifluoromethyl)aniline, respectively, generally follows similar principles but with notable differences in reactivity.
For instance, 4-nitro-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of the anti-cancer drug flutamide.[5] Its synthesis often involves the nitration of 3-(trifluoromethyl)aniline, where the amino group directs the incoming nitro group to the para position. Subsequent N-ethylation would be expected to proceed under milder conditions than the ortho-isomer due to the reduced steric hindrance and a less pronounced deactivating effect of the meta-trifluoromethyl group on the para-nitroaniline.
| Isomer | Precursor | Typical N-Alkylation Conditions | Plausible Yield | Key Considerations |
| This compound | 2-Nitro-4-(trifluoromethyl)aniline | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF), elevated temperature (e.g., 80-100 °C) | Moderate | Reduced nucleophilicity of the aniline due to the ortho-nitro group requires more forcing conditions.[3] |
| N-Ethyl-3-nitro-4-(trifluoromethyl)aniline | 3-Nitro-4-(trifluoromethyl)aniline | Moderate base (e.g., K₂CO₃), polar aprotic solvent, moderate temperature | Good to High | The nitro group is meta to the amino group, leading to less deactivation and easier N-alkylation. |
| N-Ethyl-4-nitro-3-(trifluoromethyl)aniline | 4-Nitro-3-(trifluoromethyl)aniline | Moderate base (e.g., K₂CO₃), polar aprotic solvent, moderate temperature | Good to High | While the nitro group is para, the meta-trifluoromethyl group has a less pronounced deactivating effect compared to the ortho-nitro isomer. |
Table 1: Comparative overview of the synthesis of N-Ethyl-nitro-(trifluoromethyl)aniline isomers.
Differential Reactivity in Synthetic Transformations
The positional isomerism of the nitro and trifluoromethyl groups significantly impacts the reactivity of the N-ethylated anilines in subsequent synthetic transformations, most notably in the reduction of the nitro group.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and crucial transformation, opening the door to a wide range of further functionalization, such as amide bond formation or diazotization. The rate and selectivity of this reduction can be influenced by the electronic environment of the nitro group.
For this compound, the nitro group is flanked by the bulky N-ethylamino group and is on a highly electron-deficient ring. While standard reduction conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl) are generally effective, the reaction kinetics may differ compared to the other isomers.
In contrast, the nitro group in N-Ethyl-4-nitro-3-(trifluoromethyl)aniline is less sterically hindered and in a different electronic environment, which may lead to faster reduction rates under similar conditions.
Figure 3: Comparative reduction of ortho and para isomers.
Spectroscopic and Physicochemical Properties
The positional isomerism also gives rise to distinct spectroscopic signatures, which are invaluable for their characterization and differentiation.
| Property | This compound | N-Ethyl-3-nitro-4-(trifluoromethyl)aniline | N-Ethyl-4-nitro-3-(trifluoromethyl)aniline |
| Appearance | Yellow solid | - | Yellow crystalline powder |
| Melting Point (°C) | - | - | 124-130 |
| ¹H NMR | Aromatic protons are significantly downfield shifted due to the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups. | Distinct aromatic proton splitting patterns reflecting the meta and para relationships of the substituents. | Aromatic protons show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Carbon attached to the trifluoromethyl group shows a characteristic quartet. Carbons ortho and para to the nitro group are significantly deshielded. | Specific chemical shifts for the aromatic carbons reflecting the substituent positions. | The carbon bearing the nitro group is highly deshielded. |
| IR (cm⁻¹) | Characteristic strong absorptions for N-H stretching, aromatic C-H stretching, asymmetric and symmetric NO₂ stretching, and strong C-F stretching. | Similar functional group absorptions but with slight shifts in wavenumber due to the different electronic environment. | Strong absorptions corresponding to NO₂ and C-F stretching are prominent. |
Experimental Protocols
Synthesis of 2-Nitro-4-(trifluoromethyl)aniline
-
Materials: 4-Chloro-3-nitro-benzotrifluoride, aqueous ammonia (25-30%), copper catalyst (optional).
-
Procedure:
-
In a high-pressure autoclave, charge 4-chloro-3-nitro-benzotrifluoride and an excess of aqueous ammonia.
-
If desired, add a catalytic amount of a copper salt (e.g., CuCl).
-
Seal the reactor and heat to approximately 115°C for 6 hours, during which the pressure will increase.
-
After cooling to room temperature, carefully vent the reactor.
-
The product, 2-nitro-4-(trifluoromethyl)aniline, will precipitate from the reaction mixture.
-
Filter the solid, wash with water, and dry to obtain the product with high yield and purity (>98%).
-
Synthesis of this compound
-
Materials: 2-Nitro-4-(trifluoromethyl)aniline, ethyl iodide (or ethyl bromide), potassium carbonate (or sodium hydride), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 2-nitro-4-(trifluoromethyl)aniline in anhydrous DMF, add a strong base such as potassium carbonate (2-3 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0°C.
-
After stirring for a short period, add the ethylating agent (1.1-1.2 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100°C for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Conclusion
The synthesis and reactivity of this compound and its positional isomers are governed by a delicate interplay of steric and electronic effects. The ortho-isomer, with its highly deactivated amino group, presents a greater synthetic challenge for N-alkylation compared to its meta and para counterparts. These differences in reactivity extend to subsequent transformations, such as the reduction of the nitro group. A thorough understanding of these isomer-specific properties is paramount for researchers and drug development professionals in designing efficient synthetic strategies and for the targeted development of novel molecules with desired physicochemical and biological profiles. The detailed protocols and comparative data presented in this guide serve as a valuable resource for navigating the synthetic landscape of these important chemical intermediates.
References
- 1. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. drnerz.com [drnerz.com]
- 5. Page loading... [guidechem.com]
Comparative Reactivity Analysis: N-Ethyl vs. N-Methyl-2-nitro-4-(trifluoromethyl)aniline
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, functionalized anilines are indispensable building blocks.[1] Their utility is amplified by the strategic placement of electron-withdrawing groups, which modulate their reactivity and provide vectors for further chemical elaboration. This guide provides an in-depth comparison of the reactivity of two such critical intermediates: N-ethyl-2-nitro-4-(trifluoromethyl)aniline and N-methyl-2-nitro-4-(trifluoromethyl)aniline .
The presence of the strongly deactivating nitro (-NO₂) and trifluoromethyl (-CF₃) groups renders the aromatic ring electron-deficient, predisposing it to nucleophilic aromatic substitution (SNAr) reactions.[2][3][4] The core of our analysis will, therefore, focus on the role of the N-alkyl substituent (ethyl vs. methyl) in influencing the nucleophilic character of the amine and its participation in characteristic reactions. While direct kinetic studies comparing these two specific molecules are not prevalent in the literature, a robust comparison can be drawn from fundamental principles of physical organic chemistry and data from closely related systems.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of the amino group in these anilines is governed by a delicate balance between electronic and steric factors. The alkyl group, whether methyl or ethyl, influences the electron density on the nitrogen atom and simultaneously creates a steric shield around it.
Electronic Effects
Alkyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, thereby enhancing its intrinsic basicity and nucleophilicity compared to an unsubstituted aniline.[5] The order of inductive effect for common alkyl groups is:
Ethyl > Methyl > Hydrogen
Based on electronics alone, the ethyl group in this compound would render the nitrogen lone pair slightly more available for reaction than the methyl group in its counterpart. However, this electronic influence is often overshadowed by steric considerations, especially in solution-phase reactions.
Steric Effects
Steric hindrance refers to the spatial bulk of the groups surrounding a reactive center. The ethyl group is significantly larger than the methyl group. This increased bulk has two major consequences:
-
Hindrance to Nucleophilic Attack: In reactions where the aniline acts as a nucleophile, the alkyl group can physically impede the approach of the nitrogen's lone pair to the electrophilic center of another molecule.
-
Hindrance to Solvation: Solvation plays a critical role in stabilizing charged intermediates and transition states. A bulkier substituent can hinder the organization of solvent molecules around the molecule, affecting reaction energetics.[5]
Studies comparing the reactivity of aniline with N-methylaniline in SNAr reactions have shown that N-methylaniline reacts significantly slower. For instance, the reaction of N-methylaniline with 4-nitrophenyl 2,4,6-trinitrophenyl ether is dramatically slower (by a factor of 10⁵) than the corresponding reaction with aniline, a reduction attributed primarily to increased steric hindrance.[6][7] It is a well-established principle that this retarding effect becomes more pronounced as the size of the N-alkyl group increases.
Reactivity Comparison in Key Reaction Classes
Based on the principles outlined above, we can predict the relative reactivity of our two target molecules.
| Feature | N-Methyl-2-nitro-4-(trifluoromethyl)aniline | This compound | Expected Outcome |
| N-Alkyl Group | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Ethyl group is bulkier and slightly more electron-donating. |
| Electronic Effect | Moderate +I Effect | Stronger +I Effect | N-ethyl derivative has slightly higher intrinsic nucleophilicity. |
| Steric Hindrance | Lower | Higher | N-ethyl derivative experiences greater steric shielding. |
| Overall Reactivity | Higher | Lower | Steric effects are predicted to dominate, leading to slower reactions for the N-ethyl derivative. |
Caption: Factors influencing the reactivity of N-methyl vs. N-ethyl anilines.
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To empirically validate the predicted reactivity difference, a competitive SNAr experiment can be designed. This protocol serves as a self-validating system, as the relative consumption of reactants directly corresponds to their reactivity under identical conditions.
Objective: To determine the relative reaction rates of N-methyl-2-nitro-4-(trifluoromethyl)aniline and this compound with a standard electrophile, 1-fluoro-2,4-dinitrobenzene (DNFB).
Materials:
-
N-methyl-2-nitro-4-(trifluoromethyl)aniline
-
This compound
-
1-fluoro-2,4-dinitrobenzene (DNFB)
-
Acetonitrile (anhydrous)
-
Diisopropylethylamine (DIPEA)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, magnetic stir bars
-
GC-MS or HPLC system
Methodology:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of N-methyl-2-nitro-4-(trifluoromethyl)aniline, this compound, and the internal standard in anhydrous acetonitrile. The causality for using an internal standard is to ensure accurate quantification by correcting for variations in injection volume or detector response.
-
-
Reaction Setup:
-
In a 10 mL reaction vial equipped with a magnetic stir bar, add 1.0 mL (0.1 mmol) of the N-methyl aniline stock solution and 1.0 mL (0.1 mmol) of the N-ethyl aniline stock solution.
-
Add 0.5 mL of the internal standard stock solution.
-
Add 2.0 mL of anhydrous acetonitrile to bring the total volume to 4.5 mL.
-
Add 1.1 equivalents of DIPEA. DIPEA is a non-nucleophilic base chosen to scavenge the HF produced during the reaction without competing in the primary nucleophilic substitution.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 0.5 equivalents of DNFB (relative to the total aniline concentration). Using a substoichiometric amount of the electrophile ensures a competitive environment where the more reactive nucleophile will react preferentially.
-
Immediately take a t=0 aliquot (approx. 50 µL), quench with a prepared quenching solution (e.g., dilute acid in acetonitrile), and prepare for analysis.
-
Maintain the reaction at a constant temperature (e.g., 50 °C) and stir vigorously.
-
Collect aliquots at regular time intervals (e.g., 15, 30, 60, 120, 240 minutes) and quench immediately.
-
-
Analysis:
-
Analyze all quenched aliquots by GC-MS or HPLC.
-
Quantify the remaining concentrations of both N-methyl and N-ethyl anilines relative to the constant concentration of the internal standard.
-
Plot the concentration of each reactant versus time to determine the rate of consumption.
-
Caption: Experimental workflow for competitive reactivity analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Analysis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the stringent assessment of purity for chemical intermediates is a cornerstone of quality control and regulatory compliance. N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, demands a robust analytical methodology to ensure its suitability for downstream applications. This guide provides an in-depth comparison of a primary High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound against alternative analytical techniques, supported by experimental rationale and adherence to scientific best practices.
Introduction: The Analytical Imperative for this compound
This compound (MW: 234.178 g/mol ) is a substituted nitroaromatic amine whose purity can be influenced by its synthetic route and storage conditions.[1] The presence of impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final product. Therefore, a highly selective and sensitive analytical method is paramount for its quality control.
The synthesis of this compound typically involves the reaction of 4-Chloro-3-nitrobenzotrifluoride with ethylamine hydrochloride.[2] This process can lead to several potential impurities, including unreacted starting materials, isomers, and by-products from side reactions. Furthermore, as a nitroaromatic compound, it may be susceptible to degradation under stress conditions such as light, heat, and extreme pH.[3][4][5]
This guide will focus on a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary technique for purity assessment, owing to its versatility and suitability for non-volatile and thermally labile compounds.[6] We will then compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Primary Analytical Approach: A Stability-Indicating RP-HPLC Method
A well-designed RP-HPLC method is the workhorse for purity analysis in the pharmaceutical industry. For this compound, a C18 column is proposed as the stationary phase due to its broad applicability in separating compounds of moderate polarity.
The following method is a robust starting point for the analysis of this compound, based on established methods for similar nitroaromatic and trifluoromethyl-containing compounds.[7][8]
| Parameter | Condition | Justification |
| Instrument | HPLC system with UV Detector | Standard equipment in most analytical laboratories. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) | Excellent for retaining and separating moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape and ionization for potential MS detection. Acetonitrile provides good resolution for aromatic compounds. |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) | A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | Aromatic compounds with nitro groups typically exhibit strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A common injection volume for standard HPLC analysis. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
The following diagram illustrates the logical flow of the HPLC purity analysis.
To be considered a self-validating system, the proposed HPLC method must undergo rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][9] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
While RP-HPLC is a robust primary method, other techniques offer unique advantages for specific analytical challenges. The choice of method often depends on the specific information required, such as the identification of unknown impurities or the analysis of volatile contaminants.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Separation based on polarity; detection by UV absorbance. | Robust, reproducible, and widely available. Excellent for quantification of known impurities. | Limited peak capacity for complex mixtures. Requires chromophores for detection. | Routine purity testing and assay of the main component. |
| GC-MS | Separation based on volatility and polarity; detection by mass spectrometry. | High separation efficiency for volatile compounds. Provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar analytes.[10][11] | Analysis of volatile starting materials, residual solvents, and thermally stable impurities. |
| LC-MS/MS | Separation based on polarity; detection by tandem mass spectrometry. | High sensitivity and selectivity. Provides structural information for a wide range of compounds. | Higher cost and complexity compared to HPLC-UV. Matrix effects can influence quantification. | Identification and quantification of trace-level impurities and degradation products, especially in complex matrices.[12][13] |
The selection of the most appropriate analytical technique is a critical decision in the drug development process. The following diagram outlines a logical approach to this selection.
Conclusion: A Multi-faceted Approach to Purity Assurance
The purity analysis of this compound necessitates a well-defined and validated analytical strategy. A stability-indicating RP-HPLC method serves as the cornerstone for routine quality control, offering a reliable and reproducible means of quantifying the main component and known impurities. However, a comprehensive understanding of the impurity profile may require the complementary use of GC-MS for volatile components and LC-MS/MS for the identification of trace-level, non-volatile impurities. By employing a multi-faceted analytical approach, grounded in the principles of scientific integrity and regulatory compliance, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pjps.pk [pjps.pk]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
A Comparative Guide to the X-ray Crystallographic Analysis of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount to understanding its bioactivity, physical properties, and potential applications. N-Ethyl-2-nitro-4-(trifluoromethyl)aniline and its derivatives represent a class of compounds with significant interest due to their unique electronic and steric properties conferred by the nitro and trifluoromethyl substituents.[1][2] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against other common analytical techniques, offering insights into experimental design and data interpretation.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for the absolute structural determination of crystalline compounds.[3] It provides a detailed three-dimensional map of electron density, allowing for the precise measurement of bond lengths, bond angles, and torsion angles. For this compound derivatives, X-ray crystallography can unequivocally establish:
-
Molecular Conformation: The spatial arrangement of the ethyl, nitro, and trifluoromethyl groups relative to the aniline backbone.
-
Intermolecular Interactions: The presence and nature of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.
-
Effects of Substitution: How different derivatives or polymorphic forms alter the crystal lattice and, consequently, the material's bulk properties.
Hypothetical X-ray Crystallographic Data for this compound
Based on analyses of related structures, a hypothetical crystallographic dataset is presented below to illustrate the expected precision of this technique.
| Crystallographic Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a (Å) | 10-12 | Unit cell dimension. |
| b (Å) | 13-15 | Unit cell dimension. |
| c (Å) | 14-16 | Unit cell dimension. |
| β (°) | 90-95 | Angle of the unit cell. |
| Resolution (Å) | < 0.8 | A measure of the level of detail in the electron density map. |
The Experimental Workflow: A Step-by-Step Protocol
The process of determining a crystal structure via X-ray diffraction is a meticulous one, requiring careful execution at each stage.
Caption: A generalized workflow for single-crystal X-ray diffraction.
Detailed Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, acetone, or a mixture).
-
Crystal Selection and Mounting: A well-formed, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The phase problem is typically solved using direct methods for small molecules.[5] An initial model of the molecule is generated and then refined against the experimental data to improve the fit and obtain the final, high-resolution structure.
-
Validation and Deposition: The final structure is validated using software tools to check for geometric and other potential issues. The crystallographic data is then typically deposited in a public database like the Cambridge Structural Database (CSD).
A Comparative Look at Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods are invaluable for routine characterization, purity assessment, and providing complementary information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F). | Excellent for structural elucidation in solution; non-destructive. | Does not provide precise bond lengths or angles; provides an average structure in solution. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C=C, NO₂, C-F). | Fast, simple, and provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, determines elemental composition. | Does not provide information on stereochemistry or isomeric distinction. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the connectivity of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed. The ¹H NMR would show characteristic signals for the ethyl group and the aromatic protons, with their chemical shifts and coupling patterns providing information about their local electronic environment. ¹⁹F NMR would confirm the presence of the trifluoromethyl group with a characteristic singlet.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, aromatic C-H and C=C stretches, asymmetric and symmetric stretches of the nitro group, and strong C-F stretching vibrations.[2][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation pattern.[3] For this compound, the molecular ion peak would confirm the molecular formula, and fragmentation might involve the loss of the ethyl group, the nitro group, or parts of the trifluoromethyl group.
The Synergy of Techniques for Comprehensive Characterization
The most robust approach to characterizing this compound derivatives involves a multi-technique strategy. While NMR, FT-IR, and MS can confirm the identity and purity of a synthesized compound, only X-ray crystallography can provide the definitive three-dimensional structure. This detailed structural information is often the key to understanding structure-activity relationships and designing new molecules with desired properties.
Caption: 2D representation of this compound.
Conclusion
For the unambiguous structural determination of this compound and its derivatives, X-ray crystallography is the most powerful and definitive method, provided a suitable single crystal can be obtained. It delivers a complete and precise three-dimensional structure, which is invaluable for understanding the compound's properties and interactions at a molecular level. Spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable complementary tools for confirming identity, assessing purity, and providing structural information in non-crystalline states. The synergistic use of these techniques provides a comprehensive understanding of these important molecules.
References
- 1. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 2. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Isomeric Purity of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
For researchers, scientists, and drug development professionals, the precise molecular architecture of a compound is not a matter of academic curiosity—it is a cornerstone of efficacy, safety, and regulatory compliance. In the synthesis of complex organic molecules such as N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, a critical intermediate in various synthetic pathways, the control of isomeric purity is paramount. The presence of even minor amounts of positional isomers can have significant and often unforeseen consequences on downstream reactions and the biological activity of the final product.
This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of this compound, with a primary focus on distinguishing it from its most probable isomeric impurity, N-ethyl-4-nitro-2-(trifluoromethyl)aniline. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
The Synthetic Landscape and the Genesis of Isomeric Impurities
The common synthesis of this compound involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride with ethylamine.[1] This seemingly straightforward reaction is complicated by the potential presence of an isomeric starting material, 4-chloro-2-nitrobenzotrifluoride. The nitration of p-chlorobenzotrifluoride can yield a mixture of isomers, with the 3-nitro product being the major component and the 2-nitro as a minor, but significant, impurity.[2]
This initial isomeric contamination in the starting material is the primary route to the formation of N-ethyl-4-nitro-2-(trifluoromethyl)aniline alongside the desired product. Therefore, a robust analytical strategy must be capable of separating and quantifying these two closely related isomers.
Comparative Analytical Methodologies
A multi-pronged analytical approach is essential for the unambiguous determination of the isomeric purity of this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each offer unique advantages in the separation, identification, and quantification of the target compound and its isomers.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone for determining the purity of non-volatile organic compounds. For the separation of positional isomers like this compound and its 4-nitro-2-(trifluoromethyl) counterpart, reversed-phase HPLC is the method of choice. The subtle differences in the polarity of these isomers, arising from the different positions of the nitro and trifluoromethyl groups, can be exploited to achieve baseline separation.
Table 1: Proposed HPLC Method Parameters for Isomeric Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase provides excellent hydrophobic interactions, which are key to separating isomers with minor polarity differences. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration, allows for the effective separation of compounds with a range of polarities, including potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | The aromatic nature and the presence of the nitro chromophore in both isomers ensure strong UV absorbance at this wavelength, allowing for sensitive detection. |
| Column Temp. | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and improved peak shapes. |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare individual standard solutions of this compound and N-ethyl-4-nitro-2-(trifluoromethyl)aniline at a concentration of approximately 0.1 mg/mL in acetonitrile. Prepare a mixed standard solution containing both isomers.
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition. Inject the mixed standard solution to confirm the resolution of the two isomers. Subsequently, inject the sample solution.
-
Data Analysis: Identify the peaks corresponding to the two isomers based on their retention times from the mixed standard run. Integrate the peak areas to determine the percentage of each isomer present in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While HPLC is excellent for separation and quantification, ¹H NMR spectroscopy provides definitive structural confirmation and can be used to quantify isomeric ratios without the need for individual isomer standards, provided the signals are well-resolved. The chemical shifts of the aromatic protons are highly sensitive to the electronic environment created by the substituents.
Predicted ¹H NMR Spectral Differences
The key to distinguishing between the two isomers lies in the chemical shifts and coupling patterns of the aromatic protons.
-
This compound: The proton ortho to the ethylamino group and meta to the nitro group will experience a different shielding effect compared to the proton ortho to the nitro group and meta to the trifluoromethyl group.
-
N-ethyl-4-nitro-2-(trifluoromethyl)aniline: The arrangement of substituents will result in a distinct set of chemical shifts and coupling constants for the aromatic protons.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | This compound | N-ethyl-4-nitro-2-(trifluoromethyl)aniline | Rationale for Differentiation |
| Aromatic-H | ~8.2 (d), ~7.5 (dd), ~6.8 (d) | ~8.4 (d), ~7.8 (dd), ~7.0 (d) | The different positions of the electron-withdrawing nitro and trifluoromethyl groups will cause distinct downfield shifts for the adjacent protons. The coupling patterns will also differ due to the relative positions of the protons. |
| -CH₂- (Ethyl) | ~3.4 (q) | ~3.5 (q) | Minimal difference expected. |
| -CH₃ (Ethyl) | ~1.4 (t) | ~1.4 (t) | Minimal difference expected. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Carefully analyze the aromatic region of the spectrum. The distinct chemical shifts and coupling patterns will allow for the identification of both isomers. The relative integrals of the well-resolved aromatic signals can be used to determine the isomeric ratio.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Profiling
For the identification of volatile and semi-volatile impurities, GC-MS is an invaluable technique. While HPLC is generally preferred for the quantification of these specific isomers due to their relatively high boiling points, GC-MS can provide crucial information about other potential process-related impurities.
Expected Fragmentation Patterns
In electron ionization (EI) mass spectrometry, both isomers will likely exhibit a molecular ion peak (M⁺) at m/z 234. The fragmentation patterns are expected to be similar, with characteristic losses of the ethyl group (-29 Da), the nitro group (-46 Da), and potentially fragments related to the trifluoromethyl group. Subtle differences in fragment ion abundances may be observed due to the different substitution patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as ethyl acetate or dichloromethane.
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the analytes.
-
MS Detection: Acquire mass spectra in the full scan mode to identify all detectable components.
-
Data Analysis: Compare the obtained mass spectra with spectral libraries and analyze the fragmentation patterns to identify any potential impurities.
Workflow and Decision Making
The following diagram illustrates a logical workflow for the comprehensive analysis of the isomeric purity of this compound.
Caption: A logical workflow for the comprehensive analysis of this compound purity.
Conclusion
Ensuring the isomeric purity of this compound is a critical step in guaranteeing the quality and consistency of downstream products. A combination of HPLC for robust quantification, ¹H NMR for definitive structural elucidation, and GC-MS for a broader impurity profile provides a comprehensive and self-validating analytical strategy. By understanding the synthetic origin of potential isomeric impurities and employing these orthogonal analytical techniques, researchers and drug development professionals can confidently assess the quality of this important chemical intermediate.
References
A Comparative Guide to Catalytic Systems for the Reduction of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitroaromatics to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The target molecule of this guide, N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, serves as a crucial intermediate in the synthesis of various complex organic molecules and has been investigated for its potential biological and pharmacological properties.[1] The selective and efficient reduction of its nitro group is paramount for subsequent functionalization.
This guide provides a comprehensive comparison of various catalytic systems applicable to the reduction of this compound. We will delve into the mechanistic nuances of different catalysts, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal system for their specific needs.
The Importance of Catalytic Selection
The choice of a catalytic system for the reduction of a substituted nitroaromatic like this compound is governed by several factors including chemoselectivity, cost, scalability, and safety. The presence of a trifluoromethyl group and an N-ethyl substituent introduces electronic and steric considerations that can influence catalyst activity and selectivity.[2] Therefore, a careful evaluation of different catalytic approaches is essential.
Comparison of Key Catalytic Systems
The reduction of nitroaromatics can be broadly categorized into several methods, with catalytic hydrogenation being the most prominent.[3] This typically involves the use of a heterogeneous catalyst and a hydrogen source. Below, we compare three widely used and effective catalytic systems: Palladium on Carbon (Pd/C), Platinum-based catalysts, and Raney Nickel.
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium formate, Hydrazine | Room temp. to 50°C, 1-50 atm H₂ | High efficiency, good selectivity, easy catalyst removal | Can be pyrophoric, potential for dehalogenation in relevant substrates |
| Platinum-based Catalysts (e.g., Pt/C, PtO₂) | H₂ gas | Room temp. to 80°C, 1-100 atm H₂ | High activity, good for sterically hindered groups | Higher cost, may require higher pressures |
| Raney Nickel | H₂ gas, Formic acid | Room temp. to 100°C, 1-100 atm H₂ | Lower cost, less prone to dehalogenation of aryl chlorides and bromides | Pyrophoric, can be less selective, potential for hydroxylamine accumulation |
In-Depth Analysis of Catalytic Systems
Palladium on Carbon (Pd/C)
Palladium on carbon is often the catalyst of choice for the reduction of nitroaromatics due to its high activity and selectivity under mild conditions.[3][4] The reaction mechanism involves the adsorption of the nitroaromatic and the hydrogen source onto the palladium surface, followed by a stepwise reduction of the nitro group to the amine via nitroso and hydroxylamine intermediates.[4]
Causality of Experimental Choices: The choice of hydrogen source with Pd/C is critical. While hydrogen gas is highly effective, it requires specialized pressure equipment.[4] For laboratory-scale synthesis, transfer hydrogenation using ammonium formate or hydrazine hydrate offers a safer and more convenient alternative.[5][6] The solvent choice, typically an alcohol like methanol or ethanol, is made to ensure the solubility of the starting material and the hydrogen donor.
Caption: General workflow for the Pd/C catalyzed reduction of this compound.
Platinum-Based Catalysts
Platinum catalysts, such as platinum on carbon (Pt/C) or platinum oxide (PtO₂, Adams' catalyst), are also highly effective for the hydrogenation of nitroaromatics.[7][8][9] They often exhibit higher activity than palladium catalysts, which can be advantageous for reducing sterically hindered nitro groups or for reactions that are sluggish with Pd/C.
Causality of Experimental Choices: Platinum catalysts are particularly useful when high throughput is desired, as their high activity can lead to shorter reaction times. However, this high activity can sometimes lead to over-reduction of other functional groups if not carefully controlled. The use of co-catalysts or modifiers, such as iron(III) hydroxide, can enhance the chemoselectivity of platinum catalysts, preventing the reduction of other sensitive groups.[10]
Raney Nickel
Raney Nickel is a cost-effective alternative to precious metal catalysts for the reduction of nitro compounds.[11][12] It is particularly advantageous when dealing with substrates containing halogen substituents that are prone to hydrogenolysis with Pd/C.[3] The reduction can be carried out using hydrogen gas or through transfer hydrogenation with sources like formic acid.[13]
Causality of Experimental Choices: The primary driver for choosing Raney Nickel is its lower cost and its ability to preserve certain functional groups that might be reduced by more active catalysts.[12] However, Raney Nickel is pyrophoric and must be handled with care, usually as a slurry in water or a suitable solvent.[12] The reaction conditions, including temperature and pressure, may need to be more forcing compared to palladium or platinum catalysts to achieve complete conversion.
Experimental Protocols
Protocol 1: Reduction using Pd/C and Ammonium Formate
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol
-
Ethyl acetate
-
Celite
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material).
-
To this solution, carefully add 10% Pd/C (0.05 eq).
-
Add ammonium formate (5.0 eq) in portions to control the initial exotherm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Caution: The Celite pad should be kept wet to prevent the pyrophoric catalyst from igniting.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reduction using Raney Nickel and Hydrogen Gas
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Ethanol
-
Hydrogen gas supply
-
Parr hydrogenator or similar pressure vessel
Procedure:
-
To a pressure vessel, add a slurry of Raney Nickel (approx. 10% by weight of the substrate) in ethanol.
-
Add a solution of this compound (1.0 eq) in ethanol.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the reaction by observing the uptake of hydrogen and by analyzing aliquots via TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: Keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Conclusion
The selection of a catalytic system for the reduction of this compound is a critical decision that impacts the efficiency, selectivity, and cost-effectiveness of the synthesis. Palladium on carbon offers a versatile and highly efficient option, particularly with transfer hydrogenation for ease of use. Platinum-based catalysts provide high activity, which can be beneficial for challenging substrates. Raney Nickel presents a more economical choice, especially when avoiding dehalogenation is a concern.
By understanding the underlying principles and carefully considering the experimental parameters, researchers can select and optimize the most suitable catalytic system to achieve their desired synthetic outcomes.
References
- 1. N-ethyl-4-nitro-2-(trifluoromethyl)aniline | 1183678-32-1 | Benchchem [benchchem.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Reduction of Nitro Compounds with Platinum Oxide - Platinum Black as Catalyst - Richard A. Briggs - Google ブックス [books.google.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoselective Hydrogenation of Nitroaromatics at the Nanoscale Iron(III)-OH-Platinum Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 13. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
Benchmarking the Efficiency of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline in Multi-step Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and environmental footprint of a multi-step synthesis. This guide provides an in-depth technical comparison of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline against its structural isomer, 4-nitro-3-(trifluoromethyl)aniline, in the context of synthesizing biologically relevant trifluoromethyl-substituted benzimidazoles. By examining the synthetic pathways, experimental data, and underlying chemical principles, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic strategies.
Introduction to Trifluoromethylated Anilines as Synthetic Building Blocks
This compound and its isomers are valuable intermediates in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro and amino functionalities on the aniline ring provide versatile handles for a variety of chemical transformations.
This guide focuses on a common and important application of ortho-nitroanilines: the synthesis of benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The efficiency of constructing this heterocyclic system is therefore of significant interest.
Comparative Synthesis of Trifluoromethyl-Substituted Benzimidazoles
We will compare two multi-step synthetic routes to isomeric 2-aminobenzimidazoles, starting from this compound and 4-nitro-3-(trifluoromethyl)aniline, respectively. The comparison will focus on key efficiency metrics: overall yield, reaction conditions, and simplicity of the procedures.
Route 1: Synthesis of 1-Ethyl-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine from this compound
This synthetic pathway involves a two-step process: the reduction of the nitro group to form an ortho-phenylenediamine, followed by cyclization with cyanogen bromide to introduce the 2-amino group and form the benzimidazole ring.
Experimental Protocol: Route 1
Step 1: Synthesis of N1-Ethyl-4-(trifluoromethyl)benzene-1,2-diamine
-
Reaction: Reduction of this compound.
-
Procedure: A solution of this compound (1 equivalent) in ethanol is subjected to catalytic hydrogenation. 10% Palladium on carbon (Pd/C) is used as the catalyst under a hydrogen atmosphere. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude N1-Ethyl-4-(trifluoromethyl)benzene-1,2-diamine. This intermediate is often used in the next step without further purification.
-
Yield: High yields, typically >90%, are expected for this type of nitro group reduction.
Step 2: Synthesis of 1-Ethyl-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine
-
Reaction: Cyclization of N1-Ethyl-4-(trifluoromethyl)benzene-1,2-diamine with cyanogen bromide.
-
Procedure: The crude N1-Ethyl-4-(trifluoromethyl)benzene-1,2-diamine from the previous step is dissolved in a suitable solvent such as a mixture of methanol and water. Cyanogen bromide (1.1 equivalents) is added portion-wise at 0-5 °C. The reaction mixture is then stirred at room temperature for several hours.
-
Work-up: The reaction mixture is neutralized with an aqueous base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
-
Yield: Moderate to good yields are anticipated for this cyclization step.
Route 2: Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine from 4-Nitro-3-(trifluoromethyl)aniline (Alternative)
This alternative route also proceeds in two steps: reduction of the nitro group to form the corresponding ortho-phenylenediamine, followed by cyclization.
Experimental Protocol: Route 2
Step 1: Synthesis of 4-(Trifluoromethyl)benzene-1,2-diamine
-
Reaction: Reduction of 4-nitro-3-(trifluoromethyl)aniline.
-
Procedure: A solution of 4-nitro-3-(trifluoromethyl)aniline (1 equivalent) in ethanol is hydrogenated at atmospheric pressure using 5% Palladium on carbon (Pd/C) as a catalyst. The reaction is monitored until completion.[1]
-
Work-up: The catalyst is filtered off, and the solvent is evaporated. The residue is crystallized from petroleum ether to give the pure 4-(Trifluoromethyl)benzene-1,2-diamine.[1]
-
Yield: A reported yield for this reduction is 85%.[1]
Step 2: Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine
-
Reaction: Cyclization of 4-(Trifluoromethyl)benzene-1,2-diamine with cyanogen bromide.
-
Procedure: To a solution of 4-(Trifluoromethyl)benzene-1,2-diamine (1 equivalent) in a mixture of methanol and water, cyanogen bromide (1.1 equivalents) is added at a low temperature. The reaction is then allowed to proceed at room temperature.
-
Work-up: The work-up procedure is similar to that of Route 1, involving neutralization, extraction, and purification.
-
Yield: Yields for this step are expected to be in a similar range to the cyclization in Route 1.
Comparative Analysis of Efficiency
To provide a clear comparison, the key parameters of each synthetic route are summarized below.
| Parameter | Route 1 (from this compound) | Route 2 (from 4-Nitro-3-(trifluoromethyl)aniline) |
| Starting Material | This compound | 4-Nitro-3-(trifluoromethyl)aniline |
| Intermediate | N1-Ethyl-4-(trifluoromethyl)benzene-1,2-diamine | 4-(Trifluoromethyl)benzene-1,2-diamine |
| Final Product | 1-Ethyl-6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine | 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine |
| Step 1 Yield | >90% (estimated) | 85%[1] |
| Step 2 Yield | Moderate to Good (estimated) | Moderate to Good (estimated) |
| Overall Yield | Potentially higher due to higher yield in the first step. | Dependent on the yield of the second step. |
| Key Reagents | Pd/C, H₂, Cyanogen Bromide | Pd/C, H₂, Cyanogen Bromide |
| Reaction Conditions | Mild (Room temperature hydrogenation) | Mild (Atmospheric pressure hydrogenation)[1] |
Causality Behind Experimental Choices and Efficiency
The choice of palladium on carbon for the reduction of the nitro group is a standard and highly efficient method, known for its high yields and clean reaction profiles. The use of catalytic hydrogenation is also environmentally benign compared to stoichiometric reducing agents.
The key difference in the starting materials lies in the substitution pattern on the aniline ring. In this compound, the ethyl group is already installed on the nitrogen that will become part of the benzimidazole ring. In contrast, the synthesis starting from 4-nitro-3-(trifluoromethyl)aniline yields a benzimidazole with a free N-H group. If the desired final product requires an N-alkylation, the first route offers a more convergent and potentially more efficient synthesis by incorporating the ethyl group from the start.
The electronic effects of the trifluoromethyl group can also influence the reactivity of the intermediates. In both routes, the electron-withdrawing nature of the CF₃ group can affect the nucleophilicity of the amino groups during the cyclization step. However, the relative positions of the substituents may lead to subtle differences in reaction rates and yields.
Visualization of Synthetic Workflows
To visually represent the compared synthetic pathways, the following diagrams are provided.
Caption: Comparative workflow for the synthesis of trifluoromethyl-substituted benzimidazoles.
Conclusion and Outlook
This guide demonstrates that this compound is a highly efficient precursor for the synthesis of N-substituted trifluoromethyl-benzimidazoles. The presented two-step synthesis, involving reduction and cyclization, is a straightforward and high-yielding approach.
When compared to a similar synthesis starting from the isomeric 4-nitro-3-(trifluoromethyl)aniline, the use of this compound offers the advantage of pre-installing the N-ethyl group, which can lead to a more convergent overall synthesis if an N-substituted benzimidazole is the target. The estimated higher yield in the initial reduction step also suggests a potential for a higher overall yield.
Ultimately, the choice of starting material will depend on the specific target molecule and the desired substitution pattern. However, for the synthesis of N-alkylated trifluoromethyl-benzimidazoles, this compound presents a compelling and efficient option for researchers and drug development professionals.
References
A Comparative Guide to the Electronic Effects of Substituents in Trifluoromethylanilines
Introduction: The Pivotal Role of Trifluoromethylanilines in Modern Chemistry
Trifluoromethylanilines are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of the trifluoromethyl (-CF₃) group onto the aniline scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These modifications can profoundly influence a molecule's biological activity and material performance. Understanding the electronic interplay between the potent electron-withdrawing -CF₃ group and other substituents on the aromatic ring is paramount for the rational design of novel compounds with tailored functionalities.
This guide provides a comprehensive comparative analysis of the electronic effects of various substituents on the trifluoromethylaniline core. We will delve into the fundamental principles governing these effects and present supporting experimental data to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals.
Understanding the Electronic Landscape: Inductive vs. Resonance Effects
The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental mechanisms: the inductive effect (I) and the resonance effect (R) .
-
Inductive Effect: This is a through-bond polarization effect, where a substituent with a different electronegativity from carbon can either withdraw or donate electron density along the sigma (σ) bonds. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms, exerting a strong negative inductive (-I) effect.[1]
-
Resonance Effect: This involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -NH₂, -OH, -OCH₃) can donate electron density into the ring (+R effect), while groups with π-bonds (e.g., -NO₂, -CN, -C=O) can withdraw electron density (-R effect).
The overall electronic character of a substituted trifluoromethylaniline is a delicate balance of these inductive and resonance effects, which in turn dictates its chemical reactivity, basicity, and spectroscopic properties.
Quantifying Electronic Influence: A Multi-faceted Approach
To objectively compare the electronic effects of different substituents, we employ a range of experimental and theoretical parameters. This guide will focus on:
-
Acidity Constant (pKa): A measure of the basicity of the aniline nitrogen. A lower pKa value indicates a weaker base, signifying greater electron withdrawal from the aniline ring.
-
Hammett Substituent Constants (σ): These empirical parameters quantify the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[2]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the -CF₃ group is highly sensitive to the electronic environment of the aromatic ring. Electron-withdrawing groups on the ring will deshield the fluorine nuclei, leading to a downfield shift (less negative ppm values).[3]
-
Infrared (IR) Spectroscopy: The stretching frequency of the N-H bonds in the amino group is influenced by the electron density on the nitrogen atom. Electron-withdrawing groups decrease the electron density, leading to a higher stretching frequency (wavenumber).
Comparative Data Analysis: The Impact of Substituents on 4-Trifluoromethylaniline
To illustrate the interplay of electronic effects, we present a comparative analysis of 4-trifluoromethylaniline with various para-substituted analogues. The para position allows for the direct resonance interaction between the substituent and the amino group through the aromatic ring.
Table 1: Comparative Electronic Properties of para-Substituted 4-Trifluoromethylanilines
| Substituent (X) | pKa of Conjugate Acid | Hammett Constant (σp)[4][5] | ¹⁹F NMR Chemical Shift (δ, ppm) of CF₃ | N-H Asymmetric Stretch (νas, cm⁻¹) | N-H Symmetric Stretch (νs, cm⁻¹) |
| -H | 2.75[1] | 0.00 | -63.72 (for trifluorotoluene) | ~3470 | ~3380 |
| -CH₃ | Higher than -H | -0.17 | Slightly upfield of -H | Lower than -H | Lower than -H |
| -OCH₃ | Higher than -H | -0.27 | Upfield of -H | Lower than -H | Lower than -H |
| -Cl | Lower than -H | 0.23 | Downfield of -H | Higher than -H | Higher than -H |
| -NO₂ | 1.00 (for 4-nitroaniline) | 0.78 | Significantly downfield of -H | Significantly higher than -H | Significantly higher than -H |
Interpretation of Trends:
-
Electron-Donating Groups (-CH₃, -OCH₃): These groups, through their +I (-CH₃) and +R (-OCH₃) effects, increase the electron density on the aniline nitrogen. This leads to a higher pKa (stronger base), a more upfield ¹⁹F NMR chemical shift , and lower N-H stretching frequencies .
-
Electron-Withdrawing Groups (-Cl, -NO₂): These groups, via their -I (-Cl) and -I/-R (-NO₂) effects, decrease the electron density on the nitrogen. This results in a lower pKa (weaker base), a more downfield ¹⁹F NMR chemical shift , and higher N-H stretching frequencies . The potent -R effect of the nitro group makes it a much stronger deactivating group than chlorine.
Experimental Protocols: A Guide to Measurement
To ensure the integrity and reproducibility of the data presented, the following are detailed protocols for the key experimental measurements.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
This method relies on the difference in the UV-Vis absorption spectra between the protonated (anilinium ion) and non-protonated (aniline) forms of the molecule.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Causality behind Experimental Choices:
-
Buffer Solutions: A series of buffers spanning a range of pH values around the expected pKa is crucial for accurately mapping the titration curve.
-
Constant Analyte Concentration: Maintaining a constant concentration of the trifluoromethylaniline across all pH values ensures that changes in absorbance are solely due to the shift in the protonation equilibrium.
-
Analytical Wavelength: Choosing the wavelength of maximum absorbance difference maximizes the sensitivity of the measurement, leading to a more precise pKa determination.
Protocol 2: ¹⁹F NMR Spectroscopy
¹⁹F NMR provides a direct probe into the electronic environment of the trifluoromethyl group.
Workflow for ¹⁹F NMR Spectroscopy:
Caption: Workflow for acquiring and processing ¹⁹F NMR spectra.
Causality behind Experimental Choices:
-
Deuterated Solvent: The use of a deuterated solvent is standard in NMR to avoid large solvent signals that would obscure the analyte signals.
-
Internal Standard: An internal standard with a known and stable chemical shift is essential for accurate referencing of the spectrum, allowing for reliable comparison between different samples.[6]
Protocol 3: FT-IR Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to measure the vibrational frequencies of the N-H bonds.
Workflow for FT-IR Spectroscopy:
Caption: Workflow for FT-IR analysis of N-H stretching frequencies.
Causality behind Experimental Choices:
-
Dilute Solution in a Non-polar Solvent: This minimizes intermolecular hydrogen bonding, which can broaden and shift the N-H stretching bands, ensuring that the measured frequencies primarily reflect the intramolecular electronic effects.
-
Background Subtraction: Subtracting the solvent spectrum is crucial for removing interfering solvent absorption bands and obtaining a clean spectrum of the analyte.
Conclusion: A Predictive Framework for Molecular Design
The electronic effects of substituents in trifluoromethylanilines are a predictable and quantifiable phenomenon. By understanding the interplay of inductive and resonance effects, and by utilizing a suite of analytical techniques, researchers can gain deep insights into the electronic nature of these important molecules. The data and protocols presented in this guide offer a robust framework for comparing the electronic properties of different trifluoromethylaniline derivatives. This knowledge is invaluable for the rational design of new drug candidates and advanced materials, enabling the fine-tuning of molecular properties to achieve desired therapeutic or functional outcomes.
References
A Comparative Guide to the Reaction Kinetics for N-Ethyl-2-nitro-4-(trifluoromethyl)aniline Formation
Introduction
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is a critical chemical intermediate, most notably in the synthesis of Bicalutamide, a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[1][2] The efficiency of its synthesis directly impacts the production of this vital pharmaceutical. The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.
This guide provides an in-depth analysis of the reaction kinetics for the formation of this compound. It is intended for researchers, chemists, and process development professionals. We will dissect the reaction mechanism, compare the kinetic performance of key starting materials, and provide a robust experimental protocol for kinetic analysis in a laboratory setting. Our focus is on delivering actionable insights grounded in established chemical principles to facilitate process optimization and informed decision-making.
Part 1: The SNAr Pathway: Mechanism and Key Influencers
The formation of the target aniline derivative proceeds via the addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution.[3][4] This two-step process is contingent on the aromatic ring being sufficiently "activated" towards nucleophilic attack. In our case, the starting material, a 1-halo-2-nitro-4-(trifluoromethyl)benzene, is strongly activated by two potent electron-withdrawing groups (EWGs): the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group.[5] These groups, positioned ortho and para to the leaving group (the halogen), are essential for stabilizing the key intermediate.[6]
The mechanism unfolds as follows:
-
Nucleophilic Attack: The nucleophile, ethylamine (CH₃CH₂NH₂), attacks the carbon atom bonded to the leaving group (ipso-carbon). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.[5]
-
Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group (halide ion). This step is typically fast.[7]
The rate-determining step for most SNAr reactions is the initial nucleophilic attack and formation of the Meisenheimer complex.[7][8] Therefore, factors that stabilize this intermediate will accelerate the overall reaction rate.
Caption: The Addition-Elimination mechanism for SNAr reactions.
Part 2: Comparative Kinetic Analysis
The choice of starting material and reaction solvent has a profound impact on reaction velocity. Here, we compare the two most common industrial precursors and discuss the role of the solvent.
Comparison A: The Leaving Group Effect (F vs. Cl)
In SNAr reactions, the typical leaving group trend seen in SN1/SN2 reactions (I > Br > Cl > F) is inverted. For SNAr, the reactivity order is F > Cl > Br > I .[3][9]
This counter-intuitive result stems from the nature of the rate-determining step. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This effect strongly polarizes the ipso-carbon, making it more electrophilic and susceptible to nucleophilic attack. Furthermore, this high electronegativity helps to stabilize the developing negative charge in the Meisenheimer complex, thus lowering the activation energy of the slow step.[7] Because the departure of the leaving group is not rate-limiting, the bond strength (C-F being the strongest) is less critical than the stabilization of the intermediate.[7][8]
| Leaving Group (X) | Substrate Name | Relative Rate Constant (krel) | Rationale for Reactivity |
| F | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | ~50 - 300 | Highest electronegativity stabilizes the Meisenheimer complex via the inductive effect, accelerating the rate-determining attack step.[7][10] |
| Cl | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 1 | Less electronegative than fluorine, providing less stabilization for the anionic intermediate, resulting in a slower reaction.[10][11] |
Comparison B: The Solvent Effect
The choice of solvent is critical for managing reaction rates and preventing side reactions. Polar aprotic solvents are generally preferred for SNAr reactions. These solvents excel at solvating cations but poorly solvate anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, accelerating the reaction. In contrast, protic solvents (like water or alcohols) can form hydrogen bonds with the amine nucleophile, stabilizing it and reducing its nucleophilicity, which slows the reaction.[9]
| Solvent | Type | Relative Rate | Justification |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent at solvating cations, leaving the amine nucleophile highly reactive. High boiling point allows for a wide temperature range. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a common and effective solvent for SNAr reactions. A patent demonstrates its use in a related synthesis.[12] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | A less polar option than DMSO or DMF, but still effective and often easier to remove during workup.[11] |
| Toluene | Nonpolar | Low | Poorly solvates charged intermediates, leading to significantly slower reaction rates. |
| Ethanol | Polar Protic | Low | Hydrogen bonding with the ethylamine nucleophile reduces its reactivity, slowing the rate-determining step.[9] |
Part 3: Experimental Protocol for Kinetic Monitoring
This section provides a validated, step-by-step methodology for monitoring the reaction kinetics using High-Performance Liquid Chromatography (HPLC), a standard and reliable technique for this purpose.[13][14]
Materials & Equipment
-
Reactants: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (or fluoro-analogue), Ethylamine (solution in a suitable solvent like THF or as a salt).[12]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Internal Standard (IS): A stable, non-reactive compound with a distinct retention time (e.g., naphthalene or biphenyl).
-
Quenching Solution: Dilute acid (e.g., 0.1 M HCl) in the HPLC mobile phase.
-
Equipment: Jacketed glass reactor with overhead stirrer and temperature control, syringe for sampling, HPLC system with a UV detector, analytical balance, volumetric flasks.
Experimental Workflow
Caption: Experimental workflow for kinetic analysis via HPLC.
Step-by-Step Procedure
-
System Preparation:
-
Prepare a stock solution of the aryl halide and the internal standard in DMF at a known concentration.
-
Develop an HPLC method capable of resolving the starting material, product, and internal standard. A typical method would use a C18 column with a mobile phase of acetonitrile and water.
-
Generate a calibration curve for the aryl halide and the product against the internal standard to determine their relative response factors.
-
-
Reaction Setup:
-
Charge the jacketed reactor with the aryl halide and internal standard stock solution.
-
Begin stirring and bring the reactor to the desired, stable temperature (e.g., 100°C, as used in a similar synthesis).[12]
-
-
Initiation and Monitoring:
-
Inject the ethylamine solution into the reactor to initiate the reaction. Start the timer immediately (t=0).
-
At predetermined time intervals, withdraw a small, precise aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately inject the aliquot into a vial containing a known volume of the quenching solution. This stops the reaction by protonating the amine and diluting the reactants.
-
-
Data Analysis:
-
Analyze the quenched samples by HPLC.
-
Using the peak areas and the pre-determined response factors, calculate the concentration of the starting aryl halide at each time point.
-
Assuming pseudo-first-order conditions (if ethylamine is in large excess) or second-order kinetics, plot the appropriate function of concentration versus time (e.g., ln[Aryl Halide] vs. time) to determine the observed rate constant (k) from the slope of the resulting line.[14]
-
Conclusion
The synthesis of this compound is a classic example of nucleophilic aromatic substitution where reaction kinetics are paramount for process efficiency. This guide has established that the choice of a fluoro-substituted precursor over its chloro-analogue offers a significant kinetic advantage due to the high electronegativity of fluorine, which stabilizes the rate-determining Meisenheimer complex. Furthermore, the use of polar aprotic solvents like DMF or DMSO is crucial for maximizing reaction rates. The provided HPLC-based experimental protocol offers a reliable framework for researchers to conduct their own kinetic studies, enabling data-driven optimization of this important synthetic transformation.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 5. youtube.com [youtube.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-ETHYL 2-NITRO-4-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 30377-62-9). As a halogenated nitroaromatic compound, this substance presents specific hazards that necessitate a rigorous and compliant disposal pathway. The procedures outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This is not merely a checklist, but a procedural guide grounded in the chemical's specific reactivity and hazard profile. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.[1][2]
Part 1: Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of this compound is the foundation of its safe management. Its classification dictates the necessary controls and personal protective equipment (PPE) required to mitigate exposure risks.
Hazard Classification Summary
The primary hazards associated with this compound are skin, eye, and respiratory irritation.[3][4] The NFPA Health Hazard rating of '3' is particularly noteworthy, indicating that short exposure could cause serious temporary or residual injury.[3]
| Hazard Identification | Classification | Source |
| GHS Classification | Skin Irritation (Category 2), H315; Serious Eye Irritation (Category 2A), H319; Specific target organ toxicity — single exposure (Category 3), H335 | [3][4] |
| Signal Word | Warning | [3] |
| Hazard Pictogram | GHS07 (Exclamation Mark) | [3] |
| NFPA 704 Ratings | Health: 3 | Flammability: 1 |
Mandatory Personal Protective Equipment (PPE)
Given the hazard profile, the following PPE is required at all times when handling this compound, including during disposal preparation:
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[1]
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield provide comprehensive protection against splashes.[3]
-
Skin and Body Protection: A lab coat must be worn. For larger quantities or spill response, a chemical-resistant apron is recommended.[2]
-
Respiratory Protection: All handling of this substance, especially in its solid/powder form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or mists.[3][5]
Emergency Procedures in Case of Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final destruction.[2]
Step 1: Waste Classification and Segregation
This compound is a halogenated organic compound . This classification is critical for proper disposal.
-
Action: This waste must be segregated and collected in a container specifically designated for halogenated organic waste .[7]
-
Causality: Halogenated waste streams are typically sent for high-temperature incineration at specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion. Mixing this waste with non-halogenated streams can contaminate large volumes of solvent that could otherwise be recycled or fuel-blended, leading to significantly higher disposal costs.[8] Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[3][5]
Step 2: Waste Accumulation and Storage
All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][9]
-
Container Selection: Use a chemically compatible container (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap. The container must be in good condition and free of leaks.[2][10]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE " and the full, unabbreviated chemical name: "This compound ".[2] All constituents of a mixed waste stream must be listed.
-
Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated SAA with secondary containment to contain any potential leaks.[9]
Step 3: Disposal of Contaminated Materials and Empty Containers
Any item that comes into contact with this compound is considered hazardous waste.
-
Contaminated Solids: Used gloves, weigh boats, and absorbent paper should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.
-
Empty Containers: A container that held this chemical is not empty until it has been properly decontaminated. To do so, triple rinse the container with a suitable solvent (e.g., acetone or methanol).[2]
-
Crucial Point: The rinsate from this cleaning process is itself hazardous waste and must be collected in the designated halogenated organic liquid waste container.[2] After triple rinsing, the defaced container can be disposed of as non-hazardous waste.
-
Step 4: Arranging Final Disposal
-
Action: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]
-
Recommended Destruction Method: The recommended method for final disposal is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[3] This ensures the complete destruction of the aromatic ring and the safe management of the nitro and trifluoromethyl groups.
Part 3: Spill Management Protocol
In the event of a spill, swift and safe containment is paramount.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the spill area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full mandatory PPE as described in Part 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or shovel the absorbed material into a labeled, sealed container for disposal as hazardous waste.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nswai.org [nswai.org]
- 10. pfw.edu [pfw.edu]
Comprehensive Safety and Handling Guide for N-Ethyl-2-nitro-4-(trifluoromethyl)aniline
This guide provides essential, immediate safety and logistical information for the handling of N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS No: 30377-62-9).[1] As a compound frequently utilized in laboratory settings for chemical synthesis and research, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is designed to be a preferred resource for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a hazardous substance requiring careful handling.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS/HCS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1][2]
The signal word for this chemical is "Warning" .[1] The hazard pictograms associated with these classifications typically include an exclamation mark (GHS07) to denote these irritant and acute toxicity properties.[1]
| Hazard Statement | Code | Description |
| Causes skin irritation | H315 | Direct contact with the skin can lead to inflammation and irritation.[1][2] |
| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation and potential damage.[1][2] |
| May cause respiratory irritation | H335 | Inhalation of dust or mist can irritate the respiratory tract.[1][2] |
A comprehensive risk assessment should be conducted before any new or modified procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol or dust generation, and the adequacy of existing engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure. The following table outlines the required PPE for handling this compound, based on established safety standards.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Must be worn to protect against splashes and dust.[1][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and absorption. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1][4] |
| Body | Laboratory coat or chemical-resistant coveralls | Protects skin and personal clothing from accidental spills and contamination.[1][3] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling outside of a certified chemical fume hood, if dust generation is likely, or if respiratory irritation is experienced.[1][4][5] |
| Feet | Closed-toe shoes | Provides protection against spills.[1][3] |
It is imperative that all PPE is in good condition and fits the user correctly. Contaminated PPE must be removed and disposed of as hazardous waste.
Operational Plan: Safe Handling and Storage Workflow
A systematic approach to handling and storage is essential for minimizing risk. All operations should be performed in a designated area, preferably within a certified chemical fume hood to control airborne contaminants.[4]
Workflow for Safe Handling: The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[1] Conduct a final check of the experimental setup and have all necessary equipment and reagents prepared.
-
Weighing and Transferring:
-
Post-Handling:
Storage Protocol:
-
Store in a tightly closed, properly labeled container.[2][5]
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5]
-
Store locked up and away from incompatible materials, such as strong oxidizing agents.[1][5]
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading and entering drains.[2]
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1][6]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: All cleanup materials must be collected and disposed of as hazardous waste.
First-Aid Measures:
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If the individual feels unwell, call a poison center or doctor.[1][2]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[2]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Ingestion: If swallowed, rinse the mouth and seek immediate medical attention.[7]
Disposal Plan: Ensuring Environmental Compliance
This compound and any materials contaminated with it must be treated as hazardous waste.[6] Improper disposal is a serious environmental and legal issue.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed and store it in a designated satellite accumulation area.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After proper decontamination, the container may be disposed of as non-hazardous waste, with the label defaced.[6]
By adhering to these rigorous safety, handling, and disposal protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
